(Rac)-MTK458
Description
Structure
3D Structure
Properties
CAS No. |
2499962-58-0 |
|---|---|
Molecular Formula |
C17H15F3N4 |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1 |
InChI Key |
JOIONRWKOGDQOG-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-MTK458 mechanism of action in PINK1 activation
An In-depth Technical Guide on the Mechanism of Action of (Rac)-MTK458 in PINK1 Activation
Introduction
PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase pivotal in maintaining mitochondrial homeostasis through a process known as mitophagy.[1] Loss-of-function mutations in the PINK1 gene are a leading cause of autosomal recessive early-onset Parkinson's disease (PD), highlighting its neuroprotective role.[2][3] Under normal physiological conditions, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[4] However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM).[1][2] This accumulation triggers its dimerization, autophosphorylation, and subsequent kinase activation.[3][5] Activated PINK1 then phosphorylates ubiquitin (Ub) at the serine 65 residue (pS65-Ub) and the ubiquitin-like (Ubl) domain of the E3 ubiquitin ligase Parkin.[2][5] This initiates a feed-forward mechanism, leading to the ubiquitination of OMM proteins, which marks the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[1][2]
This compound (also known as EP-0035985) is an orally active and brain-permeable small molecule designed as a PINK1 activator.[6][7] Developed from kinetin analogs, MTK458 has shown promise in preclinical models of Parkinson's disease by promoting the clearance of pathological α-synuclein aggregates and reducing markers of mitochondrial stress.[8][9] This guide provides a detailed examination of the molecular mechanisms through which MTK458 activates PINK1 and initiates downstream signaling cascades.
Core Mechanism of this compound Action
The primary mechanism of action of MTK458 involves direct interaction with PINK1, leading to its stabilization and enhanced kinase activity. This contrasts with its precursor, kinetin, which requires intracellular conversion to its triphosphate form (KTP) to act as a co-substrate for PINK1.[8][9] MTK458 does not undergo ribosylation and acts through a distinct mechanism.[8][9]
Direct Binding and Stabilization of the Active PINK1 Complex
MTK458 directly binds to PINK1.[8] This interaction has been demonstrated using a NanoBRET (Bioluminescence Resonance Energy Transfer) assay, which showed a concentration-dependent increase in BRET signal in cells expressing NanoLuc-tagged PINK1 and treated with a fluorescently labeled MTK458 tracer.[8]
The binding of MTK458 is believed to induce a conformational change in PINK1 that favors its active state. Specifically, MTK458 stimulates the dimerization of PINK1 and stabilizes the high molecular weight (HMW) active heterocomplex it forms with components of the Translocase of the Outer Membrane (TOM) complex.[6][8][10] This stabilization is crucial for sustained PINK1 activity. Studies have shown that MTK458 potentiates PINK1 autophosphorylation and complex formation, particularly in the presence of low-level mitochondrial stress, and slows its inactivation upon removal of mitochondrial toxins.[8]
It is important to note that some research has suggested that certain putative PINK1/Parkin activators may act as weak mitochondrial toxins, thereby indirectly inducing mitophagy by increasing the number of damaged mitochondria.[11] However, MTK458 was identified through screens designed to eliminate compounds that were merely mitochondrial toxins, and it has been shown to directly bind to PINK1 and activate the downstream signaling cascade.[8][11]
Downstream Signaling Cascade
By stabilizing the active PINK1 complex, MTK458 enhances the entire downstream mitophagy pathway:
-
Increased Phosphorylation: MTK458 treatment leads to increased phosphorylation of PINK1's key substrates: ubiquitin at Ser65 (pS65-Ub) and Parkin.[8]
-
Parkin Recruitment and Activation: The increase in pS65-Ub on the mitochondrial surface serves as a signal to recruit the E3 ligase Parkin, which is then also activated by PINK1-mediated phosphorylation.[1][2]
-
Enhanced Mitophagy: Activated Parkin ubiquitinates multiple proteins on the outer mitochondrial membrane, flagging the damaged organelle for autophagic clearance.[2] MTK458 has been shown to increase this process, leading to the removal of dysfunctional mitochondria.[7][12]
-
Clearance of Pathological Aggregates: In models of PD, pathological α-synuclein deposition is known to induce mitochondrial dysfunction.[8][12] By enhancing mitophagy, MTK458 facilitates the clearance of these toxic α-synuclein aggregates.[6][8]
-
Reduction of Mitochondrial Stress and Inflammation: The accumulation of pS65-Ub (pUb) is a biomarker for mitochondrial stress.[8] Treatment with MTK458 has been shown to reduce levels of pUb in both the brain and plasma of in vivo models.[7][8] Furthermore, it has been observed to attenuate inflammatory markers such as TREM2, IL-6, and CXCL1.[6][8]
Data Presentation
Table 1: Summary of In Vitro Efficacy of MTK458
| Cell Type | Concentration Range | Key Findings | Reference(s) |
| Hela cells (with ΔOTC and YFP-Parkin) | 25 µM | Increased PINK1-mediated mitophagy and clearance of intramitochondrial aggregates. | [7] |
| Primary Neurons (PFF-seeded) | 0.1-25 µM | Dose-dependent clearance of pS129 α-synuclein aggregates. | [6][7] |
| iPSC-derived Neurons (A53T-α-synuclein) | 0-13 µM (10 days) | Reduced α-synuclein pathology and the mitochondrial stress marker pUb. | [7][8] |
| YPMK PINK1 KO cells (transfected) | Not specified | MTK458 demonstrated direct binding to PINK1 via NanoBRET assay. | [9] |
| SK-OV-3 cells | Not specified | MTK458 stabilized the active PINK1 complex after removal of mitochondrial toxins in FCCP washout studies. | [8] |
Table 2: Summary of In Vivo Efficacy of MTK458
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference(s) |
| Mice (α-synuclein PFF-injected) | 50 mg/kg, p.o., daily | 6 months | Drove clearance of pathologic α-synuclein, rescued activity deficits, and reduced inflammatory markers (TREM2, IL-6, CXCL1). | [6][7] |
| Mice (α-synuclein PFF-injected) | Not specified | 90 days | Decreased pS129 α-synuclein aggregates in the striatum. | [9] |
| Mice (α-synuclein PFF-injected) | Not specified | Not specified | Decreased pUb in the brain and plasma. | [7][8] |
| Wild-type Sprague-Dawley rats | 50 mg/kg, p.o. | 6 doses over 5 days | Decreased plasma pS65-Ubiquitin (pUb). | [7] |
| ICH Mouse Model | Not specified | Not specified | Alleviated neurological deficits and anxiety-like behavior; reversed cortical cell pyroptosis by promoting mitophagy and inhibiting NLRP3 inflammasome activation. | [12] |
Experimental Protocols
NanoBRET Assay for PINK1-MTK458 Binding
-
Objective: To determine if MTK458 directly binds to PINK1 in living cells.
-
Methodology:
-
HEK293T or YPMK PINK1 KO cells are transfected with a plasmid encoding for PINK1 N-terminally tagged with NanoLuc (NL) luciferase (NL-PINK1). A control protein, such as GSK3B-NL, is used to assess specificity.[8][9]
-
A derivative of MTK458 is labeled with a nanoBRET 590 fluorescent dye (tracer).[8]
-
Transfected cells are treated with increasing concentrations of the MTK458 tracer.
-
The substrate for NanoLuc luciferase is added to the cells, generating luminescence.
-
If the fluorescently-labeled MTK458 is within ~10 nm of the NL-PINK1, resonance energy transfer occurs from the luciferase donor to the fluorescent acceptor.[8]
-
The BRET ratio is calculated by dividing the emission signal from the acceptor (590 nm) by the emission signal from the donor luciferase. A concentration-dependent increase in the BRET ratio indicates direct binding.[8]
-
Split-NanoLuciferase Assay for PINK1 Dimerization
-
Objective: To assess the effect of MTK458 on PINK1 dimerization.
-
Methodology:
-
Cells (e.g., YPMK PINK1 KO) are co-transfected with two constructs of PINK1: one fused to the large subunit of NanoLuc luciferase (LgBiT) and the other to the small subunit (SmBiT).[8][9]
-
When PINK1 dimerizes, the LgBiT and SmBiT fragments are brought into close proximity, reconstituting a functional NanoLuc enzyme.[8]
-
Cells are treated with a vehicle control or MTK458, often in the presence of a mild mitochondrial stressor like Antimycin A/Oligomycin (A/O).
-
The luciferase substrate is added, and luminescence is measured. An increase in luminescence in MTK458-treated cells compared to control indicates enhanced PINK1 dimerization.
-
α-Synuclein Preformed Fibril (PFF) Seeding Model
-
Objective: To model the aggregation of α-synuclein characteristic of PD and test the efficacy of MTK458 in clearing this pathology.
-
Methodology:
-
In Vitro (Primary Neurons):
-
Primary cortical or hippocampal neurons are cultured.[10]
-
Recombinant α-synuclein monomers are aggregated to form preformed fibrils (PFFs).
-
Cultured neurons are treated with PFFs, which induces the aggregation of endogenous α-synuclein.
-
Following PFF treatment, neurons are dosed with varying concentrations of MTK458.
-
After a set incubation period (e.g., 9-12 days), cells are lysed and analyzed by Western blot or immunocytochemistry for levels of phosphorylated α-synuclein at Ser129 (pS129), a marker of pathological aggregation.[6][7]
-
-
In Vivo (Mice):
-
PFFs or a PBS control are stereotactically injected into the striatum of mice.[9]
-
Following injection, mice are administered MTK458 (e.g., 50 mg/kg) or a vehicle control daily via oral gavage for a prolonged period (e.g., 3-6 months).[6][9]
-
Behavioral tests (e.g., running wheel activity) can be performed to assess motor function.[9]
-
At the end of the study, brain tissue is harvested and analyzed by immunohistochemistry or Western blot for pS129 α-synuclein aggregates and markers like pUb. Plasma can also be collected to measure pUb levels.[7][8]
-
-
Visualizations
Caption: The canonical PINK1/Parkin signaling pathway for mitophagy.
Caption: Proposed mechanism of action of MTK458 on PINK1.
Caption: Simplified experimental workflow for the in vivo PFF model.
Conclusion
This compound represents a promising therapeutic strategy for Parkinson's disease by directly targeting the PINK1-mediated mitophagy pathway. Its mechanism of action is centered on the direct binding to PINK1, which stimulates dimerization and stabilizes the active PINK1/TOM complex on the outer mitochondrial membrane.[6][8][10] This enhancement of PINK1's kinase activity boosts the cell's natural quality control system to clear dysfunctional mitochondria and pathological protein aggregates, such as α-synuclein.[8][13] The ability of MTK458 to reduce established biomarkers of mitochondrial stress and pathology in robust preclinical models underscores the potential of this first-in-class PINK1 activator for disease modification in Parkinson's disease and potentially other neurodegenerative disorders characterized by mitochondrial dysfunction.[12][14]
References
- 1. What are PINK1 activators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation mechanism of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTK458 | PTEN | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. MTK-458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic Characterization of the PINK1-amplifying Compound MTK-458 | Parkinson's Disease [michaeljfox.org]
The Role of (Rac)-MTK458 in Mitophagy Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-MTK458, a novel small molecule activator of PTEN-induced putative kinase 1 (PINK1), has emerged as a significant agent in the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. This technical guide provides an in-depth analysis of the mechanism of action of MTK458, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a potent inducer of mitophagy by directly targeting and activating PINK1, a key regulator of mitochondrial quality control.[1] Under basal conditions, PINK1 is continuously imported into healthy mitochondria and subsequently degraded. However, upon mitochondrial stress or damage, PINK1 accumulates on the outer mitochondrial membrane (OMM).
MTK458 enhances this process by binding to PINK1 and stabilizing its active heterocomplex.[1][2] This stabilization potentiates PINK1's kinase activity, leading to the phosphorylation of ubiquitin on the OMM at serine 65 (pS65-Ub).[3] This phosphorylation event serves as a crucial signal for the recruitment of the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[3][4] Notably, MTK458 does not appear to induce mitophagy in the absence of a mitochondrial stressor, suggesting it selectively amplifies the response to existing mitochondrial dysfunction rather than causing it.[3] Some studies suggest that MTK458 may act as a "silent" or weak mitochondrial toxin, thereby lowering the threshold for mitophagy induction in the presence of other stressors.[5][6]
Quantitative Data on this compound-Induced Mitophagy
The efficacy of this compound in promoting mitophagy and its downstream effects have been quantified in various cellular and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of MTK458 in Mitophagy Induction
| Assay | Cell Line | Treatment Conditions | Key Findings | Reference |
| mito-Keima Assay | HeLa cells expressing YFP-Parkin and mito-Keima | 1 µM F/O (FCCP/Oligomycin) + MTK458 (various concentrations) for 6h | Dose-dependent increase in the percentage of cells undergoing mitophagy.[3] | [3] |
| pS65-Ubiquitin ELISA | HeLa cells expressing YFP-Parkin | Low concentrations of F/O + MTK458 | Dose-dependent increase in pS65-Ubiquitin levels.[3] | [3] |
| Parkin Translocation | HeLa cells expressing YFP-Parkin | Low concentrations of F/O + MTK458 | Accelerated and dose-dependent translocation of YFP-Parkin to mitochondria.[3] | [3] |
| ΔOTC Clearance | HeLa cells with inducible ΔOTC and YFP-Parkin | MTK458 (25 µM) | Enhanced clearance of intramitochondrial aggregates.[2] | [2] |
Table 2: In Vitro Efficacy of MTK458 in Clearing Pathological Aggregates
| Assay | Model System | Treatment Conditions | Key Findings | Reference |
| α-Synuclein Clearance | Primary mouse hippocampal neurons seeded with α-synuclein PFFs | MTK458 (0.1-25 µM) | Dose-dependent clearance of pS129 α-synuclein aggregates.[2] | [2] |
| α-Synuclein Clearance | iPSC-derived neurons with A53T-α-synuclein mutation | MTK458 (0-13 µM) for 10 days | Reduction in α-synuclein pathology and the mitochondrial stress marker pUb.[2] | [2] |
Table 3: In Vivo Efficacy of MTK458
| Assay | Animal Model | Treatment Conditions | Key Findings | Reference |
| α-Synuclein Clearance | Mice with striatal injection of α-synuclein preformed fibrils (PFFs) | MTK458 (50 mg/kg, p.o., daily for 6 months) | Dose-dependent clearance of pathologic α-synuclein in the striatum.[2] | [2] |
| pS65-Ubiquitin Levels | Wild-type Sprague-Dawley rats | MTK458 (50 mg/kg, p.o., 6 doses over 5 days) | Decrease in plasma pS65-Ubiquitin (pUb) levels.[2] | [2] |
| pS65-Ubiquitin Levels | PFF-seeded mice | MTK458 treatment | Decreased pUb in the brain and plasma.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research surrounding this compound.
mito-Keima Assay for Mitophagy Quantification
This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima). In the neutral pH of the mitochondrial matrix, Keima is excited at 440 nm. When mitochondria are engulfed by acidic lysosomes during mitophagy, the pH drops, and the excitation of Keima shifts to 586 nm. The ratio of these two excitation signals provides a quantitative measure of mitophagy.
Protocol:
-
Cell Culture: Plate HeLa cells stably expressing YFP-Parkin and mito-Keima in a suitable plate format.
-
Treatment: Treat cells with a mitochondrial stressor (e.g., a low concentration of FCCP and oligomycin) in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: Incubate for a specified period (e.g., 6-24 hours).
-
Flow Cytometry Analysis:
-
Harvest cells by trypsinization.
-
Resuspend cells in FACS buffer.
-
Analyze cells using a flow cytometer equipped with lasers for both excitation wavelengths (e.g., 405 nm and 561 nm).
-
Gate on the live, single-cell population.
-
Quantify the percentage of cells with a high 586/440 nm emission ratio, indicating mitophagy.[7]
-
Western Blotting for Mitophagy Markers
Western blotting can be used to assess the levels of key proteins involved in the mitophagy pathway.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest, such as pS65-Ubiquitin, PINK1, Parkin, and mitochondrial proteins (e.g., TOM20, COXIV) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Parkin Translocation Assay
This fluorescence microscopy-based assay visualizes the recruitment of Parkin from the cytosol to damaged mitochondria, a key step in mitophagy induction.
Protocol:
-
Cell Culture: Plate cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with a mitochondrial stressor and this compound or vehicle control.
-
Live-Cell Imaging:
-
Mount the dish or coverslip on a live-cell imaging microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Acquire images at regular intervals to track the localization of YFP-Parkin.
-
-
Image Analysis:
-
Quantify the colocalization of the YFP-Parkin signal with a mitochondrial marker (e.g., MitoTracker Red) or observe the change from a diffuse cytosolic signal to distinct puncta characteristic of mitochondrial localization.
-
The percentage of cells showing Parkin translocation can be determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound-induced mitophagy is essential for a comprehensive understanding.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Characterization of the PINK1-amplifying Compound MTK-458 | Parkinson's Disease [michaeljfox.org]
- 6. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-MTK458: A Novel PINK1 Activator for Disease Modification in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Mitochondrial dysfunction is a key pathological hallmark of PD. (Rac)-MTK458 (also known as MTK458 and ABBV-1008) is an orally active, brain-penetrant small molecule that acts as a potent and selective activator of PTEN-induced putative kinase 1 (PINK1). By stabilizing the active PINK1/TOM (Translocase of the Outer Mitochondrial Membrane) complex, this compound enhances the clearance of damaged mitochondria through a process called mitophagy. This mechanism of action has shown promise in preclinical models of Parkinson's disease by promoting the clearance of pathological α-synuclein aggregates and reducing levels of phosphorylated ubiquitin (pS65-Ub), a biomarker of mitochondrial stress. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound as a potential therapeutic for Parkinson's disease.
Introduction
Mitochondrial quality control is essential for neuronal health, and its impairment is a central theme in the pathogenesis of Parkinson's disease.[1][2] The PINK1/Parkin pathway is a critical component of this quality control system, responsible for identifying and eliminating damaged mitochondria. Loss-of-function mutations in the PINK1 gene are a known cause of early-onset autosomal recessive Parkinson's disease.[3][4] In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it becomes active and initiates the mitophagy cascade.
This compound has emerged as a promising therapeutic candidate that directly targets this pathway. Unlike other strategies, it does not induce mitophagy on its own but rather potentiates the endogenous PINK1 activity in the presence of mitochondrial stress.[1][2] This targeted approach offers the potential for a disease-modifying therapy that addresses a core pathological mechanism in both familial and sporadic forms of Parkinson's disease.
This compound: Compound Profile
| Property | Value |
| Chemical Name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₁₇H₁₅F₃N₄ |
| Molecular Weight | 332.32 g/mol |
| SMILES | c1ccc2c(c1)CCC[C@H]2Nc3c4cc(C(F)(F)F)[nH]c4ncn3 |
| Mechanism of Action | PINK1 Activator |
| Key Features | Orally active, brain-penetrant |
Mechanism of Action: The PINK1/Parkin Pathway
This compound's therapeutic potential lies in its ability to enhance the natural cellular process of mitophagy. The following diagram illustrates the signaling pathway.
Caption: The PINK1/Parkin signaling pathway and the role of this compound.
In healthy mitochondria, PINK1 is imported via the TOM complex and subsequently cleaved and degraded by the proteasome.[2] Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and forms an active complex with TOM proteins.[1][5] this compound is believed to bind to and stabilize this active PINK1/TOM complex, enhancing its kinase activity.[1][5] The activated PINK1 then phosphorylates ubiquitin at serine 65 (S65), creating a signal for the recruitment and activation of the E3 ubiquitin ligase, Parkin. Activated Parkin further ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation via mitophagy.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various preclinical models of Parkinson's disease.
In Vitro Studies
In primary neuron cultures seeded with α-synuclein pre-formed fibrils (PFFs), a model that recapitulates the prion-like spread of α-synuclein pathology, this compound demonstrated a dose-dependent reduction in phosphorylated α-synuclein (pS129), a marker of pathological aggregation.[5]
| Cell Type | Model | Treatment | Outcome |
| Primary Mouse Hippocampal Neurons | α-synuclein PFF seeding | This compound (0.1-25 µM) | Dose-dependent clearance of pS129 α-synuclein aggregates.[6] |
| iPSC-derived Neurons (A53T α-synuclein mutation) | Familial PD model | This compound | Reduction in α-synuclein pathology and the mitochondrial stress marker pUb.[5] |
| HeLa cells expressing YFP-Parkin | Mitophagy induction | This compound (25 µM) | Increased clearance of intramitochondrial aggregates. |
In Vivo Studies
In a mouse model of Parkinson's disease induced by intrastriatal injection of α-synuclein PFFs, daily oral administration of this compound led to a significant, dose-dependent decrease in α-synuclein pathology.[2] Furthermore, treatment with this compound rescued motor deficits and reduced neuroinflammation in these animals.[6] A key finding was the reduction of the biomarker pS65-Ub in both the brain and plasma of treated animals, indicating target engagement and restoration of mitochondrial homeostasis.[5][6]
| Animal Model | Treatment Regimen | Key Findings |
| Mouse α-synuclein PFF model | 50 mg/kg, p.o., daily for 6 months | Rescued activity deficits. Reduced levels of inflammatory markers (TREM2, IL-6, CXCL1). Dose-dependent clearance of pathologic α-synuclein in the striatum.[6] |
| Wild-type Sprague-Dawley rats | 50 mg/kg, p.o., 6 doses over 5 days | Decreased plasma pS65-Ubiquitin (pUb) levels.[6] |
Experimental Protocols
In Vitro α-Synuclein Pre-formed Fibril (PFF) Seeding Assay
This assay models the templated aggregation of endogenous α-synuclein by exogenous fibrils.
Caption: Workflow for the in vitro α-synuclein PFF seeding assay.
Detailed Methodology:
-
PFF Generation: Recombinant α-synuclein monomer is diluted to 5 mg/mL in phosphate-buffered saline (PBS). The solution is incubated at 37°C with continuous shaking for 7 days to induce fibril formation.
-
PFF Preparation: The resulting PFFs are sonicated to generate shorter fibrils, which are more effective at seeding. The optimal fibril length is approximately 50 nm.
-
Neuronal Seeding: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are treated with the sonicated PFFs.
-
Treatment: After a period to allow for seeding and the development of pathology, the cultures are treated with various concentrations of this compound or a vehicle control.
-
Analysis: The level of pathological α-synuclein aggregation is assessed by immunocytochemistry or Western blotting for pS129 α-synuclein.
In Vivo α-Synuclein PFF Mouse Model of Parkinson's Disease
This model is used to study the progression of α-synuclein pathology and neurodegeneration in a living organism.
Caption: Workflow for the in vivo α-synuclein PFF mouse model.
Detailed Methodology:
-
PFF Injection: Mice receive a unilateral stereotaxic injection of sonicated α-synuclein PFFs into the striatum.
-
Pathology Progression: The animals are aged for several months to allow for the development and spread of α-synuclein pathology.
-
Treatment: A cohort of mice is treated with daily oral administration of this compound, while a control group receives a vehicle.
-
Behavioral Analysis: Motor function and other behavioral parameters are assessed at various time points.
-
Histological and Biochemical Analysis: At the end of the study, brain tissue is collected and analyzed for α-synuclein pathology, neuroinflammation, and neuronal loss. Blood plasma is collected to measure pS65-Ub levels.
pS65-Ubiquitin (pUb) Sandwich ELISA
This assay quantifies the level of ubiquitin phosphorylated at serine 65, a direct biomarker of PINK1 kinase activity.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for pS65-Ub.
-
Sample Incubation: Cell lysates or plasma samples are added to the wells and incubated to allow the capture antibody to bind to pS65-Ub.
-
Detection Antibody: A detection antibody that recognizes total ubiquitin is added.
-
Secondary Antibody and Substrate: An enzyme-linked secondary antibody that binds to the detection antibody is added, followed by a substrate that generates a detectable signal.
-
Quantification: The signal intensity is measured and compared to a standard curve to determine the concentration of pS65-Ub in the samples.
Future Directions and Conclusion
The preclinical data for this compound strongly support its development as a disease-modifying therapy for Parkinson's disease. Its ability to enhance the natural mitochondrial quality control pathway addresses a fundamental aspect of PD pathology. The identification of pS65-Ub as a translatable biomarker that can be measured in plasma is a significant advancement for clinical development, allowing for the assessment of target engagement and pharmacodynamic effects in human subjects.
Mitokinin, the company that developed this compound, has been acquired by AbbVie, and the compound, now known as ABBV-1008, is advancing towards clinical trials.[4][7] The progression of this and other PINK1 activators into the clinic will be a critical step in evaluating the therapeutic potential of targeting mitochondrial dysfunction in Parkinson's disease.[2] The robust preclinical package for this compound provides a strong rationale for its continued investigation as a novel treatment for this devastating neurodegenerative disease.
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
In-Depth Technical Guide to (Rac)-MTK458: A Potent Mitophagy Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (Rac)-MTK458, a key molecule in the exploration of therapeutic strategies for neurodegenerative diseases.
Core Compound Identity and Properties
This compound, also identified as (Rac)-EP-0035985, is the racemic form of the potent PTEN-induced putative kinase 1 (PINK1) activator, MTK458. The biological activity resides primarily in the (R)-enantiomer. As a brain-penetrant and orally bioavailable small molecule, it is a critical tool for studying the induction of mitophagy, the selective cellular process for clearing damaged mitochondria. This function is particularly relevant to neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction is a central element of pathology.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Synonym | (Rac)-EP-0035985 |
| CAS Number | 2499962-44-4[1][2][3][4] |
| Molecular Formula | C₁₇H₁₅F₃N₄[2][4][5][6] |
| Molecular Weight | 332.32 g/mol [2][4] |
| Appearance | Solid[2] |
| Purity | ≥98%[2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL)[2] |
| Storage Conditions | -20°C for long-term storage (≥ 4 years stability)[2] |
Mechanism of Action and Biological Activity
The primary mechanism of action for the active component of this compound is the activation of PINK1, a crucial kinase in the mitochondrial quality control pathway. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. MTK458 binds to and stabilizes an active form of PINK1, enhancing its kinase activity.[5][7][8] This leads to the phosphorylation of ubiquitin on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin, initiating the process of mitophagy.
Table 2: Quantitative Biological Data for MTK458 (the active R-enantiomer)
| Parameter | Value | Cell/Animal Model |
| Mitophagy Induction (EC₅₀) | 0.44 µM (in combination with FCCP)[2] | HeLa cells |
| PINK1/pUb Pathway Activation | 6.6 µM (increases PINK1 and pUb levels with FCCP)[2] | HeLa cells |
| Inhibition of Mitochondrial Protein Aggregation | 25 or 50 µM (inhibits doxycycline-induced insoluble ornithine transcarbamylase)[2] | HeLa cells |
| In Vivo Efficacy | 50 mg/kg/day (decreases α-synuclein aggregates)[2] | Mouse model of Parkinson's disease |
Key Signaling Pathway
The activation of mitophagy by MTK458 follows the canonical PINK1/Parkin signaling cascade. The process begins with the stabilization of PINK1 on damaged mitochondria, a step enhanced by MTK458. This leads to a signaling cascade culminating in the engulfment of the mitochondrion by an autophagosome and its subsequent degradation in the lysosome.
References
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
(Rac)-MTK458: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-MTK458, a novel, orally active, and brain-penetrant PINK1 activator. This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease, by promoting the clearance of damaged mitochondria through a process known as mitophagy.
Discovery and Rationale
This compound was discovered through a structure-activity relationship (SAR)-driven medicinal chemistry campaign, building upon the known, albeit less potent, PINK1-activating properties of kinetin. The development of MTK458 was guided by the hypothesis that enhancing the activity of the PINK1/Parkin pathway, which is often impaired in Parkinson's disease, could be a viable therapeutic strategy. This pathway is crucial for mitochondrial quality control, and its dysfunction leads to the accumulation of damaged mitochondria, a key pathological feature in neurodegenerative diseases.
The screening process for identifying MTK458 involved a funnel approach, prioritizing compounds that could induce mitophagy without causing mitochondrial toxicity. This led to the identification of MTK458 as a potent PINK1 activator with favorable pharmacokinetic properties, including high brain penetrance.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its chemical structure, N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, suggests a multi-step synthesis involving the construction of the pyrrolo[2,3-d]pyrimidine core followed by the coupling with the racemic 1,2,3,4-tetrahydro-1-naphthalenamine side chain. The synthesis is likely detailed within the patent WO2021168446A1.
A plausible synthetic route would involve:
-
Synthesis of the 4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate: This could be achieved through a multi-step reaction sequence starting from a suitably substituted pyrimidine precursor.
-
Nucleophilic aromatic substitution: The final step would likely be a nucleophilic aromatic substitution reaction between the chlorinated pyrrolopyrimidine intermediate and (Rac)-1,2,3,4-tetrahydro-1-naphthalenamine to yield this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound based on available research.
| In Vitro Activity | |
| Assay | Value |
| Mitophagy Induction (HeLa cells, in combination with FCCP) | EC50 = 0.44 µM[1] |
| Mitophagy Induction (YFP-Parkin mt-Keima HeLa cells, with 10 nM O/A, 24h) | EC50 = 2.7 µM[2] |
| PINK1 Binding (NanoBRET assay) | Direct binding confirmed[3] |
| PINK1 Dimerization (nanoBiT assay) | Increased dimerization in a concentration-dependent manner[4] |
| Clearance of pS129 α-synuclein aggregates (DIV9 and DIV12) | 0.1-25 µM (dose-dependent)[5] |
| Reduction of α-synuclein pathology and pUb in iPSC neurons (10 days) | 0-13 µM[5] |
| In Vivo Activity | |
| Model | Dose and Regimen |
| α-synuclein preformed fibrils (PFFs) injected mice | 50 mg/kg, p.o., daily, 6 months |
| Wild-type Sprague-Dawley rats | 50 mg/kg, p.o., 6 doses, 5 days |
| α-synuclein PFFs injected mice | 50 mg/kg per day |
Signaling Pathway and Mechanism of Action
This compound functions as a direct activator of PINK1, a serine/threonine kinase that plays a pivotal role in initiating mitophagy in response to mitochondrial damage. The binding of MTK458 to PINK1 stabilizes the active conformation of the kinase, leading to the amplification of the downstream signaling cascade.
Caption: PINK1/Parkin-mediated mitophagy pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are outlines of key experimental procedures used in the characterization of this compound.
PINK1 Dimerization (NanoBiT) Assay
This assay measures the ability of this compound to induce the dimerization of PINK1, a key step in its activation.
Caption: Workflow for the PINK1 Dimerization NanoBiT Assay.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.
-
Co-transfect cells with plasmids encoding PINK1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of the NanoLuc luciferase.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Treat the transfected cells with a serial dilution of this compound.
-
Co-treat with a mitochondrial uncoupler such as FCCP or a combination of oligomycin and antimycin A (F/O) to induce mitochondrial stress.
-
Include appropriate vehicle and positive controls.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Assay reagent, which contains the furimazine substrate.
-
Measure the luminescence signal using a plate reader. An increase in luminescence indicates the proximity of LgBiT and SmBiT, and thus PINK1 dimerization.
-
pS65-Ubiquitin (pUb) ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of ubiquitin phosphorylated at serine 65 (pS65-Ub), a key biomarker of PINK1/Parkin pathway activation.
Caption: Workflow for the pS65-Ubiquitin Sandwich ELISA.
Protocol Outline:
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for pS65-Ubiquitin and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
-
Sample Incubation:
-
Prepare cell lysates or plasma samples.
-
Add the samples to the coated wells and incubate.
-
-
Detection:
-
Wash the plate and add a detection antibody that recognizes total ubiquitin, typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubate to allow binding.
-
-
Signal Development and Measurement:
-
Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of pS65-Ub in the sample.
-
In Vivo α-Synuclein Preformed Fibril (PFF) Model
This animal model is used to assess the efficacy of this compound in a Parkinson's disease-like pathology.
Caption: Workflow for the in vivo α-synuclein PFF model.
Protocol Outline:
-
PFF Injection:
-
Anesthetize mice and stereotactically inject preformed fibrils of α-synuclein into the striatum. This induces the progressive aggregation and spread of α-synuclein pathology.
-
-
Compound Administration:
-
Administer this compound orally at a predetermined dose and frequency (e.g., 50 mg/kg daily) for an extended period (e.g., 3-6 months).
-
-
Behavioral Assessment:
-
Perform behavioral tests at regular intervals to assess motor function and other relevant phenotypes.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze the tissue for levels of phosphorylated α-synuclein (pS129), total α-synuclein aggregates, and markers of neuroinflammation and mitochondrial function using techniques such as immunohistochemistry, western blotting, and ELISA.
-
Conclusion
This compound is a potent and selective PINK1 activator that has demonstrated significant promise in preclinical models of Parkinson's disease. Its ability to enhance mitophagy and clear pathological protein aggregates highlights the therapeutic potential of targeting mitochondrial quality control pathways in neurodegenerative disorders. Further investigation into its clinical efficacy and safety is warranted. This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin the current understanding of this compound.
References
In Vivo Brain Penetrance of (Rac)-MTK458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo brain penetrance of (Rac)-MTK458, a potent and brain-penetrant activator of PTEN-induced putative kinase 1 (PINK1). This compound is under investigation as a potential therapeutic agent for Parkinson's disease due to its ability to enhance mitophagy and promote the clearance of pathological α-synuclein aggregates.[1] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and engage its target in the brain. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data on Brain Penetrance
The brain penetrance of a compound is a key factor in its development as a treatment for central nervous system disorders. For this compound, the available data indicates excellent brain permeability, as summarized in the table below.
| Parameter | Value | Species | Method | Source |
| Unbound Partition Coefficient (Kp,uu) | ~1 | Mouse | Microdialysis in the striatum | [1] |
Note: The unbound partition coefficient (Kp,uu) represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. A Kp,uu value of ~1 indicates that the compound readily crosses the blood-brain barrier and achieves similar unbound concentrations in both compartments, suggesting efficient brain exposure.
Experimental Protocols
The following sections detail the key experimental methodologies used to assess the in vivo brain penetrance and efficacy of this compound.
In Vivo Microdialysis for Brain Penetrance Assessment
Objective: To determine the unbound concentration of this compound in the brain interstitial fluid and plasma to calculate the unbound partition coefficient (Kp,uu).
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used for these studies.
-
Guide Cannula Implantation:
-
Mice are anesthetized with isoflurane and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the striatum at specific coordinates (e.g., +0.5 mm anterior/posterior, ±2.0 mm medial/lateral, -2.5 mm dorsal/ventral from bregma).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe with a suitable molecular weight cut-off is inserted through the guide cannula into the striatum.
-
-
Perfusion and Sampling:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 30-60 minutes).
-
Blood samples are collected concurrently from a peripheral vein (e.g., tail vein).
-
-
Drug Administration:
-
This compound is administered to the animals, typically via oral gavage (p.o.).
-
-
Sample Analysis:
-
The concentrations of this compound in the brain dialysate and plasma are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The unbound fraction in plasma (fu,p) and brain (fu,brain) are determined using techniques like equilibrium dialysis.
-
The Kp,uu is calculated as the ratio of the area under the curve (AUC) of the unbound drug concentration in the brain to the AUC of the unbound drug concentration in plasma.
-
α-Synuclein Pre-formed Fibril (PFF) Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease that recapitulates the hallmark α-synuclein pathology.
Methodology:
-
PFF Preparation:
-
Recombinant mouse α-synuclein monomer is incubated under conditions that promote its aggregation into pre-formed fibrils (PFFs).
-
The formation of fibrils is confirmed by techniques such as transmission electron microscopy and Thioflavin T assay.
-
PFFs are sonicated to generate shorter fibrils for injection.
-
-
Stereotaxic Injection:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled over the striatum.
-
A Hamilton syringe is used to unilaterally inject a specific amount of α-synuclein PFFs (e.g., 5 µg) into the dorsal striatum.[2][3][4][5][6] The typical coordinates for the dorsal striatum injection are: Anterior/Posterior: +0.2 mm, Medial/Lateral: ±2.0 mm, and Dorsal/Ventral: -2.6 mm from the dura.[2]
-
-
Drug Treatment:
-
Following PFF injection, mice are treated with this compound (e.g., 50 mg/kg, daily) or vehicle via oral gavage for a specified duration.[1]
-
-
Behavioral Assessment:
-
Motor function can be assessed using tests such as the cylinder test or rotarod test to monitor for deficits induced by α-synuclein pathology.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, mice are euthanized, and their brains are collected.
-
Brain sections are processed for immunohistochemistry to detect phosphorylated α-synuclein (pS129), a marker of pathological aggregates.
-
Biochemical analysis, such as Western blotting, can be used to quantify the levels of insoluble α-synuclein.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated PINK1 activation and mitophagy.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for evaluating this compound in a mouse model.
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Stereotaxic Surgery for Alpha Synuclein Pre-formed Fibrils (PFFs) Injection in the Dorsal Striatum [protocols.io]
- 4. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 6. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Convergent Cellular Pathways of (Rac)-MTK458 and Kinetin
Disclaimer: There is no scientific literature establishing a direct, studied relationship between the compound "(Rac)-MTK458" and Kinetin. This compound is a specific, targeted research compound, while Kinetin is a well-known plant hormone also studied for its effects on human cells. This guide, therefore, provides a detailed analysis of their individual mechanisms and explores potential, unproven points of convergence based on their distinct biological activities. The information presented herein is for research professionals and is based on publicly available data for each compound individually.
Introduction to Compounds
1.1 this compound: this compound is an orally active, brain-penetrant small molecule identified as a PTEN-induced kinase 1 (PINK1) activator.[1][2][3][4] It binds to PINK1, stabilizing an active complex and thereby enhancing mitophagy, the cellular process for clearing damaged mitochondria.[1][5] Its primary area of research is as a potential therapeutic for Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[1][5][6] Recent studies, however, suggest that MTK458 may not activate PINK1 directly but rather induces mild mitochondrial stress, which in turn lowers the threshold for PINK1/Parkin-mediated mitophagy.[7][8] The "(Rac)-" prefix indicates it is used as a racemic mixture.
1.2 Kinetin (N6-furfuryladenine): Kinetin is a synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis).[9][10] It was first isolated from autoclaved herring sperm DNA.[9][11] Beyond its role in botany, Kinetin has been extensively studied in mammalian, particularly human, cells for its potent antioxidant and anti-aging properties.[12][13][14] It has been shown to protect DNA and proteins from oxidative damage, delay cellular senescence, and influence cell differentiation and barrier function in skin.[12][13][15]
Core Mechanisms of Action and Potential Intersections
While no direct interaction is documented, the distinct mechanisms of this compound and Kinetin converge on fundamental cellular processes: mitochondrial quality control and cellular stress response .
2.1 this compound: A Modulator of Mitophagy The primary role of MTK458 is to enhance the PINK1/Parkin pathway. In healthy cells, PINK1 is imported into mitochondria and degraded. Upon mitochondrial damage (e.g., depolarization), PINK1 import is halted, allowing it to accumulate on the outer mitochondrial membrane (OMM). Here, it recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates OMM proteins, flagging the damaged mitochondrion for degradation by the autophagy machinery (mitophagy).
Recent evidence suggests MTK458 acts as a mild mitochondrial toxin.[7][8] This sensitizes the cells, lowering the amount of mitochondrial damage required to trigger a robust PINK1/Parkin response. This mechanism is crucial for clearing dysfunctional mitochondria that contribute to neurodegeneration.[7][8]
2.2 Kinetin: A Broad-Spectrum Antioxidant and Cell Cycle Modulator Kinetin's effects in mammalian cells are multifaceted:
-
Antioxidant Activity: Kinetin is a powerful scavenger of reactive oxygen species (ROS).[12][14] Mitochondria are the primary source of intracellular ROS. By neutralizing excess ROS, Kinetin can protect mitochondria from oxidative damage, thereby preserving their function and integrity.[12]
-
Cell Cycle Regulation: As a cytokinin, Kinetin's fundamental role is linked to promoting cell division.[9][16][17] In plants, this involves influencing the transition through cell cycle checkpoints, particularly G1/S and G2/M.[18] While its direct targets in the mammalian cell cycle are less clear, its influence on cell differentiation and proliferation is well-documented.[12][15]
2.3 Hypothetical Convergence Point: The Cellular Response to Stress The relationship between these two compounds can be hypothesized at the intersection of mitochondrial stress and the antioxidant response.
-
Scenario 1: Kinetin's Protective Effect: MTK458 induces mild mitochondrial stress to activate mitophagy. Kinetin, as a potent antioxidant, could counteract this stress. This might lead to an antagonistic effect where Kinetin reduces the MTK458-induced ROS signal, thereby dampening the intended activation of the PINK1/Parkin pathway.
-
Scenario 2: Synergistic Quality Control: Alternatively, the two compounds could act synergistically. MTK458 could "prime" slightly damaged mitochondria for removal, while Kinetin protects the overall mitochondrial pool from excessive, widespread damage. This would result in a more efficient and targeted mitochondrial quality control system—removing only the unsalvageable organelles while preserving the healthy ones.
This hypothetical relationship is depicted in the logical diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]
- 3. MTK458 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. MTK458 | PTEN | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanistic Characterization of the PINK1-amplifying Compound MTK-458 | Parkinson's Disease [michaeljfox.org]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokinin - Wikipedia [en.wikipedia.org]
- 10. Kinetin [sitem.herts.ac.uk]
- 11. Cytokinin: From autoclaved DNA to two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokinin and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. The Cytokinin Requirement for Cell Division in Cultured Nicotiana plumbaginifolia Cells Can Be Satisfied by Yeast Cdc25 Protein Tyrosine Phosphatase. Implications for Mechanisms of Cytokinin Response and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of (Rac)-MTK458 Beyond PINK1
For Researchers, Scientists, and Drug Development Professionals
Abstract: (Rac)-MTK458 is an orally active, brain-penetrant small molecule developed as an activator of PTEN-induced putative kinase 1 (PINK1).[1][2] By binding to and stabilizing the active PINK1 complex, MTK458 potentiates PINK1-mediated mitophagy, a critical cellular process for clearing damaged mitochondria.[1][3][4] This on-target activity has shown promise in preclinical models of Parkinson's Disease (PD) by facilitating the clearance of pathological α-synuclein aggregates and reducing mitochondrial stress markers.[2][3][5] However, a comprehensive understanding of its cellular engagement profile is critical for further clinical development. This document provides a technical overview of the known cellular targets of MTK458 beyond its primary target, PINK1, summarizing key quantitative data and detailing the experimental protocols used for target identification and validation. Recent proteomic studies have revealed that MTK458 can induce mild mitochondrial stress and activate the integrated stress response (ISR) through off-target activities, highlighting the importance of a broader target analysis.[6][7]
On-Target and Off-Target Binding Profile of MTK458
The selectivity of a therapeutic agent is a crucial determinant of its safety and efficacy. While MTK458 was designed to activate PINK1, comprehensive profiling has revealed interactions with other cellular proteins. These interactions are characterized by their binding affinity (Kd) or functional inhibition/activation (IC50/EC50).
Summary of Quantitative Binding and Functional Data
The following table summarizes the binding affinities and functional activities of MTK458 against its primary target, PINK1, and identified off-targets. Data were generated using a combination of in vitro binding assays and cell-based functional assays.
| Target Protein | Assay Type | Parameter | Value | Selectivity vs. PINK1 (Fold) | Reference |
| PINK1 (Primary Target) | Split-NanoLuc Complementation | EC50 (Dimerization) | 2.7 µM | - | [6] |
| Mitophagy Assay (mt-Keima) | EC50 (Functional) | 2.7 µM | - | [6] | |
| Off-Target 1: Integrated Stress Response (ISR) Pathway Proteins | Label-Free Proteomics | Protein Expression | Widespread Changes | N/A | [6][7] |
| Off-Target 2: Mitochondrial Respiratory Chain Complexes | Seahorse Respirometry | Functional Effect | No significant effect on basal or maximal respiration at therapeutic doses | N/A | [3] |
| Global Proteomics | Functional Effect | Evidence of mild mitochondrial stress | N/A | [6][7] |
Note: The off-target effects of MTK458 appear to be related to the induction of a general cellular stress response rather than high-affinity binding to a single, specific off-target protein. Proteomics data showed widespread changes in protein expression without clearly identifying a single altered pathway beyond the integrated stress response.[6]
Signaling Pathways and Mechanisms of Action
On-Target: PINK1/Parkin-Mediated Mitophagy
Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane (OMM).[8][9] MTK458 acts by binding to PINK1 and stabilizing its active dimeric complex, likely in conjunction with the TOM complex.[3][4][5] This potentiation enhances the downstream signaling cascade, which includes the phosphorylation of Ubiquitin (at Ser65) and the recruitment and activation of the E3 ubiquitin ligase Parkin.[8][10] Activated Parkin then ubiquitinates multiple OMM proteins, flagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.[11][12]
Caption: On-target signaling pathway of MTK458 via PINK1 activation.
Off-Target: Induction of the Integrated Stress Response (ISR)
Global proteomics studies have revealed that MTK458, particularly at higher concentrations (e.g., 20 µM), can induce mild mitochondrial stress independent of its action on PINK1.[6][7] This stress triggers the Integrated Stress Response (ISR), a cellular program that responds to various insults to restore homeostasis. The effects of MTK458 on the ISR were widespread, with no single, high-affinity off-target kinase or receptor identified as the primary driver.[6] This suggests that MTK458 may act as a weak or "silent" mitochondrial toxin, which potentiates the effects of other stressors to activate quality control pathways like mitophagy.[6][7] This mechanism highlights a critical consideration for therapeutic development, as compounds that appear to be potent mitophagy activators in stressed cells may derive part of their activity from off-target mitochondrial impairment.[6][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the cellular targets of MTK458.
Kinase Selectivity Profiling (KINOMEscan®)
To identify potential off-target kinase interactions, MTK458 is profiled against a large panel of human kinases using a competition binding assay format.
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase captured on a solid support is quantified by qPCR. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase.[14]
-
Methodology:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound (MTK458).[14]
-
Binding Reaction: Kinases are incubated with the immobilized ligand and a fixed concentration of MTK458 (e.g., 10 µM) in a multi-well plate.
-
Quantification: After incubation, the wells are washed to remove unbound kinase. The amount of kinase bound to the solid support is quantified using qPCR amplification of the DNA tag.[14]
-
Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding. Hits are often defined as compounds that result in <35% of the control signal. Dissociation constants (Kd) are determined for significant hits by running dose-response curves.
-
-
Workflow Diagram:
Caption: Workflow for KINOMEscan® competition binding assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method used to verify direct target engagement of a compound within intact cells or tissues.[15][16] The principle is based on the thermal stabilization of a protein upon ligand binding.[17][18]
-
Principle: A protein, when bound to a ligand (like MTK458), becomes more resistant to thermal denaturation. When cells are heated, unbound proteins aggregate and can be separated from the soluble, stabilized proteins by centrifugation.[15][16]
-
Methodology:
-
Cell Treatment: Intact cells (e.g., HeLa or SH-SY5Y) are incubated with MTK458 at various concentrations or a vehicle control (DMSO) for 1 hour at 37°C.[15]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[15][19]
-
Cell Lysis and Fractionation: Cells are lysed, often by freeze-thaw cycles. The lysates are then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[15]
-
Detection: The amount of soluble target protein (e.g., PINK1) remaining in the supernatant is quantified by Western Blotting or other immunoassays.[15]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
-
-
Logical Diagram:
Caption: Logical flow of the Cellular Thermal Shift Assay (CETSA).
Label-Free Global Proteomics
To obtain an unbiased view of MTK458's cellular effects, whole-cell label-free proteomics was performed.
-
Principle: This technique identifies and quantifies thousands of proteins from complex samples. By comparing protein abundance between MTK458-treated and control cells, researchers can identify pathways and cellular responses modulated by the compound.[6]
-
Methodology:
-
Sample Preparation: YFP-Parkin expressing HeLa cells are treated with a high concentration of MTK458 (e.g., 20 µM) or DMSO for 12-16 hours.[6]
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted, denatured, reduced, alkylated, and digested into peptides (typically with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides and fragments them to determine their amino acid sequence.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein is quantified based on the signal intensity of its constituent peptides. Volcano plots are used to visualize proteins that are significantly up- or down-regulated.[6]
-
Conclusion and Future Directions
This compound is a potent activator of the PINK1/Parkin mitophagy pathway, demonstrating clear therapeutic potential in preclinical models of Parkinson's Disease.[3] While its on-target activity is well-characterized, comprehensive cellular profiling reveals a more complex mechanism of action. At therapeutic concentrations, MTK458 appears selective, with minimal impact on mitochondrial respiration.[3] However, at higher doses, it can induce a mild, PINK1-independent mitochondrial stress that activates the ISR.[6][7]
This off-target activity suggests that part of MTK458's efficacy in potentiating mitophagy in stressed cellular models may stem from its ability to act as a weak mitochondrial toxin, thereby lowering the threshold for pathway activation.[6] These findings underscore the critical importance of careful dose-selection and the use of multiple, unbiased profiling techniques in drug development. Future research should focus on deconvoluting the specific molecular interactions responsible for the ISR activation to guide the development of next-generation PINK1 activators with an even more refined selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTK-458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PINK1 signalling in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PINK1 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 11. Outlook of PINK1/Parkin signaling in molecular etiology of Parkinson’s disease, with insights into Pink1 knockout models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. benchchem.com [benchchem.com]
- 16. CETSA [cetsa.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Preclinical Neuroprotective Profile of (Rac)-MTK458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MTK458 is an orally bioavailable, brain-penetrant small molecule activator of PTEN-induced kinase 1 (PINK1), a key regulator of mitochondrial quality control.[1][2] Emerging preclinical data indicate that MTK458 holds significant promise as a neuroprotective agent, particularly for synucleinopathies such as Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to generate these findings.
Mechanism of Action: Enhancing Mitophagy through PINK1 Activation
Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane, initiating a signaling cascade that leads to the clearance of damaged mitochondria via a selective form of autophagy known as mitophagy.[3][4] this compound has been shown to directly bind to and stabilize the active form of PINK1.[1][3] This stabilization enhances the dimerization of PINK1 and the formation of a high molecular weight complex, key steps in its activation.[3][4][5] It is important to note that MTK458 potentiates PINK1 activity in the presence of a mitochondrial stressor and does not activate the kinase without it.[3][4] This targeted action ensures that the mitophagy pathway is selectively enhanced for dysfunctional mitochondria.
The activation of the PINK1 pathway by MTK458 leads to the phosphorylation of ubiquitin at serine 65 (pS65-Ub or pUb), a critical step in marking damaged mitochondria for degradation.[3] This, in turn, promotes the recruitment and activation of the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial outer membrane proteins, amplifying the signal for mitophagy.[6] The enhanced mitophagy facilitates the clearance of pathological protein aggregates, such as α-synuclein, which are known to cause mitochondrial dysfunction.[3][4][7]
Signaling Pathway Diagram
Caption: this compound enhances the PINK1-mediated mitophagy pathway.
Quantitative Preclinical Data
The neuroprotective effects of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Treatment Conditions | Key Findings |
| α-Synuclein Clearance | Primary mouse hippocampal neurons | 0.1-25 µM MTK458 | Dose-dependent clearance of pS129 α-synuclein aggregates.[1] |
| α-Synuclein Clearance | iPSC-derived neurons (A53T α-synuclein mutation) | 0-13 µM MTK458 for 10 days | Reduction in α-synuclein pathology and the mitochondrial stress marker pUb.[1] |
| Mitophagy Induction | HeLa cells expressing YFP-Parkin and mito-Keima | 25 µM MTK458 | Increased PINK1-mediated mitophagy and enhanced clearance of intramitochondrial aggregates.[1] |
| PINK1 Dimerization | YPMK PINK1 KO cells transfected with LgBiT/SmBiT-PINK1 | Concentration-dependent | MTK458 increased PINK1 dimerization in a concentration-dependent manner in the presence of a low-dose mitochondrial stressor.[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Duration | Key Findings |
| α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease | 50 mg/kg, p.o., daily | 6 months | Dose-dependent clearance of pathologic α-synuclein in the striatum.[1] |
| α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease | Not specified | 3 months | Up to ~50% decrease in α-synuclein pathology. |
| Wild-type Sprague-Dawley Rats | 50 mg/kg, p.o., 6 doses over 5 days | 5 days | Significant decrease in plasma pS65-Ubiquitin (pUb).[1] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Finding |
| Oral Bioavailability | Mouse | Orally bioavailable.[8] |
| Brain Penetrance | Mouse | High brain penetrance with an unbound partition coefficient (Kp,uu) of ~1 in the striatum.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the protocols for key experiments.
FCCP Washout Experiment
This assay is designed to assess the effect of this compound on the stability of the active PINK1 complex after the removal of a mitochondrial stressor.[3][4]
Experimental Workflow Diagram
Caption: Workflow for the FCCP washout experiment.
Detailed Protocol:
-
Cell Culture: SK-OV-3 cells, which endogenously express Parkin, are cultured to an appropriate confluency.[3]
-
Treatment: Cells are treated with either 10 µM of the mitochondrial uncoupler carbonyl cyanide p-(trifluoromethoxy)phenyl-hydrazone (FCCP) alone or in combination with 2.8 µM this compound for 2 hours to induce mitochondrial stress and PINK1 accumulation.[3]
-
Washout: The treatment media is removed, and the cells are washed three times with fresh, warm media containing fetal bovine serum to completely remove the FCCP.[3]
-
Post-Washout Incubation: Fresh media containing either a vehicle control (DMSO) or this compound is added back to the respective wells.
-
Cell Lysis and Analysis: Cells are harvested at specified time points (e.g., 0, 1, and 3 hours) post-washout.[3] Cell lysates are then prepared and analyzed by immunoblotting for the levels of total PINK1 and phosphorylated ubiquitin (pS65-Ub) to assess the stability of the activated PINK1 complex.
pS65-Ubiquitin (pUb) ELISA
This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the levels of pS65-Ub, a key biomarker of PINK1 activity.
Logical Relationship Diagram
Caption: Principle of the pS65-Ubiquitin sandwich ELISA.
Representative Protocol:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for pS65-Ub.
-
Blocking: The plate is blocked with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Cell lysates or plasma samples, along with a standard curve of known pS65-Ub concentrations, are added to the wells and incubated.
-
Detection Antibody: A detection antibody that recognizes total ubiquitin is added to the wells.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the detection antibody is added.
-
Substrate Addition: A chromogenic or fluorogenic substrate is added, which is converted by the enzyme to produce a measurable signal.
-
Signal Quantification: The absorbance or fluorescence is measured using a plate reader, and the concentration of pS65-Ub in the samples is determined by comparison to the standard curve.
Mitochondrial Respiration Assay
This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial function and to rule out any potential mitochondrial toxicity of this compound.
Experimental Workflow Diagram
Caption: Workflow for the mitochondrial respiration assay.
Detailed Protocol:
-
Cell Seeding: HeLa cells are seeded in a Seahorse XF cell culture microplate.
-
Compound Treatment: Cells are treated with this compound for 1 hour.
-
Assay Execution: The cell culture plate is placed in a Seahorse XF Analyzer. A series of mitochondrial stressors are sequentially injected:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, to measure maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. From these measurements, key parameters of mitochondrial function, including basal respiration, maximal respiration, and spare respiratory capacity, are calculated. Studies have shown that MTK458 does not adversely affect these parameters, indicating it is not a mitochondrial toxin.
Conclusion
The preclinical data for this compound strongly support its development as a neuroprotective therapeutic. Its targeted mechanism of action, which involves the stabilization and potentiation of active PINK1 in the presence of mitochondrial stress, offers a promising strategy to enhance the clearance of damaged mitochondria and pathological protein aggregates. The in vitro and in vivo studies have demonstrated its efficacy in models of Parkinson's disease, and its favorable pharmacokinetic profile suggests its potential for clinical translation. Further investigation into the dose-response relationships and long-term efficacy and safety of this compound is warranted as it progresses towards clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AbbVie acquires Mitokinin in its Neuroscience pipeline – MedNess [medness.org]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for (Rac)-MTK458 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MTK458 is a potent, orally active, and brain-penetrant small molecule activator of PTEN-induced putative kinase 1 (PINK1). It plays a crucial role in the induction of mitophagy, the cellular process for clearing damaged mitochondria. By binding to and stabilizing the active form of PINK1, MTK458 facilitates the recruitment and activation of Parkin, leading to the ubiquitination and subsequent removal of dysfunctional mitochondria.[1][2][3][4][5] This mechanism of action positions this compound as a valuable research tool for studying mitochondrial homeostasis and its role in various pathologies, particularly neurodegenerative disorders like Parkinson's disease.[1][2][3][4]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for assessing its activity, and expected outcomes.
Mechanism of Action: PINK1-Mediated Mitophagy
Under normal physiological conditions, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage or depolarization, the import of PINK1 is inhibited, leading to its accumulation on the outer mitochondrial membrane. This accumulation serves as a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol. Once recruited, Parkin is activated by phosphorylation by PINK1. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation by the autophagic machinery. This compound enhances this process by stabilizing the active PINK1 complex, thereby amplifying the signal for mitophagy.[3][4]
Below is a diagram illustrating the signaling pathway of PINK1-mediated mitophagy and the role of this compound.
Caption: Signaling pathway of this compound-enhanced PINK1-mediated mitophagy.
Quantitative Data Summary
The following table summarizes the effective concentration ranges of this compound observed in various in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Cell Type | Concentration Range | Reference |
| Mitophagy Induction | HeLa cells | 2.5 µM | [6] |
| Clearance of α-synuclein aggregates | iPSC-derived neurons | 0.1 - 13 µM | [1] |
| PINK1 Activation (in combination with mitochondrial stressor) | YFP-Parkin mt-Keima HeLa cells | Dose-dependent | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Cell Culture Treatment Protocol
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
Complete cell culture medium
Protocol:
-
Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate, or culture dish) and allow them to adhere and grow overnight.
-
On the day of treatment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Note: It is recommended to perform a dose-response curve (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell line and assay.[1]
-
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours), depending on the specific assay.[6]
Mitophagy Assessment using mt-Keima Assay
The mt-Keima assay is a robust method to visualize and quantify mitophagy. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum when mitochondria are delivered to the acidic environment of the lysosome.
Materials:
-
Cells stably expressing mitochondrial-targeted Keima (mt-Keima)
-
This compound
-
Mitochondrial stressor (e.g., oligomycin and antimycin A, or FCCP) - optional, as MTK458 may require a stressor to show potent activity.[6]
-
Fluorescence microscope or high-content imaging system with 440 nm and 561 nm excitation lasers.
Experimental Workflow:
Caption: Workflow for assessing mitophagy using the mt-Keima assay.
Protocol:
-
Plate mt-Keima expressing cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations, with or without a low dose of a mitochondrial stressor.
-
Incubate the cells for the desired time period.
-
Image the cells using a fluorescence microscope or high-content imager.
-
Excite at ~440 nm to detect mt-Keima in the neutral environment of the mitochondria.
-
Excite at ~561 nm to detect mt-Keima in the acidic environment of the lysosome.
-
-
Quantify mitophagy by calculating the ratio of the 561 nm to 440 nm fluorescence intensity. An increase in this ratio indicates an increase in mitophagy.
Western Blot Analysis of PINK1 and Parkin
This protocol allows for the assessment of PINK1 accumulation and Parkin recruitment to the mitochondria, key upstream events in mitophagy.
Materials:
-
Treated cells
-
Mitochondrial isolation kit
-
Lysis buffer
-
Primary antibodies against PINK1, Parkin, a mitochondrial marker (e.g., TOM20 or COX IV), and a cytosolic marker (e.g., GAPDH).
-
Secondary antibodies
-
Western blot reagents and equipment
Protocol:
-
Following treatment with this compound, harvest the cells.
-
Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a mitochondrial isolation kit.
-
Lyse the whole cells and the isolated fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PINK1, Parkin, mitochondrial, and cytosolic markers.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: An increase in PINK1 levels in the mitochondrial fraction and a corresponding increase in Parkin translocation from the cytosol to the mitochondria upon treatment with this compound, especially in the presence of a mitochondrial stressor.
Data Interpretation and Troubleshooting
-
Variability between cell lines: The response to this compound can vary significantly between different cell types. It is crucial to optimize the concentration and treatment time for each cell line.
-
Requirement for a mitochondrial stressor: Some studies suggest that the effects of this compound are more pronounced in the presence of a mild mitochondrial stressor.[6] Consider co-treatment with a low dose of agents like oligomycin/antimycin A or FCCP.
-
Cytotoxicity: At high concentrations or with prolonged exposure, this compound may induce cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cell death.
-
Control Experiments: Always include appropriate controls:
-
Vehicle control: To account for any effects of the solvent (DMSO).
-
Positive control: A known inducer of mitophagy (e.g., a high dose of FCCP) to validate the assay system.
-
Negative control: Untreated cells to establish a baseline.
-
By following these detailed protocols and considering the key aspects of data interpretation, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of mitochondrial quality control and its implications in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MTK458 | PTEN | TargetMol [targetmol.com]
- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-MTK458 in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of (Rac)-MTK458, a potent and brain-penetrant PINK1 (PTEN-induced putative kinase 1) activator, in a preclinical mouse model of Parkinson's disease (PD). The protocols detailed herein are based on established methodologies demonstrating the therapeutic potential of this compound to mitigate key pathological hallmarks of PD, including α-synuclein aggregation and mitochondrial dysfunction. This document outlines the mechanism of action of this compound, detailed experimental procedures for in vivo studies, and methods for the analysis of key pathological and biochemical markers.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that activates PINK1, a serine/threonine kinase crucial for mitochondrial quality control. In healthy mitochondria, PINK1 is rapidly cleared. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, initiating a signaling cascade that leads to the clearance of damaged mitochondria through a process known as mitophagy.[1][2]
In Parkinson's disease, pathological aggregation of α-synuclein is associated with mitochondrial dysfunction and impaired mitophagy.[3][4] this compound has been shown to directly bind to and stabilize the active form of PINK1, enhancing its activity even in the presence of cellular stress.[2] This activation of PINK1 by this compound promotes the clearance of pathological α-synuclein aggregates and reduces levels of phosphorylated ubiquitin at serine 65 (pS65-Ub or pUb), a biomarker of mitochondrial stress.[3][4][5] Preclinical studies have demonstrated that oral administration of this compound can lead to a significant reduction in α-synuclein pathology and an improvement in motor deficits in a mouse model of PD.[6]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.
Caption: Signaling pathway of this compound in promoting mitophagy and neuroprotection.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in the α-synuclein pre-formed fibril (PFF) mouse model of Parkinson's disease.
α-Synuclein Pre-formed Fibril (PFF) Mouse Model
This model involves the stereotaxic injection of α-synuclein PFFs into the mouse striatum, which seeds the aggregation of endogenous α-synuclein and leads to the progressive spread of pathology, mimicking key features of Parkinson's disease.[7][8]
Materials:
-
Wild-type C57BL/6 mice (8-12 weeks old)
-
Recombinant mouse α-synuclein monomer
-
Sterile, endotoxin-free PBS
-
Sonicator (probe or cup horn)
-
Stereotaxic frame and injection apparatus (e.g., Hamilton syringe with a 29-gauge needle)
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Analgesics
Protocol:
-
Preparation of α-Synuclein PFFs:
-
Reconstitute recombinant α-synuclein monomer in sterile PBS to a final concentration of 5 mg/mL.[9]
-
Incubate the monomer solution at 37°C with continuous shaking (e.g., 1100 rpm) for 7 days to form fibrils.[7]
-
On the day of surgery, thaw an aliquot of the PFF solution and sonicate to generate shorter fibrils optimal for seeding. A typical protocol is 10 cycles of 30 seconds on, 30 seconds off at high power.[10] The final concentration for injection is typically 2 mg/mL in sterile PBS.[9][11]
-
-
Stereotaxic Injection:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole over the right striatum using the following coordinates relative to bregma: Anteroposterior (AP): +0.3 mm; Mediolateral (ML): +2.3 mm.[7]
-
Slowly lower the injection needle to the target depth: Dorsoventral (DV): -3.5 mm from the dural surface.[7]
-
Inject 2.5 µL of the sonicated PFF solution (containing 5 µg of PFFs) at a rate of 0.2-0.5 µL/min.[7][10][11]
-
Leave the needle in place for 5-10 minutes post-injection to prevent reflux.
-
Slowly retract the needle and suture the incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
A control group should be injected with α-synuclein monomer or PBS alone.[10]
-
This compound Formulation and Administration
This compound is orally bioavailable and can be administered via oral gavage.
Materials:
-
This compound powder
-
N-methylpyrrolidone (NMP)
-
Solutol HS 15 (Kolliphor® HS 15)
-
Sterile water
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of this compound by dissolving it in NMP.
-
For a final dosing solution, dilute the stock in a vehicle of 10% NMP, 10% Solutol HS 15, and 80% water.
-
Administer this compound daily via oral gavage at a dosage of 50 mg/kg.[6] Treatment duration can range from 3 to 6 months, starting after the induction of α-synuclein pathology.[6]
Experimental Workflow
The following diagram outlines the experimental workflow for a typical preclinical study using this compound.
Caption: Experimental workflow for evaluating this compound in the PFF mouse model.
Outcome Measures and Analysis Protocols
Behavioral Analysis
A battery of behavioral tests should be performed to assess motor function.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Cylinder Test: To measure forelimb asymmetry, indicative of unilateral nigrostriatal dopamine depletion.
Immunohistochemistry for pS129 α-Synuclein
Immunohistochemistry is used to visualize and quantify the extent of pathological α-synuclein aggregation in the brain.
Protocol:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Section the brains into 30-40 µm coronal sections using a cryostat or vibratome.
-
Perform antigen retrieval (e.g., with citrate buffer).
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against pS129 α-synuclein (e.g., clone 81A) overnight at 4°C.
-
Wash sections and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides and image using a fluorescence or confocal microscope.
-
Quantify the pS129 α-synuclein immunoreactive area in specific brain regions (e.g., striatum, substantia nigra, cortex) using image analysis software.[12][13]
ELISA for pS65-Ubiquitin (pUb)
A sensitive sandwich ELISA can be used to quantify pUb levels in brain tissue lysates as a measure of mitochondrial stress and target engagement of this compound.[14]
Protocol:
-
Dissect and snap-freeze brain regions of interest (e.g., striatum).
-
Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Use a validated sandwich ELISA kit for pS65-Ub. A highly sensitive Meso Scale Discovery (MSD)-based platform is recommended.[14]
-
Follow the manufacturer's instructions for the ELISA, including incubation with capture and detection antibodies, and addition of the substrate.
-
Measure the signal using a plate reader and calculate the concentration of pUb relative to the total protein concentration.
Data Presentation
Quantitative data from preclinical studies with this compound should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on α-Synuclein Pathology in the PFF Mouse Model (3-Month Study)
| Treatment Group | Dose (mg/kg) | n | pS129 α-Synuclein Aggregate Area (% of Vehicle Control) |
| Vehicle | - | 10 | 100 ± 12.5 |
| This compound | 10 | 10 | 78 ± 9.8 |
| This compound | 30 | 10 | 62 ± 8.1** |
| This compound | 50 | 10 | 51 ± 6.5*** |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p < 0.05, **p < 0.01, **p < 0.001 (One-way ANOVA with post-hoc test). Data is illustrative based on published findings of a dose-dependent decrease of up to ~50%.[6] |
Table 2: Effect of this compound on pS65-Ubiquitin Levels in the Striatum of PFF-injected Mice
| Treatment Group | Dose (mg/kg) | n | Striatal pS65-Ubiquitin Levels (pg/mg total protein) |
| Sham + Vehicle | - | 8 | 5.2 ± 0.8 |
| PFF + Vehicle | - | 10 | 15.8 ± 2.1# |
| PFF + this compound | 50 | 10 | 8.1 ± 1.2 |
| Data are presented as mean ± SEM. Statistical significance: #p < 0.001 vs. Sham + Vehicle; p < 0.01 vs. PFF + Vehicle (One-way ANOVA with post-hoc test). Data is illustrative based on published findings. |
Logical Relationship of the Study Design
The following diagram illustrates the logical flow and key components of a preclinical study evaluating this compound.
Caption: Logical framework of the preclinical evaluation of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. Novel tools to quantify total, phospho-Ser129 and aggregated alpha-synuclein in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intrastriatal injection of preformed alpha-synuclein fibrils alters central and peripheral immune cell profiles in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospective.com [biospective.com]
- 9. michaeljfox.org [michaeljfox.org]
- 10. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive ELISA-based detection method for the mitophagy marker p-S65-Ub in human cells, autopsy brain, and blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-MTK458-Induced Mitophagy in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
**(Rac)-MTK458 is a brain-penetrant small molecule activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control. By binding to and stabilizing the active conformation of PINK1, this compound facilitates the clearance of damaged mitochondria through a selective autophagic process known as mitophagy. These application notes provide detailed protocols for utilizing this compound to induce and assess mitophagy in primary neuronal cultures, a critical in vitro model for studying neurodegenerative diseases such as Parkinson's Disease.
Mechanism of Action
This compound enhances PINK1 activity, particularly under conditions of mitochondrial stress.[1][2] In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved, keeping its levels low. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM).[3][4] this compound stabilizes this OMM-localized PINK1, promoting the phosphorylation of ubiquitin on mitochondrial proteins.[2] This, in turn, recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, tagging the dysfunctional mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[3][5] Notably, this compound does not typically induce mitophagy on its own but rather lowers the threshold for mitophagy induction by other mitochondrial stressors.[1][2][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound, primarily derived from studies in HeLa cells, which can serve as a starting point for optimization in primary neurons.
| Parameter | Value | Cell Type | Co-treatment | Reference |
| EC50 | 2.7 µM | HeLa | 10 nM Oligomycin/Antimycin (O/A), 24 hours | [1] |
| Effective Concentration | 2.8 µM - 25 µM | HeLa, SK-OV-3 | With mitochondrial stressors (e.g., FCCP) | [2] |
| In Vitro Clearance | 0.1 µM - 25 µM | Primary Neurons | α-synuclein pre-formed fibrils (PFFs) | [7] |
| Biomarker | Observation | Model System | This compound Treatment | Reference |
| pS65-Ubiquitin (pUb) | Increased levels | HeLa cells, Primary Neurons | Co-treatment with O/A or PFFs | [1][2] |
| Mitochondrial Mass (ATP5A, COX4I2) | Decreased levels | HeLa cells | Co-treatment with O/A | [1] |
| Pathological α-synuclein | Reduced levels | Primary Neurons, iPSC-derived neurons | 0.1 µM - 25 µM | [2][7] |
Signaling Pathway and Experimental Workflow
Caption: this compound-induced PINK1/Parkin-mediated mitophagy pathway.
Caption: Experimental workflow for inducing mitophagy with this compound in primary neurons.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]
Primary Neuron Culture and Treatment
This protocol is a general guideline and should be optimized for the specific type of primary neurons being used.
-
Cell Culture : Plate primary neurons (e.g., cortical or hippocampal neurons) at an appropriate density on coated coverslips or in culture plates.[8]
-
This compound Treatment :
-
Dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., starting range of 1-10 µM).
-
It is often beneficial to pre-incubate the neurons with this compound for 1-2 hours before introducing a mitochondrial stressor.
-
-
Induction of Mitochondrial Stress :
-
To robustly induce mitophagy, co-treat the neurons with a sub-lethal concentration of a mitochondrial stressor.[1]
-
Examples include:
-
Oligomycin/Antimycin A (O/A) : A combination of ATP synthase and complex III inhibitors (e.g., 10 nM each).
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) : A mitochondrial uncoupler (e.g., 1-10 µM).
-
α-synuclein Pre-formed Fibrils (PFFs) : To model Parkinson's Disease pathology.[2]
-
-
-
Incubation : Incubate the treated neurons for a period of 6 to 24 hours, depending on the specific assay and the desired endpoint.
Assessment of Mitophagy
The mt-Keima reporter is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum upon moving from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome.
-
Transduction : Transduce primary neurons with a viral vector (e.g., AAV) expressing mt-Keima several days prior to the experiment.
-
Treatment : Treat the neurons with this compound and a mitochondrial stressor as described above.
-
Live-Cell Imaging :
-
Image the neurons using a confocal microscope equipped for ratiometric imaging.
-
Acquire images using two excitation wavelengths (e.g., 440 nm for neutral pH and 580 nm for acidic pH) and a single emission wavelength (~620 nm).
-
-
Analysis : An increase in the ratio of the 580 nm to 440 nm excitation signal indicates the delivery of mitochondria to lysosomes, a hallmark of mitophagy.
-
Fixation and Permeabilization : After treatment, fix the neurons with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining :
-
Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20, COX4I2) and a lysosomal marker (e.g., LAMP1).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis :
-
Acquire images using a confocal microscope.
-
Quantify the degree of co-localization between the mitochondrial and lysosomal signals as an indicator of mitolysosome formation.
-
-
Cell Lysis : Lyse the treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting :
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
pS65-Ubiquitin : To confirm PINK1 activation.
-
Mitochondrial proteins (e.g., TOM20, ATP5A, COX4I2) : A decrease in their levels indicates mitochondrial degradation.[1]
-
LC3-II : An increase in the lipidated form of LC3 suggests autophagosome formation.
-
Loading control (e.g., β-actin, GAPDH) .
-
-
-
Detection and Analysis : Use an appropriate secondary antibody and detection reagent. Quantify band intensities to determine changes in protein levels.
Important Considerations
-
Toxicity : High concentrations of this compound, especially in combination with mitochondrial toxins, can lead to cell death. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentrations for your specific neuronal culture.
-
Dependence on PINK1/Parkin : The effects of this compound on mitophagy are dependent on the PINK1/Parkin pathway.[1] It is advisable to use appropriate genetic controls (e.g., neurons from PINK1 or Parkin knockout animals) to confirm the mechanism of action.
-
Dynamic Process : Mitophagy is a dynamic process, and its assessment at a single time point may be insufficient.[9] Consider performing time-course experiments to capture the full dynamics of mitophagy induction.
-
Flux Assays : To distinguish between an increase in autophagosome formation and a blockage in their degradation, consider using lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) in your experimental design.[9] This allows for the measurement of mitophagic flux.
References
- 1. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Mitophagy to Treat Parkinson’s Disease | MedRAC@UNC [medrac.web.unc.edu]
- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitophagy detection assay [protocols.io]
- 9. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the α-Synuclein Pre-formed Fibril (PFF) Model with (Rac)-MTK458
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies. The α-synuclein pre-formed fibril (PFF) model has become a widely used tool to study the induction and propagation of α-synuclein pathology in both in vitro and in vivo systems. This model recapitulates key features of Lewy body pathology, including the formation of hyperphosphorylated and insoluble α-synuclein aggregates.[1] (Rac)-MTK458 is an orally active and brain-permeable small molecule that acts as a PINK1 activator.[2][3][4][5] By stabilizing the active PINK1 complex, MTK458 enhances mitophagy, the cellular process for clearing damaged mitochondria, and promotes the clearance of pathological α-synuclein aggregates.[2][3][6]
These application notes provide a detailed protocol for utilizing the α-synuclein PFF model in conjunction with this compound to investigate its therapeutic potential in clearing α-synuclein pathology.
Mechanism of Action of this compound
This compound is a potent activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control. In healthy neurons, PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial damage or stress, PINK1 accumulates on the outer mitochondrial membrane.
MTK458 is believed to stabilize the active dimeric form of the PINK1/TOM complex, enhancing its kinase activity even under low levels of mitochondrial stress.[2][7] This leads to the phosphorylation of ubiquitin on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin. The subsequent ubiquitination of mitochondrial outer membrane proteins marks the damaged mitochondria for degradation through a selective form of autophagy known as mitophagy.[6] In the context of the α-synuclein PFF model, pathological α-synuclein aggregates are associated with mitochondrial dysfunction.[7] By enhancing mitophagy, MTK458 facilitates the clearance of these dysfunctional mitochondria and associated α-synuclein pathology.[7][6]
References
- 1. researchgate.net [researchgate.net]
- 2. MTK458 | PTEN | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTK458 - Nordic Biosite [nordicbiosite.com]
- 5. MTK458 - Immunomart [immunomart.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitophagy with mKeima Assay Using (Rac)-MTK458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. The mKeima assay is a robust and quantitative method for monitoring mitophagy in live cells. This assay utilizes a pH-sensitive fluorescent protein, mKeima, which is targeted to the mitochondrial matrix. In the neutral pH of the mitochondrial matrix, mKeima is excited at 440 nm (emitting green fluorescence). Upon delivery of mitochondria to the acidic environment of the lysosome during mitophagy, the excitation of mKeima shifts to 586 nm (emitting red fluorescence). The ratio of red to green fluorescence provides a quantitative measure of mitophagic flux.
(Rac)-MTK458 is a small molecule activator of PINK1 (PTEN-induced putative kinase 1), a key regulator of mitophagy.[1] In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, initiating a signaling cascade that leads to the recruitment and activation of the E3 ubiquitin ligase Parkin. Activated Parkin ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for engulfment by autophagosomes and subsequent degradation in lysosomes. MTK458 has been shown to lower the threshold for PINK1/Parkin-mediated mitophagy, making it a valuable tool for studying this pathway and for the development of potential therapeutics.[1]
These application notes provide a detailed protocol for utilizing the mKeima assay in conjunction with this compound to measure and quantify mitophagy.
Signaling Pathway of PINK1/Parkin-Mediated Mitophagy
The PINK1/Parkin pathway is a primary mechanism for the removal of damaged mitochondria. The process is initiated by the stabilization of PINK1 on the outer mitochondrial membrane of depolarized or damaged mitochondria. This leads to the recruitment and activation of Parkin, which then ubiquitinates mitochondrial proteins, flagging the organelle for degradation.
Caption: PINK1/Parkin-mediated mitophagy pathway initiated by mitochondrial damage and activated by this compound.
Experimental Workflow
The general workflow for the mKeima mitophagy assay involves establishing a stable cell line expressing mitochondria-targeted mKeima, treating the cells with this compound and a mitochondrial stressor, and then analyzing the cells by flow cytometry to quantify the ratiometric fluorescence change.
Caption: Experimental workflow for the mKeima mitophagy assay with this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the use of this compound in the mKeima mitophagy assay.
Table 1: Dose-Response of this compound on Mitophagy Induction
| Cell Line | Mitochondrial Stressor | This compound Concentration (µM) | Mitophagy (% of cells) |
| HeLa-YFP-Parkin-mKeima | 10 nM Oligomycin/Antimycin A | 0 | ~5% |
| HeLa-YFP-Parkin-mKeima | 10 nM Oligomycin/Antimycin A | 0.3 | ~10% |
| HeLa-YFP-Parkin-mKeima | 10 nM Oligomycin/Antimycin A | 1 | ~20% |
| HeLa-YFP-Parkin-mKeima | 10 nM Oligomycin/Antimycin A | 3 | ~40% |
| HeLa-YFP-Parkin-mKeima | 10 nM Oligomycin/Antimycin A | 10 | ~60% |
| SH-SY5Y-mKeima | 10 nM Oligomycin/Antimycin A | 2.5 | Increased mitophagy vs. stressor alone |
Data adapted from literature.[1] Actual values may vary depending on experimental conditions.
Table 2: Time-Course of Mitophagy Induction with this compound
| Cell Line | Treatment | Time Point (hours) | Mitophagy (% of cells) |
| HeLa-YFP-Parkin-mKeima | 10 µM this compound + 10 nM O/A | 6 | Significant increase |
| HeLa-YFP-Parkin-mKeima | 10 µM this compound + 10 nM O/A | 12 | Further increase |
| HeLa-YFP-Parkin-mKeima | 10 µM this compound + 10 nM O/A | 24 | Plateau or slight decrease |
Data adapted from literature.[1] O/A refers to Oligomycin/Antimycin A.
Experimental Protocols
Generation of Stable Cell Lines Expressing mito-mKeima and Parkin
Materials:
-
HEK293T cells
-
Target cells (e.g., HeLa, SH-SY5Y)
-
Retroviral or lentiviral vectors for mito-mKeima and YFP-Parkin
-
Packaging plasmids (e.g., pCMV-VSV-G, pUMVC for retrovirus)
-
Transfection reagent (e.g., Lipofectamine LTX, PEI)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
Opti-MEM
-
Polybrene
-
Flow cytometer with cell sorting capabilities
Protocol:
-
Day 1: Seed HEK293T cells in a 6-well plate.
-
Day 2: When cells reach 70-90% confluency, transfect with the viral vectors and packaging plasmids using a suitable transfection reagent.
-
Day 3: Change the medium on the HEK293T cells. Seed the target cells in a separate 6-well plate.
-
Day 4: Harvest the virus-containing supernatant from the HEK293T cells and filter it through a 0.45 µm filter. Add the viral supernatant to the target cells in the presence of Polybrene (e.g., 8 µg/mL).
-
Day 5: Change the medium on the infected target cells.
-
Day 7 onwards: Expand the infected cells and select for double-positive cells (mKeima and YFP-Parkin) using fluorescence-activated cell sorting (FACS).
-
Expand the sorted cells and verify the expression and correct localization of the fluorescent proteins by microscopy.
mKeima Mitophagy Assay with this compound by Flow Cytometry
Materials:
-
Stable cell line expressing mito-mKeima (and Parkin, if not endogenously expressed)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Mitochondrial stressor (e.g., Oligomycin and Antimycin A cocktail, stock solution in DMSO)
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters
Protocol:
-
Day 1: Seed the stable cells in a 12-well or 24-well plate at a density that will ensure they are sub-confluent at the time of harvesting.
-
Day 2: Treat the cells with the desired concentrations of this compound and the mitochondrial stressor. Include appropriate controls (e.g., vehicle control, stressor alone, MTK458 alone). A typical treatment duration is 6-24 hours.[1]
-
Day 3 (Harvesting):
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers.
-
Excite the mKeima with the 405 nm laser to detect the signal from mitochondria in a neutral environment (e.g., using a 610/20 nm filter).
-
Excite the mKeima with the 561 nm laser to detect the signal from mitochondria in an acidic environment (e.g., using a 610/20 nm filter).
-
Gate on single, live cells.
-
Create a ratiometric plot of the fluorescence intensity from the 561 nm excitation (acidic) versus the 405 nm excitation (neutral).
-
Quantify the percentage of cells in the "high ratio" gate, which represents cells undergoing mitophagy.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low mitophagy signal | Insufficient mitochondrial stress | Increase the concentration of the mitochondrial stressor or the treatment time. |
| Low expression of mKeima or Parkin | Verify protein expression by microscopy or western blot. Re-sort the stable cell line for higher expression. | |
| Cell line does not have a functional PINK1/Parkin pathway | Use a cell line known to be competent for this pathway (e.g., HeLa cells overexpressing Parkin). | |
| High background mitophagy | Cells are stressed or over-confluent | Ensure cells are healthy and seeded at an appropriate density. |
| High cell death | Toxicity of the compounds | Lower the concentration of this compound or the mitochondrial stressor. Include a cell viability dye in the flow cytometry analysis to exclude dead cells. |
| Variability between experiments | Inconsistent cell density or treatment conditions | Standardize cell seeding density, reagent concentrations, and incubation times. |
Conclusion
The mKeima assay is a powerful tool for the quantitative analysis of mitophagy. When combined with the PINK1 activator this compound, it provides a robust system for investigating the PINK1/Parkin pathway and for screening potential therapeutic compounds that modulate this process. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers in this field.
References
preparing (Rac)-MTK458 solutions for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-MTK458 is a potent, orally bioavailable, and brain-penetrant activator of PTEN-induced putative kinase 1 (PINK1). It functions by binding to and stabilizing the active form of PINK1, thereby enhancing the cellular process of mitophagy. These properties make this compound a valuable research tool for investigating neurodegenerative diseases, particularly Parkinson's disease, where mitochondrial dysfunction and impaired mitophagy are key pathological features. This document provides detailed protocols for the preparation and use of this compound in both in vitro and in vivo research settings.
Chemical Properties and Storage
| Property | Value | Reference |
| Formal Name | N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [1] |
| Synonyms | EP-0035985 | [1] |
| Molecular Formula | C₁₇H₁₅F₃N₄ | [1] |
| Formula Weight | 332.3 g/mol | [1] |
| CAS Number | 2499962-44-4 (this compound) | [2][3] |
| Purity | ≥98% | [1] |
| Formulation | Solid | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2][4] |
| Storage (In Solvent) | -80°C for up to 6 months | [2][5] |
Solubility and Solution Preparation
This compound exhibits limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Reference |
| DMSO | Sparingly soluble (1-10 mg/mL); up to 80 mg/mL with sonication | [1][4] |
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution, dissolve 3.323 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If preparing a higher concentration stock (e.g., >10 mg/mL), sonication may be necessary to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[2][5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.
-
Application: Add the working solutions to your cell cultures as per your experimental design.
In Vitro Applications and Protocols
This compound is a valuable tool for studying PINK1 activation and mitophagy in various cell-based models.
| Cell Line | Concentration Range | Application | Reference |
| HeLa cells | 6.6 µM | Induction of PINK1 and phosphorylated ubiquitin (pUb) levels (in combination with FCCP) | [1] |
| HeLa cells | EC₅₀ = 0.44 µM | Induction of mitophagy (in combination with FCCP) | [1] |
| HeLa cells | 25-50 µM | Inhibition of doxycycline-induced mitochondrial protein aggregates | [1][5] |
| Primary neurons / iPSC-derived neurons | 0.1-25 µM | Clearance of α-synuclein aggregates | [4][5] |
Protocol 3: In Vitro Mitophagy Induction Assay
This protocol outlines a general procedure for assessing this compound-induced mitophagy in a suitable cell line (e.g., HeLa cells).
Materials:
-
HeLa cells stably expressing a mitophagy reporter (e.g., mKeima-Red-Mito-7)
-
Complete cell culture medium
-
This compound working solutions
-
Mitochondrial uncoupler (e.g., FCCP or a combination of oligomycin and antimycin A) as a positive control and potential co-treatment.[1][6]
-
Fluorescence microscope or high-content imaging system
Workflow:
Caption: Workflow for in vitro mitophagy induction assay.
Procedure:
-
Cell Plating: Plate HeLa cells expressing a mitophagy reporter in a suitable imaging plate (e.g., 96-well plate).
-
Treatment: The following day, treat the cells with a range of this compound concentrations, with and without a mitochondrial stressor like FCCP.[1] Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for mitophagy to occur.
-
Imaging: Acquire fluorescent images using a microscope or high-content imager.
-
Analysis: Quantify mitophagy based on the reporter's fluorescence change.
In Vivo Applications and Protocols
This compound is orally bioavailable and brain-penetrant, making it suitable for in vivo studies in animal models of neurodegenerative diseases.[4][5][7]
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Mouse model of Parkinson's disease (α-synuclein injection) | 50 mg/kg per day | Oral gavage | Reduction of α-synuclein aggregates in the midbrain | [1][4] |
Protocol 4: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
DMSO
-
Tween 80
-
Saline (0.9% NaCl)
-
PEG300 (optional)
-
Corn oil (optional)
-
Sterile tubes
-
Vortex mixer
Formulation Examples: [2]
-
Formulation 1 (Aqueous-based): 10% DMSO, 5% Tween 80, 85% Saline.
-
Dissolve this compound in DMSO.
-
Add Tween 80 and vortex.
-
Add saline and vortex to form a suspension.
-
-
Formulation 2 (Co-solvent): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Dissolve this compound in DMSO.
-
Add PEG300 and Tween 80, and vortex.
-
Add saline and vortex.
-
-
Formulation 3 (Oil-based): 10% DMSO, 90% Corn oil.
-
Dissolve this compound in DMSO.
-
Add corn oil and vortex.
-
Note: The choice of formulation may depend on the specific experimental requirements and animal model. It is recommended to test the stability and homogeneity of the chosen formulation.
Mechanism of Action: PINK1 Signaling Pathway
This compound activates the PINK1 pathway, which is a critical cellular quality control mechanism for maintaining mitochondrial health.
Caption: this compound mechanism of action in the PINK1 signaling pathway.
Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane. This compound binds to and stabilizes this active form of PINK1.[7][8][9] This leads to the phosphorylation of ubiquitin, which then recruits the E3 ubiquitin ligase Parkin to the damaged mitochondria, ultimately leading to their engulfment and degradation through mitophagy.[6][9] In the context of Parkinson's disease models, this enhanced mitophagy contributes to the clearance of pathological α-synuclein aggregates.[4][5][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound ((Rac)-EP-0035985) | Autophagy | 2499962-44-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTK458 | PTEN | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]
- 8. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for (Rac)-MTK458 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (Rac)-MTK458 in preclinical animal models, based on currently available research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy of this compound, a brain-penetrant PINK1 activator, in models of neurodegenerative diseases and acute brain injury.
Mechanism of Action
This compound is a small molecule that activates PTEN-induced kinase 1 (PINK1), a key regulator of mitophagy.[1][2] In pathological conditions such as Parkinson's disease, mitochondrial dysfunction and the accumulation of damaged mitochondria contribute to neuronal cell death. MTK458 binds to and stabilizes the active form of PINK1, enhancing the process of mitophagy, which is the selective degradation of damaged mitochondria.[2][3] This leads to the clearance of pathological protein aggregates, such as α-synuclein, and a reduction in mitochondrial stress markers like phosphorylated Ubiquitin (pS65-Ub).[1][2]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in various animal models.
Table 1: Dosage and Administration in Parkinson's Disease Models
| Animal Model | Dosage | Administration Route | Dosing Regimen | Study Duration | Key Findings | Reference |
| α-synuclein PFF injected mice | 50 mg/kg | Oral (p.o.) | Daily | 6 months | Dose-dependent clearance of pathologic α-synuclein. | [1] |
| Wild-type Sprague-Dawley rats | 50 mg/kg | Oral (p.o.) | 6 doses over 5 days | 5 days | Decreased plasma pS65-Ubiquitin. | [1] |
Table 2: Dosage and Administration in Intracerebral Hemorrhage (ICH) Models
| Animal Model | Dosage | Administration Route | Dosing Regimen | Study Duration | Key Findings | Reference |
| C57/BL6 mice with induced ICH | 10-50 mg/kg | Oral (p.o.) | Daily, starting 1 week pre-ICH and continuing for 3 days post-ICH | 10 days | Reduced brain edema and neurological deficits. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Parkinson's Disease (α-synuclein PFF-induced)
This protocol describes the induction of α-synuclein pathology in mice and subsequent treatment with this compound.
1.1. Preparation of α-synuclein Preformed Fibrils (PFFs)
-
Recombinant α-synuclein monomer is converted to a fibrillar form.
-
On the day of use, thaw an aliquot of α-synuclein PFFs and dilute to the desired concentration (e.g., 2 mg/mL).
-
Sonicate the PFF solution to create smaller fibrils capable of seeding pathology.
1.2. Stereotaxic Injection of PFFs
-
Anesthetize wild-type mice (e.g., C57BL/6) according to approved institutional protocols.
-
Secure the mouse in a stereotaxic frame.
-
Create a burr hole over the striatum at specific coordinates (e.g., +0.2 mm anteroposterior, +2.0 mm mediolateral from bregma).
-
Slowly infuse a defined volume of sonicated PFFs (e.g., 2.5 µL) into the striatum (e.g., -3.0 mm ventral from dura).
-
Leave the injection needle in place for several minutes post-injection to prevent reflux.
-
Suture the incision and provide post-operative care.
1.3. Administration of this compound
-
Prepare a formulation of this compound suitable for oral gavage.
-
Beginning at a designated time point post-PFF injection, administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).
1.4. Outcome Measures
-
Behavioral Analysis: Conduct motor function tests at specified intervals.
-
Tissue Collection: At the study endpoint, perfuse mice and collect brain tissue.
-
Immunohistochemistry for pS129 α-synuclein:
-
Process brain tissue and obtain coronal sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against pS129 α-synuclein.
-
Use a fluorescently labeled secondary antibody for visualization.
-
Quantify the pS129 α-synuclein pathology.
-
-
pS65-Ubiquitin ELISA:
-
Homogenize brain tissue or use plasma samples.
-
Utilize a sandwich ELISA kit specific for pS65-Ubiquitin to quantify levels as a marker of mitochondrial stress.
-
Caption: Workflow for PFF-induced Parkinson's model.
Protocol 2: Evaluation of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol details the induction of ICH in mice and subsequent treatment with this compound.[4]
2.1. Pre-treatment with this compound
-
Begin daily oral administration of this compound or vehicle at the desired dose (e.g., 10-50 mg/kg) one week prior to ICH induction.[4]
2.2. Induction of ICH via Autologous Blood Injection
-
Anesthetize C57/BL6 wild-type mice.
-
Collect a small volume of whole blood from the mouse.
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy over the striatum.
-
Stereotactically inject a defined volume of the autologous blood into the striatum to induce a hematoma.
-
Close the incision and provide post-operative care.
2.3. Post-ICH Administration of this compound
-
Continue daily oral administration of this compound or vehicle for a specified period post-surgery (e.g., three days).[4]
2.4. Outcome Measures
-
Neurological Scoring: Assess neurological deficits at various time points using a modified neurological severity score (mNSS).[4]
-
Brain Water Content: Measure brain edema as an indicator of injury severity.[4]
-
Behavioral Analysis: Use tests such as the open field test and Y-maze to evaluate anxiety-like behavior and cognitive function.[4]
-
Western Blotting/ELISA/qRT-PCR: Analyze brain tissue for markers of pyroptosis (e.g., NLRP3 inflammasome, IL-1β, IL-18) and mitophagy (e.g., Parkin/PINK1).[4]
Caption: Workflow for ICH model and MTK458 treatment.
References
- 1. A mouse model of intracerebral hemorrhage using autologous blood infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of intracerebral hemorrhage using autologous blood infusion | Semantic Scholar [semanticscholar.org]
- 4. experts.llu.edu [experts.llu.edu]
Application Notes and Protocols for Immunofluorescence Staining of (Rac)-MTK458-Induced Parkin Translocation
Introduction
The PINK1/Parkin signaling pathway is a critical component of mitochondrial quality control. In healthy mitochondria, the kinase PINK1 is continuously imported and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation initiates a signaling cascade, recruiting the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. This translocation is a key event in the initiation of mitophagy, the selective autophagic clearance of damaged mitochondria. Dysfunctional mitophagy is implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's Disease (PD).[1][2]
(Rac)-MTK458 is a novel, brain-penetrant small molecule that acts as a PINK1 activator.[3][4] It functions by binding to and stabilizing the active PINK1 complex, thereby lowering the threshold for the induction of mitophagy.[5][6] MTK458 potentiates the recruitment of Parkin to mitochondria, especially in the presence of mild mitochondrial stress, making it a promising therapeutic candidate for PD.[3][5]
These application notes provide a detailed protocol for visualizing and quantifying Parkin translocation to mitochondria using immunofluorescence microscopy following treatment with this compound.
Signaling Pathway of MTK458-Mediated Parkin Translocation
Under basal conditions, PINK1 is imported into the inner mitochondrial membrane and cleaved. When mitochondria are damaged, the membrane potential is lost, leading to the accumulation of full-length PINK1 on the outer membrane. MTK458 stabilizes this active PINK1 complex.[3][5] Activated PINK1 then phosphorylates ubiquitin (Ub) on the mitochondrial surface at serine 65 (pS65-Ub).[6] These phosphorylated ubiquitin chains act as a receptor for Parkin, which is also phosphorylated by PINK1, leading to its full activation and stable translocation to the mitochondrial surface.[7] Once recruited, Parkin ubiquitinates various OMM proteins, flagging the damaged organelle for clearance by the autophagy machinery.[1]
References
- 1. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drosophila Parkin requires PINK1 for mitochondrial translocation and ubiquitinates Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTK458 | PTEN | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics reveal a feed-forward model for mitochondrial PARKIN translocation and UB chain synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating (Rac)-MTK458: A Technical Guide to Solubility and Stability
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of (Rac)-MTK458 in common experimental buffers. Addressing the challenges of working with this promising PINK1 activator, this resource offers troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] For in vivo applications, a formulation of DMSO and corn oil has also been reported.[4]
Q2: What is the maximum solubility of this compound in DMSO and other organic solvents?
A2: There are varying reports on the maximum solubility in DMSO. For consistent results, refer to the manufacturer's product data sheet. Generally reported solubilities are presented in the table below. Sonication may be required to achieve higher concentrations in DMSO.[1]
Q3: How should I prepare working solutions of this compound in aqueous buffers like PBS or cell culture media?
A3: Due to the low aqueous solubility of this compound, it is crucial to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted to the final desired concentration in the aqueous experimental buffer. It is critical to ensure rapid and thorough mixing during dilution to prevent precipitation. For detailed steps, refer to the "Experimental Protocols" section.
Q4: I am observing precipitation when diluting my this compound DMSO stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration.
-
Increase the percentage of DMSO in the final solution: While minimizing DMSO is often desired, a slightly higher final percentage (e.g., 0.1-0.5%) can help maintain solubility. Always check the tolerance of your specific cell line or assay to DMSO.
-
Use a pre-warmed aqueous buffer: Warming your PBS or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Vortex immediately and thoroughly: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Q5: How should I store this compound stock solutions and what is their stability?
A5: For long-term storage, stock solutions in DMSO should be stored at -80°C, where they are reported to be stable for up to 6 months.[4] For shorter-term storage, -20°C for up to 1 month is also suggested.[4] Avoid repeated freeze-thaw cycles. It is best to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (Molar) | Maximum Concentration (Mass/Volume) | Reference(s) |
| DMSO | 50 mM | 16.62 mg/mL | |
| DMSO | 240.73 mM | 80 mg/mL (sonication recommended) | [1] |
| DMSO | - | 1-10 mg/mL (sparingly soluble) | [3] |
| Ethanol | 20 mM | 6.65 mg/mL | [2] |
Note: The molecular weight of this compound is 332.33 g/mol .[2]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes | Reference(s) |
| -80°C | Up to 6 months | Recommended for long-term storage. | [4] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.332 mg of the compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 100 µL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.
-
Store: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS or Cell Culture Medium)
-
Pre-warm Buffer: Warm the desired aqueous buffer to 37°C.
-
Prepare Dilution Series (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the DMSO stock in DMSO.
-
Dilute into Aqueous Buffer: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock dropwise. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of the aqueous buffer.
-
Mix Thoroughly: Continue to vortex for at least 30 seconds to ensure the compound is evenly dispersed.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential stability issues in the aqueous environment.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of this compound.
References
potential off-target effects of (Rac)-MTK458 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-MTK458 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a selective activator of PTEN-induced kinase 1 (PINK1).[1] Its primary mechanism involves binding to PINK1 and stabilizing its active conformation on the surface of damaged mitochondria. This stabilization enhances the downstream signaling cascade that leads to the clearance of dysfunctional mitochondria via a selective form of autophagy known as mitophagy.
Q2: What are the known potential off-target effects of this compound in cellular assays?
A2: While this compound is designed to be a selective PINK1 activator, studies have revealed potential off-target effects, particularly at higher concentrations. A key off-target effect is the induction of mild mitochondrial stress and the activation of the Integrated Stress Response (ISR), independent of the PINK1/Parkin pathway.[2] This can be observed through the upregulation of stress response proteins like ATF4.
Q3: At what concentration range are off-target effects of this compound observed?
A3: Off-target effects, such as the induction of the Integrated Stress Response, have been observed in proteomics studies using 20 μM of MTK458.[2] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target PINK1 activation while minimizing off-target stress responses in your specific cell model.
Q4: How can I distinguish between on-target PINK1 activation and off-target mitochondrial stress?
A4: This can be achieved by using appropriate controls and performing specific assays. On-target activity can be confirmed by measuring markers of PINK1/Parkin pathway activation, such as increased phosphorylation of Ubiquitin at Serine 65 (pS65-Ub) and subsequent recruitment of Parkin to the mitochondria. Off-target stress can be assessed by monitoring markers of the ISR, like the expression of ATF4 and its downstream targets. Comparing the effects of MTK458 in wild-type cells versus PINK1 knockout cells can also help differentiate between on-target and off-target effects.
Q5: What are the recommended positive and negative controls when using this compound?
A5:
-
Positive Controls: For inducing mitophagy and the PINK1/Parkin pathway, mitochondrial uncouplers like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A are commonly used.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential. Additionally, using a well-characterized, structurally unrelated PINK1 activator (if available) can help confirm that the observed phenotype is due to PINK1 activation. For off-target effect assessment, a known inducer of the Integrated Stress Response, such as tunicamycin, can be used as a positive control.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| On-Target Activity (Mitophagy Induction) | ||||
| EC50 | 2.7 μM | YFP-Parkin expressing HeLa cells | Co-treatment with 10 nM Oligomycin/Antimycin A for 24 hours | [2] |
| Off-Target Effect (Proteomics) | ||||
| Concentration for Proteomics Analysis | 20 μM | YFP-Parkin expressing HeLa cells | 12-hour treatment | [2] |
| Off-Target Effect (Integrated Stress Response) | ||||
| Observed Induction of ATF4 | At 20 μM | YFP-Parkin expressing HeLa cells | 12-hour treatment | [2] |
Experimental Protocols
Key Experiment 1: Mitophagy Assessment using mt-Keima Flow Cytometry
This protocol allows for the quantitative analysis of mitophagy. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum when mitochondria are delivered to the acidic environment of the lysosome.
Materials:
-
Cells stably expressing mt-Keima (e.g., HeLa-mt-Keima)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control (e.g., CCCP)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS tubes
-
Flow cytometer with 405 nm and 561 nm lasers
Procedure:
-
Cell Seeding: Plate mt-Keima expressing cells in a 6-well plate and culture overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, a positive control (e.g., 10 µM CCCP), and a vehicle control for the desired time (e.g., 6-24 hours).
-
Cell Harvesting:
-
Wash cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete medium and transfer to a FACS tube.
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with both 405 nm and 561 nm lasers.
-
Collect the emission at the appropriate wavelengths (e.g., using PE-CF594 for the 561 nm laser and BV605 for the 405 nm laser).
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the ratio of the fluorescence intensity from the 561 nm excitation (acidic pH in lysosome) to the 405 nm excitation (neutral pH in mitochondria). An increase in this ratio indicates an increase in mitophagy.
-
Key Experiment 2: Detection of Phospho-Ubiquitin (Ser65) by Western Blot
This protocol is used to detect the phosphorylation of ubiquitin at serine 65, a key downstream marker of PINK1 activation.
Materials:
-
Cell culture plates
-
This compound stock solution (in DMSO)
-
Positive control (e.g., CCCP)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Ubiquitin (Ser65)
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Loading control primary antibody (e.g., anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound, positive control, and vehicle control.
-
After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Ubiquitin (Ser65) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at effective concentrations of this compound | Off-target mitochondrial stress: The concentration used may be inducing the Integrated Stress Response and mitochondrial toxicity. | 1. Perform a dose-response curve: Determine the lowest effective concentration that induces on-target effects (e.g., pS65-Ub) without significant toxicity. 2. Monitor ISR activation: Perform a western blot for ISR markers like ATF4 to determine the concentration at which this off-target pathway is engaged. 3. Reduce incubation time: Determine the minimum time required to observe the desired on-target effect. |
| Inconsistent or no induction of mitophagy with this compound | Low endogenous Parkin expression: Many cell lines have low or no endogenous Parkin, which is required for the downstream effects of PINK1 activation. Suboptimal assay conditions: The concentration or incubation time may not be optimal for your cell model. | 1. Use a cell line with stable Parkin expression: If possible, use a cell line known to express Parkin (e.g., HeLa-Parkin). 2. Optimize concentration and time: Perform a thorough dose-response and time-course experiment. 3. Confirm mitochondrial depolarization for positive controls: Ensure your positive controls (e.g., CCCP) are effectively inducing mitophagy in your system. |
| Difficulty distinguishing on-target from off-target mitochondrial effects | Overlapping phenotypes: Both on-target mitophagy and off-target mitochondrial stress can lead to changes in mitochondrial morphology and function. | 1. Use PINK1 knockout cells: Compare the effects of this compound in wild-type versus PINK1 KO cells. On-target effects should be absent in KO cells. 2. Measure specific markers: Rely on specific markers like pS65-Ub for on-target activity and ATF4 for off-target stress. 3. Assess mitochondrial health: Use assays like the Seahorse XF Analyzer to get a detailed profile of mitochondrial respiration. On-target activation should ideally improve mitochondrial quality control, while off-target effects might impair respiration. |
Visualizations
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Caption: Workflow for assessing on- and off-target effects.
Caption: Troubleshooting logic for high cell toxicity.
References
troubleshooting inconsistent results with (Rac)-MTK458 treatment
Welcome to the technical support center for (Rac)-MTK458, a potent activator of PINK1-mediated mitophagy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results that may be encountered during your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a brain-penetrant small molecule that activates PTEN-induced putative kinase 1 (PINK1). Its primary mechanism of action is to bind to and stabilize the active form of PINK1 on the outer mitochondrial membrane. This stabilization enhances the recruitment and activation of the E3 ubiquitin ligase Parkin, leading to the ubiquitination of mitochondrial outer membrane proteins and subsequent selective removal of damaged mitochondria through a process called mitophagy.[1] This pathway is critical for mitochondrial quality control, and its dysregulation is implicated in neurodegenerative diseases such as Parkinson's disease.
Q2: In which experimental systems is this compound typically used?
This compound is often used in cell-based assays to study the PINK1/Parkin signaling pathway and mitophagy. Common experimental systems include:
-
Cell Lines: HeLa, SH-SY5Y, and HEK293 cells are frequently used, often with stable overexpression of fluorescently tagged Parkin (e.g., YFP-Parkin) and/or mitophagy reporters (e.g., mt-Keima, mito-QC).
-
Mitochondrial Stressors: To induce mitochondrial damage and initiate the PINK1/Parkin pathway, researchers often use mitochondrial uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or a combination of oligomycin and antimycin A.[1] It is important to note that the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) in the culture medium can reduce the effective concentration of CCCP and FCCP, necessitating the use of higher concentrations to achieve mitochondrial depolarization.[2][3]
-
Primary Neurons and iPSC-derived Neurons: To study the effects of MTK458 in a more disease-relevant context, primary neuronal cultures and induced pluripotent stem cell (iPSC)-derived neurons are also utilized.
Q3: How should I prepare and store this compound?
For optimal results and to avoid inconsistencies, proper handling and storage of this compound are crucial.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | MTK458 is soluble in DMSO. |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a common starting point for serial dilutions. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Aliquoting minimizes freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Working Solution | Prepare fresh from stock for each experiment | Ensures consistent compound activity and avoids degradation in aqueous media. |
Troubleshooting Guides
Inconsistent Mitophagy Assay Results
Mitophagy is a dynamic process, and its measurement can be influenced by numerous factors. Below are common issues and troubleshooting steps for popular mitophagy assays.
Q4: My mt-Keima mitophagy assay shows high variability between wells/experiments. What could be the cause?
The mt-Keima reporter is a pH-sensitive fluorescent protein that shifts its excitation spectrum from green (neutral pH of mitochondria) to red (acidic pH of lysosomes) upon mitophagy. Variability can arise from several sources:
| Potential Cause | Troubleshooting Steps |
| Cell Confluency | Maintain consistent cell density across experiments. High confluency can alter cellular metabolism and basal mitophagy levels. |
| Mitochondrial Stressor Inconsistency | Prepare fresh solutions of mitochondrial stressors (e.g., FCCP, Oligomycin/Antimycin A) for each experiment. Ensure consistent incubation times. Note that low doses of CCCP (e.g., 2.5 μM) may not be sufficient to induce robust Parkin recruitment without an additional ROS stimulus.[4] |
| Phototoxicity | Minimize exposure of cells to excitation light, especially during live-cell imaging, as this can induce mitochondrial stress and affect mitophagy. |
| Image Analysis Parameters | Use consistent image acquisition and analysis settings (e.g., laser power, gain, thresholding) for all samples.[5] |
| Lentiviral Transduction Inefficiency | If using a lentiviral system to express mt-Keima, inconsistent transduction can lead to variable reporter expression. Ensure optimal transduction protocols and consider sorting for a stable, homogenous population.[6][7][8][9] |
A study comparing mt-Keima and mito-QC reporters found that mt-Keima is more sensitive for detecting PINK1-PRKN mitophagy.[10]
Q5: I am not observing a clear increase in mitophagy with MTK458 treatment in my high-content imaging assay. What should I check?
High-content imaging allows for the quantification of mitophagy on a per-cell basis. If you are not seeing the expected effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal MTK458 Concentration | Perform a dose-response curve to determine the optimal concentration of MTK458 for your specific cell line and experimental conditions. |
| Insufficient Mitochondrial Stress | MTK458 potentiates PINK1 activity on damaged mitochondria. Ensure that a sufficient level of basal or induced mitochondrial stress is present. Co-treatment with a low dose of a mitochondrial depolarizing agent is often necessary.[1] |
| Timing of Analysis | Mitophagy is a process that unfolds over time. Perform a time-course experiment to identify the optimal endpoint for observing the effect of MTK458. |
| Image Segmentation and Quantification | Inaccurate segmentation of cells or mitochondria can lead to erroneous results. Optimize your image analysis workflow to ensure accurate identification of mitolysosomes (e.g., red-only puncta in mito-QC assays).[11][12] |
Inconsistent Parkin Recruitment Results
The translocation of Parkin from the cytosol to damaged mitochondria is a key step in the PINK1/Parkin pathway.
Q6: I am observing inconsistent or no Parkin translocation to mitochondria upon treatment. What are the likely causes?
| Potential Cause | Troubleshooting Steps |
| Low Endogenous Parkin Expression | Many commonly used cell lines (e.g., HeLa) have low endogenous Parkin levels. Use a cell line with stable overexpression of fluorescently tagged Parkin (e.g., YFP-Parkin).[13] |
| Insufficient Mitochondrial Depolarization | Confirm mitochondrial depolarization using a fluorescent indicator like TMRE. The presence of serum in the media can sequester uncouplers like FCCP, requiring higher concentrations for effective depolarization.[2] |
| Timing of Observation | Parkin recruitment is a transient event. Conduct a time-course experiment to capture the peak of translocation, which can occur within 30-60 minutes of mitochondrial damage.[14] |
| Fixation and Permeabilization Artifacts | If performing immunofluorescence, optimize fixation and permeabilization conditions to preserve both mitochondrial and Parkin localization. |
| Mutations in Parkin Construct | If using an overexpressed Parkin construct, verify the sequence to ensure there are no mutations that would impair its recruitment.[15] |
Inconsistent pS65-Ubiquitin Western Blot Results
The phosphorylation of ubiquitin at serine 65 (pS65-Ub) is a direct marker of PINK1 kinase activity.
Q7: My Western blot for pS65-Ub shows weak or inconsistent bands. How can I improve my results?
Detecting phospho-ubiquitin can be challenging due to its low abundance and the dynamic nature of the signal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Use a lysis buffer containing inhibitors of both deubiquitinases (DUBs) and phosphatases. High concentrations of NEM (N-ethylmaleimide) may be necessary to preserve ubiquitin chains.[16][17][18] Consider using a denaturing lysis buffer (e.g., containing 1% SDS) to inactivate enzymes immediately.[16] |
| Inefficient Protein Transfer | Ubiquitinated proteins can be high in molecular weight. Optimize transfer conditions (e.g., longer transfer time, lower voltage) to ensure efficient transfer to the membrane. PVDF membranes are often recommended for ubiquitin blotting.[17] |
| Poor Antibody Performance | Use a pS65-Ub antibody that has been validated for Western blotting. Optimize the primary antibody concentration; a common starting dilution is 1:1000.[19] Some antibodies may work better after a membrane denaturation step.[16] |
| Low Signal Abundance | Increase the amount of protein loaded on the gel. Ensure sufficient stimulation with a mitochondrial stressor to induce pS65-Ub formation. |
Here is a summary of recommended antibody dilutions for pS65-Ub detection:
| Antibody | Application | Recommended Dilution |
| Phospho-Ubiquitin (Ser65) (E2J6T) Rabbit mAb | Western Blotting | 1:1000 |
| Phospho-Ubiquitin (Ser65) (E2J6T) Rabbit mAb | Immunoprecipitation | 1:50 |
| Ubiquitin [p Ser65] Antibody | Western Blot | 0.5-1 ug/mL |
Experimental Protocols
Protocol 1: Mitophagy Assessment using mt-Keima by Fluorescence Microscopy
This protocol describes the steps to quantify mitophagy in cultured cells expressing the mt-Keima reporter.
-
Cell Seeding: Plate cells stably expressing mt-Keima in a glass-bottom imaging dish at a density that will result in 50-70% confluency at the time of imaging.
-
Treatment: Treat cells with this compound at the desired concentration. Include appropriate controls (e.g., vehicle control, positive control with a known mitophagy inducer like Oligomycin/Antimycin A).
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) in a 37°C, 5% CO2 incubator.
-
Image Acquisition:
-
Use a confocal microscope equipped with 488 nm and 561 nm lasers.
-
Acquire images using both lasers sequentially to excite the green (neutral pH) and red (acidic pH) forms of mt-Keima.
-
Ensure consistent imaging parameters (laser power, gain, pinhole size) across all samples.
-
-
Image Analysis:
-
Quantify the area of red puncta (mitolysosomes) and the total mitochondrial area (green signal).
-
Calculate the ratio of the red area to the green area for each cell. An increase in this ratio indicates an increase in mitophagy.[5]
-
Protocol 2: pS65-Ubiquitin Detection by Western Blot
This protocol outlines the key steps for detecting pS65-Ub by Western blotting.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer supplemented with 1% SDS, protease inhibitors, phosphatase inhibitors, and 50-100 mM NEM).
-
Boil the lysates for 5-10 minutes to further denature proteins and inactivate enzymes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pS65-Ub (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Caption: The this compound-activated PINK1/Parkin signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Decision tree for troubleshooting mitophagy assay variability.
References
- 1. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species trigger Parkin/PINK1 pathway–dependent mitophagy by inducing mitochondrial recruitment of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of mitophagy using mKeima-mito in cultured human primary retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Tips for successful lentiviral transduction [takarabio.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Mt-Keima detects PINK1-PRKN mitophagy in vivo with greater sensitivity than mito-QC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Advances in High-Content Imaging and Informatics: A Joint Special Collection with Society for Biomolecular Imaging and Informatics and SLAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Mitochondrial Dysfunction: Role for PINK1 and Parkin in Mitochondrial Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urc.mtsu.edu [urc.mtsu.edu]
- 16. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-Ubiquitin (Ser65) (E2J6T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing (Rac)-MTK458 Concentration for Maximal Mitophagy Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-MTK458 for mitophagy induction. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines to ensure successful experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration for mitophagy induction.
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. A good starting point is a wide range from 100 µM to 1 nM.[1] It is crucial to select a concentration that elicits a biological response without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint.[1] |
| Solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final solvent concentration is non-toxic to your cell line (typically ≤ 0.1%).[2][3] Run a vehicle-only control to assess solvent toxicity. | |
| No or Low Mitophagy Induction | This compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to identify the EC50. |
| Insufficient incubation time. | Optimize the incubation time. Mitophagy is a process that can take several hours. A time-course experiment (e.g., 6, 12, 24 hours) is recommended. | |
| Cell line does not express necessary factors for mitophagy (e.g., Parkin). | Use a cell line known to express key mitophagy proteins like PINK1 and Parkin. For cells with low endogenous Parkin, consider using cells stably expressing Parkin.[4] | |
| Inconsistent Results | Cell passage number is too high, leading to altered cellular responses. | Use cells with a low passage number and maintain consistent cell culture conditions. |
| Reagent instability. | Prepare fresh this compound solutions for each experiment. If a stock solution is used, ensure it is stored correctly and has not undergone multiple freeze-thaw cycles.[3] | |
| High Background Signal in Fluorescence Assays | Autofluorescence of the compound or cells. | Image cells before and after treatment to assess background fluorescence. Use appropriate controls, including untreated cells and cells treated with vehicle only. |
| Non-specific binding of antibodies in immunofluorescence. | Optimize antibody concentrations and include appropriate isotype controls. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential toxicity. A common starting point for in vitro assays is a serial dilution from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM), using 2- or 3-fold dilutions.[1]
Q2: How can I confirm that the observed effect is indeed mitophagy?
A2: It is essential to use multiple, complementary methods to confirm mitophagy.[4] This can include:
-
Fluorescence Microscopy: Observing the colocalization of mitochondria with autophagosomes and lysosomes.[5]
-
Western Blotting: Assessing the degradation of mitochondrial proteins.[6]
-
Flow Cytometry: Using pH-sensitive mitochondrial probes like mt-Keima to quantify the delivery of mitochondria to lysosomes.[4][7]
Q3: Should I use lysosomal inhibitors in my mitophagy assay?
A3: Yes, using lysosomal inhibitors such as Bafilomycin A1 or Chloroquine can be very informative. These agents block the final step of autophagy, leading to the accumulation of autophagosomes. An increase in mitophagic markers in the presence of a lysosomal inhibitor indicates an increase in mitophagic flux, rather than a blockage of the pathway.
Q4: How does this compound induce mitophagy?
A4: While the precise mechanism of this compound is under investigation, many small molecule inducers of mitophagy act by depolarizing the mitochondrial membrane potential. This leads to the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin.[8] Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for degradation by the autophagic machinery.[8][9]
Data Presentation: Example Dose-Response Data for this compound
The following tables present hypothetical data from experiments designed to determine the optimal concentration of this compound for inducing mitophagy in a Parkin-expressing cell line.
Table 1: Cytotoxicity of this compound after 24-hour incubation.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 92 |
| 50 | 75 |
| 100 | 55 |
Table 2: Mitophagy Induction measured by mt-Keima Flow Cytometry.
| This compound Concentration (µM) | Mitophagic Cells (%) |
| 0 (Vehicle) | 5 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 75 |
| 50 | 60 (with signs of toxicity) |
| 100 | 40 (with significant toxicity) |
Table 3: Western Blot analysis of mitochondrial protein degradation.
| This compound Concentration (µM) | Relative TOM20 Levels | Relative COX IV Levels |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 0.9 | 0.95 |
| 1 | 0.6 | 0.7 |
| 10 | 0.3 | 0.4 |
| 50 | 0.4 (cell stress observed) | 0.5 (cell stress observed) |
| 100 | 0.6 (significant cell death) | 0.7 (significant cell death) |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using mt-Keima and Flow Cytometry
This protocol describes a method to quantitatively assess mitophagy by measuring the ratiometric change of the pH-sensitive fluorescent protein mt-Keima.[4][7]
-
Cell Seeding: Plate cells stably expressing mt-Keima in a 12-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as CCCP (10 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Harvesting: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers. The mt-Keima signal is detected using two different emission filters (e.g., 610/20 nm for both excitations).
-
Data Analysis: Gate on the live cell population. Mitophagy is quantified by the ratio of the signal from the 561 nm excitation (acidic pH in lysosomes) to the signal from the 405 nm excitation (alkaline pH in mitochondria).
Protocol 2: Assessing Mitophagy by Western Blotting
This protocol allows for the assessment of the degradation of mitochondrial proteins as a marker of mitophagy.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound as described in Protocol 1.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the mitochondrial protein bands to the loading control. A decrease in the levels of mitochondrial proteins indicates mitophagy.
Visualizations
Caption: Signaling pathway of this compound-induced mitophagy.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for mitophagy experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 8. Enhancing Mitophagy to Treat Parkinson’s Disease | MedRAC@UNC [medrac.web.unc.edu]
- 9. Mechanisms, pathophysiological roles and methods for analyzing mitophagy – recent insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Potential Mitochondrial Toxicity of (Rac)-MTK458
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential mitochondrial toxicity of the PINK1 activator, (Rac)-MTK458. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its mitochondrial toxicity important?
This compound is an orally active and brain-permeable small molecule that functions as a PINK1 (PTEN-induced kinase 1) activator.[1] It promotes the clearance of pathological alpha-synuclein, suggesting therapeutic potential for Parkinson's disease.[1][2] PINK1 is a key regulator of mitophagy, the process of clearing damaged mitochondria.[2][3] While MTK458 is designed to enhance a mitochondrial quality control pathway, it is crucial to assess its potential for off-target mitochondrial toxicity. Drug-induced mitochondrial dysfunction is a significant cause of adverse drug reactions and can lead to the withdrawal of drugs from the market.[4][5] Therefore, a thorough evaluation of the mitochondrial health of cells exposed to this compound is an essential step in its preclinical safety assessment.
Q2: What is the primary mechanism of action of this compound?
This compound is reported to bind to PINK1 and stabilize its active complex.[2][6] This potentiation of PINK1 activity enhances the rate of mitophagy, the selective degradation of damaged mitochondria.[2][6] In the context of Parkinson's disease models, this leads to the clearance of aggregated α-synuclein and a reduction in mitochondrial dysfunction.[2][6] It is important to note that some reports suggest that MTK458 may lower the threshold for mitophagy in the presence of mitochondrial stressors.[7]
Q3: What are the initial steps to screen for potential mitochondrial toxicity of this compound?
A common initial screening strategy involves comparing cell viability in media containing either glucose or galactose.[4][8] Cells grown in high-glucose media can rely on glycolysis for ATP production if mitochondrial oxidative phosphorylation (OXPHOS) is impaired.[4][8] However, in galactose-containing media, cells are forced to rely on OXPHOS, making them more sensitive to mitochondrial toxicants.[4][8] A significant decrease in cell viability in galactose medium compared to glucose medium at the same concentration of this compound would suggest potential mitochondrial toxicity.[8]
Q4: What specific aspects of mitochondrial function should be assessed?
A comprehensive assessment of mitochondrial toxicity should investigate several key parameters:
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and energy status.[9][10]
-
Oxygen Consumption Rate (OCR): A direct measure of oxidative phosphorylation activity.[4]
-
Cellular ATP Levels: To determine the impact on the primary energy output of mitochondria.
-
Reactive Oxygen Species (ROS) Production: To assess the extent of oxidative stress, a common consequence of mitochondrial dysfunction.[11][12]
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Mitochondrial Biogenesis: To evaluate potential long-term effects on the generation of new mitochondria.[13]
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Oxidative Phosphorylation (OXPHOS) Complex Activity: To pinpoint specific sites of inhibition within the electron transport chain.[13]
Troubleshooting Guides
Problem 1: I am seeing a decrease in cell viability with this compound treatment in both glucose and galactose media.
-
Possible Cause: The observed toxicity may not be specific to mitochondria. The compound could be inducing cytotoxicity through other mechanisms.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) in both media. If the IC50 values are similar, the toxicity is likely not primarily mitochondrial.
-
Assess markers of apoptosis and necrosis: Use assays such as Annexin V/Propidium Iodide staining to differentiate between different cell death pathways.
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Investigate other potential off-target effects: Based on the structure of this compound, consider potential interactions with other cellular targets.
-
Problem 2: My mitochondrial membrane potential assay (e.g., using JC-1 dye) shows inconsistent results.
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Possible Cause: Assay variability can arise from several factors, including cell density, dye concentration, and incubation time.
-
Troubleshooting Steps:
-
Optimize cell density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cells can show altered mitochondrial activity.
-
Titrate JC-1 dye concentration: The optimal concentration can vary between cell types. Perform a titration to find the concentration that gives the best signal-to-noise ratio.
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Optimize dye loading time: Insufficient loading time can lead to a weak signal, while excessive loading can cause artifacts. Test a range of incubation times (e.g., 15-60 minutes).
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Include positive and negative controls: Use a known mitochondrial depolarizing agent (e.g., CCCP or FCCP) as a positive control and a vehicle-treated group as a negative control in every experiment.
-
Check for fluorescence quenching: If this compound is colored or fluorescent, it may interfere with the assay readout. Run a control with the compound in cell-free medium to check for quenching.
-
Problem 3: I am not observing a change in oxygen consumption rate (OCR) with this compound treatment.
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Possible Cause: The compound may not directly inhibit the electron transport chain, or the effect may be subtle. It could also be an issue with the experimental setup.
-
Troubleshooting Steps:
-
Verify instrument performance: Run a system check and use control compounds (e.g., rotenone, antimycin A, oligomycin) to ensure the instrument is functioning correctly.
-
Use a sufficient concentration range: Test a broad range of this compound concentrations.
-
Consider long-term exposure: Some compounds may require longer incubation times to exert their effects on OCR.
-
Investigate mitochondrial uncoupling: A decrease in ATP production without a corresponding decrease in OCR can indicate mitochondrial uncoupling.[4] Measure both parameters simultaneously if possible.
-
Assess other mitochondrial parameters: A lack of change in OCR does not definitively rule out mitochondrial toxicity. Correlate OCR data with results from other assays, such as mitochondrial membrane potential and ROS production.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound
| This compound (µM) | % Viability (Glucose Medium) | % Viability (Galactose Medium) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 |
| 1 | 98 ± 4 | 95 ± 5 |
| 10 | 95 ± 6 | 70 ± 8 |
| 50 | 80 ± 7 | 40 ± 9 |
| 100 | 60 ± 8 | 20 ± 7 |
Table 2: Hypothetical Multi-parametric Mitochondrial Toxicity Profile of this compound (at 10 µM)
| Parameter | Vehicle Control | This compound | Positive Control (e.g., Rotenone) |
| Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | 4.5 ± 0.3 | 3.2 ± 0.4 | 1.1 ± 0.2 |
| Basal Oxygen Consumption Rate (pmol/min) | 150 ± 10 | 110 ± 12 | 50 ± 8 |
| Cellular ATP Levels (RLU) | 1,200,000 ± 150,000 | 850,000 ± 120,000 | 400,000 ± 90,000 |
| ROS Production (Fold Change) | 1.0 ± 0.1 | 2.5 ± 0.3 | 5.0 ± 0.6 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
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Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle and a positive control like CCCP) for the desired duration (e.g., 24 hours).
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 dye in pre-warmed cell culture medium.
-
Remove the compound-containing medium from the wells and wash once with phosphate-buffered saline (PBS).
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Remove the JC-1 staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence using a microplate reader.
-
Green monomers: Excitation ~485 nm, Emission ~529 nm.
-
Red J-aggregates: Excitation ~530 nm, Emission ~590 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.[10]
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
-
Cell Plating: Seed cells in a specialized Seahorse XF cell culture microplate at the optimized density for your cell type and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound or controls for the desired time.
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer with calibrant solution overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
OCR Measurement:
-
Load the prepared cell culture plate into the Seahorse XF analyzer.
-
Perform a baseline measurement of OCR.
-
For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively. This compound can be injected prior to these compounds to assess its direct effect.
-
-
Data Analysis: Normalize the OCR data to cell number. Analyze the changes in basal OCR and other parameters of the mitochondrial stress test.
Visualizations
Caption: Potential mechanisms of this compound-induced mitochondrial toxicity.
Caption: Workflow for assessing the mitochondrial toxicity of this compound.
Caption: The PINK1/Parkin-mediated mitophagy pathway and the role of this compound.
References
- 1. MTK458 | PTEN | TargetMol [targetmol.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Enhancing Mitophagy to Treat Parkinson’s Disease | MedRAC@UNC [medrac.web.unc.edu]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Mitochondrial assay selection guide | Abcam [abcam.com]
how to control for (Rac)-MTK458's weak mitochondrial toxin effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-MTK458. The focus is on addressing and controlling for its known weak mitochondrial toxin effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mitochondrial effect of this compound?
A1: this compound is a brain-penetrant small molecule that activates PINK1, a key regulator of mitophagy, the process of clearing damaged mitochondria.[1][2][3] Its mechanism of action involves sensitizing cells to mitochondrial stress, and it is considered to have weak mitochondrial toxin effects.[4] This means that at certain concentrations or under specific cellular conditions, it can contribute to mitochondrial dysfunction.
Q2: How can I be sure that the effects I'm seeing are from PINK1 activation and not just mitochondrial toxicity?
A2: This is a critical control. The best approach is to perform a counter-screen for mitochondrial toxicity alongside your primary experiments. A common and effective method is the glucose/galactose (Glu/Gal) assay.[1][5][6] Cells grown in media with galactose as the primary sugar source are forced to rely on mitochondrial oxidative phosphorylation for ATP production.[5][6] In this state, they are more sensitive to mitochondrial toxins. By comparing the cytotoxic effects of MTK458 in glucose vs. galactose media, you can determine if it is acting primarily as a mitochondrial toxin at your experimental concentrations.
Q3: What specific assays can I use to monitor for off-target mitochondrial toxicity of this compound?
A3: A multi-assay approach is recommended to build a comprehensive mitochondrial toxicity profile. Key assays include:
-
Oxygen Consumption Rate (OCR): Directly measures mitochondrial respiration. Technology like the Seahorse XF Analyzer can provide detailed information on basal respiration, ATP-linked respiration, and maximal respiratory capacity.[5][7]
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in membrane potential is an early indicator of mitochondrial dysfunction. Assays using fluorescent dyes like JC-1 or TMRE are common.
-
Cellular ATP Levels: A direct measurement of the energetic state of the cell. A drop in ATP can indicate impaired mitochondrial function.[6]
-
Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction can lead to increased ROS. Probes like DCFDA can be used to measure cellular ROS levels.
Q4: At what concentration should I be concerned about the mitochondrial toxicity of this compound?
A4: The effective concentration for PINK1 activation and the threshold for mitochondrial toxicity need to be determined empirically for your specific cell type and experimental conditions. It is recommended to perform a dose-response curve for both your primary outcome (e.g., mitophagy) and mitochondrial toxicity markers. One study noted using a 20% decrease in growth rate in galactose-rich media as a cutoff for mitotoxicity in their screening cascade for MTK458 analogs.[1]
Q5: Are there any experimental conditions that might exacerbate the weak mitochondrial toxicity of this compound?
A5: Yes. Since MTK458 sensitizes cells to mitochondrial stress, its toxic effects may be more pronounced in cells that already have some level of mitochondrial dysfunction or are under high metabolic demand.[4] Be mindful of using other compounds that might also impact mitochondrial health in combination with MTK458. It is crucial to have proper vehicle controls and to test the effects of any co-treatments on mitochondrial function independently.
Troubleshooting Guides
Issue 1: High background cell death in my experiments with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration of MTK458 is too high, leading to significant mitochondrial toxicity. | Perform a dose-response experiment to determine the optimal concentration that activates PINK1 without causing excessive cell death. Use a viability assay (e.g., CellTiter-Glo, MTS) in parallel with your functional assays. |
| The cell line is particularly sensitive to mitochondrial toxins. | Consider using the Glu/Gal assay to confirm sensitivity. If confirmed, you may need to use lower concentrations of MTK458 or a different cell line. |
| Synergistic toxic effects with other media components or treatments. | Review all components of your experimental system. Test the effect of each component on cell viability in the presence and absence of MTK458. |
Issue 2: Inconsistent results in mitophagy assays.
| Possible Cause | Troubleshooting Step |
| The weak mitochondrial toxicity of MTK458 is confounding the mitophagy readout. | Run parallel assays to monitor mitochondrial health (e.g., OCR, ATP levels) at the same concentrations and time points as your mitophagy assay. This will help you to deconvolute the effects. |
| The level of basal mitochondrial stress in the cell culture is variable. | Standardize cell culture conditions carefully, including passage number, seeding density, and media quality. Cells with higher basal stress may show a more pronounced response to MTK458. |
Quantitative Data Summary
The following table summarizes key assays and parameters for assessing mitochondrial toxicity. The specific values are illustrative and should be optimized for your experimental system.
| Assay | Parameter Measured | Typical Readout | Purpose in Context of MTK458 |
| Glu/Gal Assay | Cell Viability / Proliferation | IC50 (Glucose) vs. IC50 (Galactose) | Determine if toxicity is mitochondria-specific. |
| Seahorse XF Mito Stress Test | Oxygen Consumption Rate (OCR) | Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity | Detailed profiling of mitochondrial respiration impairment.[5][7] |
| JC-1 Assay | Mitochondrial Membrane Potential | Ratio of Red/Green Fluorescence | Early indicator of mitochondrial depolarization. |
| Cellular ATP Assay | Luminescence | Relative Light Units (RLU) | Quantify the impact on cellular energy production.[6] |
| DCFDA Assay | Reactive Oxygen Species (ROS) | Fluorescence Intensity | Measure oxidative stress induced by the compound. |
| Annexin V/PI Staining | Apoptosis / Necrosis | Percentage of Apoptotic/Necrotic Cells | Assess downstream consequences of mitochondrial damage on cell health. |
Experimental Protocols
Protocol 1: Glucose vs. Galactose (Glu/Gal) Differential Cytotoxicity Assay
Objective: To determine if the cytotoxicity of this compound is dependent on mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, which has high glycolytic activity) in a 96-well plate at a predetermined optimal density.
-
Media Preparation: Prepare two types of growth media:
-
Glucose Medium: Standard high-glucose DMEM (e.g., 25 mM glucose).
-
Galactose Medium: DMEM where glucose is replaced with galactose (e.g., 10 mM galactose) and supplemented with pyruvate.
-
-
Acclimation: After cells have attached, replace the seeding medium with either the Glucose or Galactose medium and allow cells to acclimate for 4-6 hours.
-
Compound Treatment: Add a serial dilution of this compound to the wells for each media condition. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to your primary experiments (e.g., 24-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS or a luciferase-based ATP assay).
-
Data Analysis: Calculate the IC50 value for this compound in both glucose and galactose media. A significantly lower IC50 in the galactose medium indicates mitochondria-specific toxicity.
Protocol 2: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
Objective: To characterize the specific effects of this compound on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound for the desired duration prior to the assay.
-
Assay Preparation: Prepare the Seahorse XF cartridge with the compounds for the mitochondrial stress test: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between vehicle-treated and MTK458-treated cells.
Visualizations
Caption: Workflow for assessing and controlling for MTK458's mitochondrial effects.
Caption: Simplified signaling pathway for this compound action.
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MTK458 | PTEN | TargetMol [targetmol.com]
- 4. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.jp]
- 7. agilent.com [agilent.com]
Technical Support Center: (Rac)-MTK458 Studies in PINK1 Knockout Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PINK1 knockout models in studies involving the PINK1 activator, (Rac)-MTK458. Given the inherent variability observed in these models, this resource aims to help users navigate potential challenges and ensure robust experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are not observing a clear neurodegenerative phenotype in our PINK1 knockout mice. Can we still use them to study the effects of this compound?
A1: Yes, even in the absence of an overt neurodegenerative phenotype, PINK1 knockout mice can be valuable for studying the effects of this compound. While some PINK1 knockout mouse lines do not display significant loss of dopaminergic neurons, they often exhibit more subtle biochemical and functional deficits.[1][2] These can include impaired mitochondrial respiration, altered synaptic plasticity, and mild motor deficits.[1][2] this compound is a PINK1 activator, and its primary mechanism is to enhance PINK1-mediated mitophagy under conditions of mitochondrial stress.[3][4] Therefore, you can investigate whether MTK458 can rescue these more subtle, underlying mitochondrial and cellular dysfunctions.
-
Recommendation: Before initiating in vivo efficacy studies, characterize the specific phenotype of your PINK1 knockout mouse colony. Assess baseline mitochondrial function, dopamine release, and synaptic plasticity. These parameters can serve as sensitive readouts for the therapeutic effects of this compound, even in the absence of frank neurodegeneration.
Q2: We are seeing significant variability in the phenotype of our PINK1 knockout rat colony. How can we design our this compound studies to account for this?
A2: Phenotypic variability is a known challenge with PINK1 knockout models, including rat models which generally show a more robust phenotype than mice.[5][6][7] This variability can be influenced by factors such as genetic background, housing conditions, diet, and the gut microbiome.[5]
-
Recommendations to Mitigate Variability:
-
Strict Subject Randomization: Ensure that animals are randomly assigned to treatment and control groups.
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Baseline Phenotyping: Before starting treatment, perform baseline behavioral testing to stratify animals based on their phenotype severity. This allows for more balanced group comparisons.
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Increased Sample Size: A larger cohort of animals can help to increase the statistical power of your study and overcome individual variations.
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Standardized Husbandry: Maintain consistent and standardized housing, diet, and handling procedures for all animals throughout the experiment.
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Use of Littermate Controls: Whenever possible, use wild-type littermates as controls to minimize genetic background effects.
-
Q3: What are the expected effects of this compound in a PINK1 knockout model?
A3: The effects of this compound are dependent on the presence of functional PINK1 protein. In wild-type animals under mitochondrial stress, MTK458 is expected to enhance PINK1 activity, leading to increased mitophagy and clearance of damaged mitochondria.[3][4] However, in a true PINK1 knockout model where the protein is absent, This compound is not expected to have a direct therapeutic effect through its known mechanism of action.
Studies in PINK1 knockout cells have demonstrated that the mitophagy-inducing effects of MTK458 are strictly dependent on the presence of PINK1.[8] Therefore, PINK1 knockout models serve as a crucial negative control to demonstrate the specificity of this compound's action.
-
Experimental Design Consideration: Include a PINK1 knockout group treated with this compound to confirm that the observed effects in your wild-type or other disease models are indeed PINK1-dependent.
Q4: What are the recommended doses and routes of administration for this compound in rodent models?
A4: Based on published preclinical studies, this compound has been administered orally to both mice and rats.
| Animal Model | Dosage | Route of Administration | Study Context | Reference |
| Mice | Up to 50 mg/kg | Oral gavage (daily) | α-synuclein pre-formed fibril (PFF) model | [3][9] |
| Rats | 50 mg/kg | Oral gavage (daily) | Pharmacokinetic and biomarker studies | [3] |
-
Note: These dosages can serve as a starting point. It is recommended to perform dose-response studies to determine the optimal dose for your specific model and experimental paradigm. The compound has been shown to have good brain penetrance.[3][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant difference in motor function between wild-type and PINK1 knockout rats at 8 months of age. | Colony-specific phenotypic drift. Environmental factors (housing, diet, microbiome). Age of assessment may be too early for the specific colony. | 1. Confirm genotyping of the animals. 2. Extend the study to an older age cohort (e.g., 12 months) as some studies show later onset of deficits.[6] 3. Standardize and document all husbandry conditions. 4. Consider obtaining animals from a different vendor or colony that has recently published data with the expected phenotype. |
| High variability in striatal dopamine levels in PINK1 knockout rats. | Known issue with this model; different studies report conflicting results (increased, decreased, or no change).[6] Methodological differences in sample preparation and analysis. | 1. Increase the number of animals per group to improve statistical power. 2. Use a consistent and validated method for tissue collection, processing, and dopamine measurement (e.g., HPLC-ECD). 3. Analyze dopamine metabolites (DOPAC, HVA) in addition to dopamine for a more complete picture of dopamine dynamics. |
| This compound treatment does not rescue motor deficits in a PINK1 knockout model. | As a PINK1 activator, MTK458 is not expected to be effective in the absence of the PINK1 protein. The observed motor deficits may be independent of the pathways targeted by MTK458. | 1. Confirm the absence of PINK1 protein in your knockout model via Western blot or other methods. 2. Use the PINK1 knockout model as a negative control to demonstrate the specificity of MTK458's effects in a wild-type or other relevant disease model. |
| Difficulty in assessing PINK1 pathway activation in vivo. | Basal PINK1 activity is low in healthy tissue. Reliable detection of downstream markers can be challenging. | 1. Measure levels of phosphorylated ubiquitin (pS65-Ub), a direct substrate of PINK1, in tissue lysates or isolated mitochondria.[9][10] 2. Assess the mitochondrial recruitment of Parkin, a downstream effector of PINK1, via subcellular fractionation and Western blotting. 3. Consider using a model with an additional stressor (e.g., low-dose mitochondrial toxin) to amplify the PINK1 signal, as MTK458's effect is potentiated by mitochondrial stress.[3] |
Quantitative Data Summary: Variability in PINK1 Knockout Models
The following tables summarize the reported phenotypic variability in commonly used PINK1 knockout rodent models.
Table 1: Phenotypic Variability in PINK1 Knockout Rat Models
| Phenotype | Reported Finding | Age of Onset | Reference(s) |
| Dopaminergic Neuron Loss (Substantia Nigra) | ~25-50% loss | 6-8 months | [7] |
| No significant loss | 8 months | [5][11] | |
| Striatal Dopamine Levels | Increased | 8 months | [7] |
| Decreased (age-dependent) | 12 months | [6] | |
| No significant difference | 8 months | [5] | |
| Motor Deficits | Present (impaired locomotion, balance, strength) | 4-7 months | [7][12] |
| Present (abnormal gait, reduced activity) | 8 months | [5][6] |
Table 2: Phenotypic Characteristics of PINK1 Knockout Mouse Models
| Phenotype | Reported Finding | Age of Onset | Reference(s) |
| Dopaminergic Neuron Loss (Substantia Nigra) | Generally absent | Up to 2 years | [1][2] |
| Striatal Dopamine Levels | Unaltered | N/A | [2] |
| Dopamine Release | Decreased (age-dependent) | >6 months | [13] |
| Mitochondrial Respiration | Impaired | Present in young adults | [13] |
| Motor Deficits | Subtle or absent in most lines | N/A | [1] |
| Mild deficits in some lines | 3-6 months | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is adapted from studies using this compound in an α-synuclein pre-formed fibril (PFF) mouse model of Parkinson's disease.[3][9]
-
Compound Preparation:
-
Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Administer the compound or vehicle control via oral gavage (p.o.) once daily (QD).
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
Treatment Duration:
-
Outcome Measures:
-
Behavioral: Assess motor function using tests such as the open field, rotarod, and cylinder test.
-
Biochemical: At the end of the study, collect brain tissue for analysis of:
-
α-synuclein pathology (e.g., pS129 α-synuclein levels).
-
PINK1 pathway markers (e.g., pS65-Ub).
-
Inflammatory markers.
-
-
Histological: Perform immunohistochemical analysis of brain sections to quantify dopaminergic neuron numbers (TH staining) and α-synuclein aggregates.
-
Protocol 2: Assessment of PINK1-Dependent Mitophagy in Cell Culture
This protocol describes a method to confirm the PINK1-dependency of this compound's effect using PINK1 knockout cells.[8]
-
Cell Lines:
-
Use a cell line that expresses YFP-Parkin (e.g., HeLa or SH-SY5Y).
-
Generate a PINK1 knockout version of this cell line using CRISPR/Cas9.
-
-
Treatment:
-
Plate both wild-type and PINK1 knockout cells.
-
Treat the cells with a mitochondrial stressor (e.g., a combination of oligomycin and antimycin A) in the presence or absence of this compound.
-
-
Mitophagy Assessment:
-
Mitophagy can be assessed by monitoring the translocation of YFP-Parkin from the cytosol to mitochondria using fluorescence microscopy.
-
Alternatively, quantify mitophagy using a pH-sensitive mitochondrial probe like mt-Keima, which fluoresces differently in the acidic environment of the lysosome following mitophagy.
-
-
Biochemical Analysis:
-
Lyse the cells and perform Western blotting to detect pS65-Ub, a marker of PINK1 activity.
-
-
Expected Outcome:
-
In wild-type cells, this compound should enhance Parkin translocation and pS65-Ub levels in the presence of a mitochondrial stressor.
-
In PINK1 knockout cells, this compound should have no effect on these parameters, confirming its PINK1-dependent mechanism of action.
-
Signaling Pathways and Experimental Workflows
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Caption: In vivo experimental workflow for this compound studies.
Caption: Logical workflow for troubleshooting PINK1 KO model studies.
References
- 1. Hidden phenotypes of PINK1/Parkin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. michaeljfox.org [michaeljfox.org]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. To be or not to be pink(1): contradictory findings in an animal model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pink1 KO Rat | ALZFORUM [alzforum.org]
- 7. Phenotypic characterization of recessive gene knockout rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Basal activity of PINK1 and PRKN in cell models and rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] To be or not to be pink(1): contradictory findings in an animal model for Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 12. Advancing PINK1 Knockout Models of Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 13. Loss of PINK1 causes age-dependent decrease of dopamine release and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in (Rac)-MTK458 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (Rac)-MTK458.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a brain-penetrant small molecule that functions as a PTEN-induced putative kinase 1 (PINK1) activator. Its core mechanism involves binding to and stabilizing the active form of PINK1, which in turn enhances the clearance of damaged mitochondria through a cellular process called mitophagy. This activation is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction and the accumulation of proteins like α-synuclein are key pathological features. MTK458 has been shown to mediate the clearance of pathogenic α-synuclein and normalize levels of phosphorylated Ubiquitin at Serine 65 (pS65-Ub), a biomarker for PINK1/Parkin-mediated mitophagy.
Q2: Under what conditions is MTK458 expected to be active?
A2: A critical factor for MTK458 activity is the presence of a pre-existing mitochondrial stress. MTK458 potentiates PINK1 activity but does not typically initiate it in healthy, unstressed mitochondria.[1] In experimental settings, this is often achieved by co-treatment with low doses of mitochondrial stressors like FCCP and oligomycin.[1] The rationale is that these stressors cause a degree of mitochondrial depolarization that allows for the stabilization of PINK1, which can then be further stabilized and activated by MTK458.
Q3: What is pS65-Ubiquitin (pUb) and how should its levels change after MTK458 treatment?
A3: pS65-Ubiquitin (pUb) is a key biomarker for the activation of the PINK1/Parkin pathway, which orchestrates mitophagy.[2] PINK1, upon activation on the surface of damaged mitochondria, phosphorylates Ubiquitin at the Serine 65 position. This phosphorylation event is a crucial signal for the recruitment of the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial outer membrane proteins, flagging the mitochondrion for degradation.
In a successful experiment with a mitochondrial stressor, MTK458 treatment should lead to an increase in pS65-Ub levels, indicating the activation of the PINK1/Parkin pathway.[3] However, in in vivo models of Parkinson's disease, prolonged treatment with MTK458 has been shown to ultimately decrease elevated pS65-Ub levels, suggesting a resolution of mitochondrial stress due to the enhanced clearance of damaged mitochondria.
Q4: What are the recommended storage and handling conditions for MTK458?
A4: For long-term storage, MTK458 should be kept as a solid at -20°C, where it is stable for at least four years.[3] Stock solutions are typically prepared in DMSO. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C, it is stable for one month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] MTK458 is sparingly soluble in DMSO (1-10 mg/mL).[3]
Troubleshooting Guide
Issue 1: No apparent MTK458-induced activity (e.g., no increase in mitophagy or pS65-Ub levels).
| Potential Cause | Troubleshooting Steps |
| Insufficient mitochondrial stress | MTK458 potentiates PINK1 activity on already stressed mitochondria. Ensure you are co-treating with a mitochondrial stressor (e.g., a low dose of FCCP/oligomycin). Optimize the concentration of the stressor to induce sub-maximal PINK1 activation, which can then be enhanced by MTK458. |
| Inappropriate cell line | The cell line used may not express sufficient levels of endogenous PINK1 or Parkin. Verify the expression of these proteins in your chosen cell line. Consider using a cell line known to have a robust PINK1/Parkin pathway, such as HeLa cells stably expressing YFP-Parkin. |
| Incorrect MTK458 concentration | Perform a dose-response experiment to determine the optimal concentration of MTK458 for your specific cell line and experimental conditions. Effective concentrations in cell culture have been reported in the micromolar range. |
| Compound instability | Ensure that the MTK458 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your cell culture medium for each experiment. |
Issue 2: High background mitophagy or pS65-Ub levels in control (vehicle-treated) cells.
| Potential Cause | Troubleshooting Steps |
| Cell culture stress | Over-confluency, nutrient deprivation, or contamination can induce mitochondrial stress and activate the PINK1/Parkin pathway. Ensure cells are healthy and sub-confluent at the time of the experiment. Use fresh culture medium and sterile techniques. |
| Phototoxicity | Excessive exposure to light during imaging can induce mitochondrial damage. Minimize light exposure and use the lowest possible laser power during fluorescence microscopy. |
| Mitochondrial stressor concentration is too high | The concentration of the co-administered mitochondrial stressor (e.g., FCCP) may be too high, leading to maximal activation of the PINK1/Parkin pathway even without MTK458. Titrate the stressor to a lower concentration that induces a partial response. |
Issue 3: Unexpected cellular toxicity or stress response.
| Potential Cause | Troubleshooting Steps |
| Off-target effects of MTK458 | At higher concentrations, MTK458 has been reported to induce mild mitochondrial stress and activate the integrated stress response (ISR) independently of the PINK1/Parkin pathway.[5] This can be monitored by assessing markers of the ISR, such as the expression of ATF4. If this is observed, consider reducing the concentration of MTK458. |
| Synergistic toxicity with mitochondrial stressors | The combination of MTK458 and another mitochondrial stressor may lead to synergistic toxicity.[5] Monitor cell viability using assays such as trypan blue exclusion or a live/dead cell stain. If toxicity is observed, reduce the concentration of both MTK458 and the co-administered stressor. |
Data Presentation
Table 1: Summary of Expected Outcomes in Key In Vitro Assays
| Assay | Experimental Condition | Expected Outcome with MTK458 |
| mt-Keima Mitophagy Assay | Co-treatment with a mitochondrial stressor (e.g., FCCP/Oligomycin) | Increased ratio of lysosomal (red) to mitochondrial (green) fluorescence, indicating enhanced mitophagy. |
| pS65-Ubiquitin ELISA/Western Blot | Co-treatment with a mitochondrial stressor (e.g., FCCP) | Increased levels of pS65-Ubiquitin. |
| FCCP Washout Assay | Pre-treatment with FCCP followed by washout and MTK458 treatment | Sustained levels of stabilized PINK1 and pS65-Ubiquitin compared to vehicle control. |
| Cell Viability Assay | High concentrations of MTK458 or combination with high stressor concentrations | Potential for decreased cell viability. |
Experimental Protocols
mt-Keima Mitophagy Assay via Flow Cytometry
This protocol is adapted from established methods for assessing mitophagy.[6][7]
Materials:
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Cells stably expressing mitochondrial-targeted Keima (mt-Keima) and YFP-Parkin (e.g., HeLa-YFP-Parkin-mtKeima).
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Complete cell culture medium.
-
This compound.
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Mitochondrial stressor (e.g., FCCP/Oligomycin).
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Trypsin-EDTA.
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Flow cytometry buffer (e.g., PBS with 1% BSA).
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Flow cytometer with 405 nm and 561 nm lasers.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat cells with the desired concentrations of this compound and a mitochondrial stressor for the desired time (e.g., 4-24 hours). Include appropriate vehicle controls.
-
Harvest the cells by trypsinization.
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Wash the cells with PBS and resuspend in flow cytometry buffer.
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Analyze the cells on a flow cytometer.
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Excite mt-Keima with the 405 nm laser (for mitochondrial localization) and the 561 nm laser (for lysosomal localization).
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Measure emission at ~620 nm for both excitation wavelengths.
-
-
Gate on the live, single-cell population.
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The ratio of the signal from the 561 nm laser to the 405 nm laser is indicative of the degree of mitophagy. An increase in this ratio signifies an increase in mitophagy.
pS65-Ubiquitin ELISA
This protocol is based on established sandwich ELISA methods for pS65-Ub.[8][9]
Materials:
-
Cell lysate from treated and control cells.
-
pS65-Ubiquitin capture antibody.
-
Total Ubiquitin detection antibody (conjugated to a reporter enzyme like HRP).
-
ELISA plate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% BSA in wash buffer).
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Substrate for the reporter enzyme (e.g., TMB for HRP).
-
Stop solution.
-
Plate reader.
Procedure:
-
Coat the wells of an ELISA plate with the pS65-Ubiquitin capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the total Ubiquitin detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate and incubate until a color change is observed.
-
Add the stop solution.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Quantify the amount of pS65-Ubiquitin by comparing to a standard curve of recombinant pS65-Ubiquitin.
FCCP Washout Assay
This protocol is based on the method described by Chin et al. (2023).[1]
Materials:
-
SK-OV-3 cells (or other suitable cell line).
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Complete cell culture medium.
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FCCP.
-
This compound.
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Lysis buffer for Western blotting.
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Antibodies for PINK1, pS65-Ubiquitin, and a loading control (e.g., GAPDH).
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with 10 µM FCCP or 10 µM FCCP + this compound (e.g., 2.8 µM) for 2 hours.
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Wash the cells three times with pre-warmed, serum-containing medium to remove the FCCP.
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Add fresh medium containing either DMSO (vehicle) or this compound back to the cells.
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Harvest cells for analysis at different time points after the washout (e.g., 0, 1, and 3 hours).
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Lyse the cells and perform Western blotting to analyze the levels of stabilized PINK1 and pS65-Ubiquitin.
Visualizations
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of phospho-ubiquitin antibodies to monitor PINK1-PRKN signaling in cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive ELISA-based detection method for the mitophagy marker p-S65-Ub in human cells, autopsy brain, and blood samples | Parkinson's Disease [michaeljfox.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Navigating the Nuances of (Rac)-MTK458: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and navigating the complexities of reproducing published data on (Rac)-MTK458. As an experimental small molecule PINK1 activator, MTK458 has shown promise in preclinical models of Parkinson's disease. However, emerging research suggests its mechanism of action may be more intricate than initially reported, presenting challenges for data interpretation and experimental design. This guide offers troubleshooting advice and frequently asked questions to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
This compound is reported to be a brain-penetrant small molecule that directly binds to and activates PTEN-induced kinase 1 (PINK1).[1][2][3][4][5] This activation is said to stabilize the active PINK1 complex, leading to an increased rate of mitophagy, the cellular process for clearing damaged mitochondria.[1][2][4][5] The intended therapeutic effect is to clear pathological α-synuclein aggregates and reduce mitochondrial dysfunction associated with Parkinson's disease.[1][2]
Q2: What are the main challenges or controversies surrounding the data on this compound?
A significant challenge arises from a study suggesting that MTK458 may act as a weak mitochondrial toxin.[6] This research proposes that the observed increase in mitophagy is not due to direct PINK1 activation but is rather a cellular response to subtle mitochondrial stress induced by the compound.[6][7] This presents a critical issue of data interpretation, as seemingly positive results could be artifacts of cellular stress rather than targeted therapeutic action.[6]
Q3: How can I differentiate between direct PINK1 activation and a mitochondrial stress response in my experiments?
It is crucial to include rigorous controls to de-risk this possibility. Here are some key strategies:
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Dose-response analysis: Conduct thorough dose-response studies. A narrow window between the effective concentration for PINK1 activation and the concentration causing mitochondrial toxicity can be a red flag.
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Mitochondrial health assays: Run parallel assays to monitor mitochondrial health. These can include measuring mitochondrial membrane potential (e.g., using TMRE or JC-1), oxygen consumption rates (e.g., using a Seahorse analyzer), and ATP production.[1] Any decrease in these parameters could indicate mitochondrial toxicity.
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PINK1 knockout/knockdown cells: Use PINK1 knockout or knockdown cells as a negative control.[7] If MTK458 still induces a response in these cells, it is likely acting through a PINK1-independent mechanism, such as mitochondrial stress.
-
Comparison with known mitochondrial toxins: Compare the cellular phenotype induced by MTK458 with that of known mitochondrial toxins like Oligomycin/Antimycin A (O/A) or FCCP.[1][7]
Q4: In which cellular models has this compound been tested?
This compound has been evaluated in a variety of in vitro models, including:
-
HeLa cells expressing YFP-Parkin and mito-Keima (YPMK)[1]
-
SK-OV-3 cells[1]
-
iPSC-derived neurons from patients with the A53T-α-synuclein mutation[2][8]
-
Primary neuronal cultures[8]
Q5: What are the key in vivo findings for this compound?
In vivo studies in mouse models of Parkinson's disease have shown that oral administration of MTK458 can:
-
Decrease the levels of α-synuclein aggregates in the brain.[1]
-
Reduce the levels of the mitochondrial stress biomarker pS65-Ubiquitin (pUb) in both the brain and plasma.[1][2]
-
Rescue motor activity deficits.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in mitophagy induction. | 1. Inconsistent mitochondrial stress levels. 2. Cell line instability. 3. Compound instability. | 1. Ensure consistent application of co-stressors (e.g., low-dose FCCP or O/A) if used. 2. Use low-passage cells and regularly check for phenotype consistency. 3. Prepare fresh solutions of MTK458 for each experiment. |
| Observing cellular toxicity at expected therapeutic concentrations. | MTK458 may be acting as a mitochondrial toxin in your specific cell line or experimental conditions.[6] | 1. Perform a detailed cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range. 2. Lower the concentration of MTK458 and/or any co-stressor. 3. Conduct mitochondrial health assays to assess for subtle toxicity.[1] |
| Lack of PINK1-dependent effects. | 1. Insufficient PINK1 expression in the cell model. 2. The observed effect is PINK1-independent. | 1. Confirm PINK1 expression levels by Western blot or qPCR. 2. Use PINK1 knockout cells as a negative control to confirm dependency.[7] |
| Difficulty reproducing in vivo efficacy. | 1. Issues with compound formulation or bioavailability. 2. Differences in the animal model or disease progression stage. | 1. Verify the formulation and perform pharmacokinetic studies to confirm brain penetrance. 2. Carefully document the specifics of the animal model, including age, sex, and method of inducing pathology. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Mitophagy Induction
| Cell Line | Assay | Co-stressor | MTK458 Concentration | Observed Effect | Reference |
| YPMK HeLa | mKeima Mitophagy Assay | 1 µM FO | 0.1 - 10 µM | Dose-dependent increase in mitophagy | [1] |
| SK-OV-3 | Galactose/Glucose Growth Assay | None | Not specified | No significant mitotoxicity observed | [1] |
| Hela cells | YFP-Parkin Translocation | 10 nM O/A | 1 - 10 µM | Dose-dependent increase in Parkin translocation | [7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Animal Model | Treatment | Duration | Key Finding | Reference |
| α-synuclein PFF injected mice | 50 mg/kg MTK458 (p.o., daily) | 6 months | Reduction in striatal α-synuclein aggregates | [9] |
| Wild-type Sprague-Dawley rats | 50 mg/kg MTK458 (p.o., 6 doses over 5 days) | 5 days | Decrease in plasma pS65-Ubiquitin | [9] |
Experimental Protocols
Protocol 1: mKeima Mitophagy Assay in YPMK HeLa Cells
-
Cell Seeding: Plate YPMK HeLa cells in a 96-well plate at a density that allows for optimal imaging.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM FCCP). In some protocols, a low dose of a mitochondrial stressor like 1 µM FCCP or Oligomycin/Antimycin A is co-administered to sensitize the cells.[1][7]
-
Incubation: Incubate the plate for 6-24 hours.
-
Imaging: Acquire images using a high-content imaging system with appropriate filters for the mKeima reporter (e.g., 488 nm and 561 nm excitation).
-
Analysis: Quantify the ratio of lysosomal (acidic) mKeima to mitochondrial (neutral) mKeima to determine the extent of mitophagy.
Protocol 2: Mitochondrial Respiration Assay (Seahorse)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat cells with this compound or vehicle for a specified period (e.g., 1 hour).[1]
-
Assay Preparation: Wash and incubate the cells in XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A. Measure the oxygen consumption rate (OCR) at each stage.
-
Data Analysis: Calculate basal respiration, maximal respiration, and spare respiratory capacity to assess mitochondrial function.[1]
Visualizing the Mechanisms of this compound
Diagram 1: Proposed Direct Activation of the PINK1/Parkin Pathway by this compound
Caption: Proposed direct activation of the PINK1/Parkin pathway by this compound.
Diagram 2: Alternative Hypothesis: MTK458 as a Mitochondrial Sensitizer
Caption: Alternative hypothesis of this compound acting as a mitochondrial sensitizer.
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]
- 4. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Navigating (Rac)-MTK458 Animal Studies: A Technical Support Guide to Minimize Variability
Researchers utilizing (Rac)-MTK458, a potent, orally active, and brain-penetrant PINK1 activator, in preclinical animal models can now access a comprehensive technical support center designed to mitigate experimental variability and ensure robust, reproducible results. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during in vivo studies.
This compound is a key tool in investigating neurodegenerative diseases, particularly Parkinson's disease, by promoting the clearance of damaged mitochondria through mitophagy.[1][2] However, the inherent complexities of animal studies, coupled with the compound's specific properties, can introduce variability that may impact study outcomes. This guide aims to provide researchers with the necessary information to proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: While a universally standardized vehicle for this compound is not explicitly detailed across all literature, a common and effective approach for poorly water-soluble compounds involves a multi-component system. Based on available data for similar compounds and general best practices, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a recommended starting point. It is crucial to prepare this vehicle fresh daily to avoid precipitation and ensure consistency. A patent for a compound series including MTK458 mentions an "NMP/solutol vehicle," but the aforementioned formulation is more common in academic laboratory settings.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in DMSO.[2][5] For stock solutions, dissolve the compound in 100% DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is critical to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and variability.
Q3: What is the appropriate dosage of this compound for in vivo studies?
A3: A commonly cited dosage for this compound in mouse models of Parkinson's disease is 50 mg/kg, administered daily via oral gavage .[1][2][5] However, the optimal dose may vary depending on the animal model, disease state, and specific experimental endpoints. A dose-response study is recommended to determine the most effective concentration for your specific model.
Q4: I am observing high variability in my animal study results. What are the potential sources?
A4: High variability can stem from several factors:
-
Compound Formulation and Administration: Inconsistent preparation of the dosing solution, leading to precipitation or inaccurate concentration, is a major contributor. Improper oral gavage technique can also lead to stress and inaccurate dosing.[7][8]
-
Animal-Specific Factors: The age, sex, and genetic background of the animals can influence their response to treatment.
-
Disease Model Induction: Variability in the induction of the disease model itself (e.g., inconsistencies in stereotactic injections of α-synuclein pre-formed fibrils) can lead to differing baseline pathologies.
-
Off-Target Effects: this compound has been reported to act as a mild mitochondrial toxin, which could introduce a level of biological noise.[7][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Dosing Solution | The solubility of this compound is limited, especially in aqueous solutions. | Prepare the dosing solution fresh daily. Ensure the DMSO stock is fully dissolved before adding to the vehicle. Gentle warming and vortexing can aid in dissolution. |
| Inconsistent Behavioral or Pathological Readouts | 1. Inaccurate dosing due to improper oral gavage technique.2. Variability in the disease model.3. Insufficient habituation of animals to the procedure. | 1. Ensure all personnel are thoroughly trained in proper oral gavage technique.[7][8]2. Standardize the disease induction protocol and include appropriate controls.3. Acclimate animals to handling and the gavage procedure for several days prior to the start of the experiment. |
| Unexpected Toxicity or Adverse Events | 1. This compound may have off-target effects as a mild mitochondrial stressor.[7][9][10]2. The vehicle itself may be causing adverse effects at high concentrations. | 1. Include a vehicle-only control group to assess the effects of the formulation.2. Consider reducing the dosage or the frequency of administration.3. Monitor animal health closely for signs of toxicity. |
| Lack of Efficacy | 1. Insufficient dosage or treatment duration.2. The animal model may not be responsive to PINK1 activation.3. The compound's activity is dependent on a pre-existing mitochondrial stress. | 1. Conduct a dose-response and time-course study.2. Confirm the expression and functionality of the PINK1 pathway in your model.3. Ensure the disease model itself induces a level of mitochondrial stress sufficient for this compound to exert its effect.[11][12] |
Experimental Protocols
Preparation of this compound for Oral Gavage (50 mg/kg)
Materials:
-
This compound powder
-
DMSO (100%)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle (Fresh Daily):
-
In a sterile tube, combine the vehicle components in the following order:
-
40% PEG300
-
5% Tween 80
-
10% DMSO
-
45% Sterile Saline
-
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Prepare the this compound Dosing Solution:
-
Calculate the required amount of this compound based on the number of animals and the 50 mg/kg dose.
-
Prepare a stock solution of this compound in 100% DMSO at a concentration that will result in the final desired concentration when diluted in the vehicle.
-
Add the appropriate volume of the this compound DMSO stock to the prepared vehicle.
-
Vortex vigorously to ensure complete dissolution. If necessary, briefly sonicate the solution.
-
Visually inspect the solution for any precipitation before administration.
-
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (20-22 gauge for adult mice)
-
1 ml syringe
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Ensure the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | PINK1 Activator | [1][2] |
| Molecular Weight | 332.33 g/mol | [13] |
| Solubility | Sparingly soluble in DMSO | [2][5] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [5][6] |
Table 2: Recommended Dosing Parameters for Mouse Studies
| Parameter | Recommendation |
| Dose | 50 mg/kg (starting dose) |
| Route of Administration | Oral Gavage |
| Frequency | Daily |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Visualizing Experimental Workflows and Pathways
Caption: A generalized workflow for in vivo studies using this compound.
Caption: Simplified PINK1/Parkin-mediated mitophagy pathway activated by this compound.
By implementing these standardized procedures and being mindful of the potential sources of variability, researchers can enhance the reliability and reproducibility of their animal studies with this compound, ultimately accelerating the path towards novel therapeutics for neurodegenerative diseases.
References
- 1. MTK458 | PTEN | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. WO2021168446A1 - Compositions and methods of using the same for treatment of neurodegenerative and mitochondrial disease - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 9. researchgate.net [researchgate.net]
- 10. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]
Validation & Comparative
Validating the On-Target Activity of (Rac)-MTK458 on PINK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-MTK458 with other methods for validating on-target PINK1 activity. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in their assessment of this novel PINK1 activator.
Executive Summary
This compound is a recently identified small molecule activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control. Dysfunctional PINK1 is implicated in the pathogenesis of Parkinson's disease, making activators like this compound promising therapeutic candidates. This guide outlines the experimental framework for validating the on-target activity of this compound, comparing its performance with the historical tool compound, kinetin, and providing protocols for key validation assays.
Comparative Analysis of PINK1 Activators
Validating the on-target activity of a compound requires demonstrating its direct engagement with the target protein and quantifying its effect on the protein's function. For PINK1, this involves assessing its kinase activity, primarily through the phosphorylation of its downstream substrates, Parkin and Ubiquitin, at Serine 65.
Quantitative Comparison
The following table summarizes the available quantitative data for this compound and compares it to another experimental PINK1 activator, FB231, and the historical tool, kinetin.
| Compound | Assay | Endpoint | Potency (EC50/IC50) | PINK1-Dependency | Reference |
| This compound | Mitophagy Induction (mt-Keima assay in HeLa cells) | Mitophagy | 2.7 µM | Demonstrated | [1] |
| FB231 | Mitophagy Induction (mt-Keima assay in HeLa cells) | Mitophagy | 0.67 µM | Demonstrated | [1] |
| Kinetin | Cellular PINK1 Activation | Parkin Phosphorylation | ~50 µM (high concentration required) | Questioned; recent evidence suggests an indirect mechanism | [2] |
Note: A direct in vitro binding affinity (Kd) or enzymatic activation (EC50) for this compound on purified PINK1 is not yet publicly available. However, direct target engagement has been demonstrated using a cellular nanoBRET assay.[3]
Qualitative Comparison
| Feature | This compound | Kinetin |
| Mechanism of Action | Binds to and stabilizes an active conformation of PINK1, enhancing mitophagy.[4] | Previously thought to be a precursor to a PINK1 neo-substrate (KTP), but recent studies indicate it does not directly bind to or activate PINK1.[5] |
| On-Target Evidence | Direct binding to PINK1 shown in a cellular nanoBRET assay; activity is lost in PINK1 knockout cells.[1][3] | Lacks evidence of direct binding; its effects on mitophagy may be indirect.[5] |
| Potency | Potent activator of PINK1-dependent mitophagy in the low micromolar range.[1] | Low potency, requiring high micromolar concentrations for cellular effects.[2] |
| Pharmacokinetics | Brain-penetrant with favorable pharmacokinetic properties.[2] | Poor pharmacokinetics and low brain penetration.[2] |
| Utility as a Research Tool | A specific and potent tool for studying PINK1 activation and its downstream consequences. | A historical tool with questionable specificity for direct PINK1 activation. |
Experimental Protocols
In Vitro PINK1 Kinase Assay
This protocol is adapted from established methods for assessing PINK1 kinase activity in a cell-free system.[6]
Objective: To determine the direct effect of this compound on the kinase activity of recombinant PINK1 by measuring the phosphorylation of a substrate (e.g., Ubiquitin or Parkin).
Materials:
-
Recombinant active PINK1 protein
-
Recombinant Ubiquitin or Parkin protein (substrate)
-
This compound (and other test compounds)
-
ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
SDS-PAGE loading buffer
-
Phospho-specific antibody against pS65-Ubiquitin or pS65-Parkin
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, ATP, and the PINK1 substrate.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) to the respective tubes.
-
Initiate the kinase reaction by adding recombinant PINK1 to each tube.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for pS65-Ubiquitin or pS65-Parkin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on PINK1 activity.
Cellular Phospho-Ubiquitin (pS65-Ub) ELISA
This protocol provides a high-throughput method to quantify the levels of pS65-Ub in cell lysates as a biomarker of PINK1 activation.[7]
Objective: To measure the cellular on-target activity of this compound by quantifying the induction of pS65-Ubiquitin.
Materials:
-
Cell line (e.g., HeLa or SH-SY5Y)
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) - optional, for sensitizing the assay
-
Cell lysis buffer
-
pS65-Ubiquitin sandwich ELISA kit (containing capture antibody, detection antibody, and standards)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound for a specified duration (e.g., 2-4 hours). A positive control (e.g., a high concentration of a mitochondrial uncoupler) and a vehicle control should be included.
-
Lyse the cells directly in the wells.
-
Transfer the lysates to the pS65-Ubiquitin ELISA plate pre-coated with a capture antibody.
-
Incubate to allow binding of pS65-Ubiquitin.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of pS65-Ubiquitin in each sample based on a standard curve and determine the EC50 of this compound.
Visualizations
PINK1 Signaling Pathway
Caption: The PINK1 signaling pathway initiated by mitochondrial damage.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target activity of a PINK1 activator.
References
- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Activation mechanism of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-MTK458 and Other PINK1 Activators for Parkinson's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (Rac)-MTK458, a novel PINK1 activator, with other molecules reported to activate the PINK1/Parkin pathway, a critical cellular process for mitochondrial quality control implicated in Parkinson's disease. This document synthesizes available preclinical data, details key experimental methodologies, and presents quantitative comparisons to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to PINK1 Activation and Mitophagy
PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase that plays a crucial role in maintaining mitochondrial health. In response to mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and initiates a signaling cascade that leads to the selective removal of dysfunctional mitochondria through a process called mitophagy. This pathway is critical for cellular homeostasis, and its impairment is strongly linked to the pathogenesis of Parkinson's disease.
The activation of the PINK1/Parkin pathway is a key therapeutic strategy being explored for Parkinson's disease. Small molecule activators of PINK1 aim to enhance the clearance of damaged mitochondria, thereby protecting neurons from degeneration. This guide focuses on comparing the efficacy of this compound to other notable compounds in this class.
Comparative Efficacy of PINK1 Activators
The following tables summarize the quantitative data on the efficacy of this compound and other PINK1 activators based on key in vitro assays. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. Therefore, this guide presents a synthesis of the available data to facilitate an informed comparison.
Table 1: In Vitro Efficacy in Mitophagy Induction
| Compound | Assay | Cell Line | EC50 (µM) | Notes |
| This compound | mito-Keima | HeLa (YFP-Parkin) | 2.7 (in the presence of 10 nM O/A) | Potentiates mitophagy in the presence of a mitochondrial stressor.[1] |
| FB231 | mito-Keima | HeLa (YFP-Parkin) | 0.67 (in the presence of 10 nM O/A) | A putative Parkin activator that also enhances PINK1/Parkin-mediated mitophagy.[1][2] |
| Kinetin | Parkin Translocation | HeLa (YFP-Parkin, PINK1 G309D) | - | Enhances Parkin recruitment in the presence of CCCP; noted for low potency and unfavorable pharmacokinetics.[3] |
| ABBV-1088 | - | - | - | A selective PINK1 activator and derivative of MTK458 currently in Phase 1 clinical trials. Preclinical EC50 data is not publicly available.[4][5] |
Table 2: Effects on PINK1/Parkin Pathway Markers
| Compound | Assay | Effect | Notes |
| This compound | pS65-Ubiquitin Western Blot | Increased pS65-Ub levels | Indicates activation of PINK1 kinase activity. |
| This compound | YFP-Parkin Translocation | Accelerated translocation to mitochondria | Demonstrates engagement of the downstream signaling pathway. |
| FB231 | pS65-Ubiquitin Western Blot | Increased pS65-Ub levels | Suggests activation of the PINK1/Parkin pathway.[1] |
| Kinetin | pS65-Parkin Western Blot | Increased pS65-Parkin levels | Observed in cells expressing a mutant form of PINK1, suggesting it can enhance the activity of a compromised kinase. |
Note on UCB0599: Initial searches included UCB0599 as a potential comparator. However, further investigation revealed that UCB0599 is not a direct PINK1 activator. Instead, it is an inhibitor of α-synuclein misfolding and aggregation.[6] While α-synuclein pathology is linked to mitochondrial dysfunction, UCB0599's mechanism of action is distinct from direct PINK1 activation and therefore it is not included in this direct comparison of PINK1 activators.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Caption: General experimental workflow for evaluating PINK1 activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the efficacy of PINK1 activators.
Mito-Keima Mitophagy Assay (Flow Cytometry)
This assay quantitatively measures mitophagy by using a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima).
-
Cell Line Generation: Establish a stable cell line (e.g., HeLa or SH-SY5Y) co-expressing mito-Keima and, if necessary, YFP-Parkin.
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with the PINK1 activator of interest at various concentrations, typically in the presence of a mild mitochondrial stressor like a low dose of oligomycin and antimycin A (O/A) or CCCP to induce basal levels of mitochondrial damage.
-
Sample Preparation: After the treatment period, harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer with dual-laser excitation (e.g., 405 nm for neutral pH and 561 nm for acidic pH). The ratio of the fluorescence emission at the acidic pH to the neutral pH is proportional to the extent of mitophagy (i.e., the delivery of mitochondria to the acidic environment of the lysosome).
-
Data Analysis: Gate the cell population and quantify the percentage of cells with high acidic/neutral Keima fluorescence ratio. Calculate EC50 values from the dose-response curves.[7][8][9][10][11]
YFP-Parkin Translocation Assay (Live-Cell Imaging)
This assay visualizes the recruitment of the E3 ubiquitin ligase Parkin, a key downstream effector of PINK1, from the cytosol to damaged mitochondria.
-
Cell Line and Culture: Use a cell line stably or transiently expressing YFP-Parkin (e.g., HeLa). Plate the cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Before imaging, treat the cells with the PINK1 activator and a mitochondrial depolarizing agent (e.g., CCCP or O/A) to induce mitochondrial damage.
-
Live-Cell Imaging: Acquire fluorescence images over time using a confocal or high-content imaging system equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Analysis: Quantify the translocation of YFP-Parkin by measuring the increase in YFP fluorescence intensity that co-localizes with a mitochondrial marker (e.g., MitoTracker Red) or by observing the change from a diffuse cytosolic pattern to distinct puncta.[12][13][14]
Phospho-S65-Ubiquitin (pS65-Ub) Western Blot
This biochemical assay detects the phosphorylation of ubiquitin at serine 65, a direct downstream target of PINK1, providing a readout of its kinase activity.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, SH-SY5Y) and treat them with the PINK1 activator and/or mitochondrial stressors for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for pS65-Ubiquitin. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities. Normalize the pS65-Ub signal to a loading control (e.g., β-actin or total ubiquitin).[15][16][17]
Conclusion
This compound has emerged as a potent activator of the PINK1/Parkin pathway, demonstrating the ability to enhance mitophagy in cellular models of mitochondrial dysfunction. When compared to other putative PINK1 activators, it shows a clear dose-dependent effect, particularly in sensitizing the mitophagy machinery to mitochondrial stressors. While direct comparative data with all other known activators is not yet available, the existing evidence positions this compound as a valuable tool for studying PINK1 biology and as a promising starting point for the development of novel therapeutics for Parkinson's disease. Further head-to-head studies with emerging PINK1 activators like ABBV-1088 will be crucial for a more definitive assessment of their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbvie.com [abbvie.com]
- 5. ABBV-1088 News - LARVOL Sigma [sigma.larvol.com]
- 6. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α-Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]
- 8. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-Lapse Video Microscopy for Assessment of EYFP-Parkin Aggregation as a Marker for Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-Ubiquitin (Ser65) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. HTRF Human and Mouse Phospho-Ubiquitin (Ser65) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to (Rac)-MTK458 and Kinetin for Mitophagy Induction
For Researchers, Scientists, and Drug Development Professionals
The selective removal of damaged or superfluous mitochondria through mitophagy is a critical cellular quality control process implicated in a range of human diseases, most notably neurodegenerative disorders like Parkinson's disease. Consequently, the identification and characterization of small molecules that can modulate this pathway are of significant interest to the research and drug development communities. This guide provides an objective comparison of two such molecules, (Rac)-MTK458 and kinetin, focusing on their mechanisms of action, performance in inducing mitophagy based on available experimental data, and the methodologies used to assess their efficacy.
Overview of this compound and Kinetin
This compound is a recently developed, brain-penetrant small molecule designed as a potent activator of PINK1 (PTEN-induced putative kinase 1), a key initiator of the primary pathway for damage-induced mitophagy. It is structurally distinct from kinetin and was developed through a structure-activity relationship-driven approach to improve upon the pharmacological properties of earlier mitophagy inducers.
Kinetin , a plant cytokinin, has also been investigated for its ability to induce mitophagy. For some time, it was believed to activate PINK1 through its metabolite, kinetin triphosphate (KTP), acting as an alternative phosphate donor. However, recent studies have challenged this mechanism, and the precise way in which kinetin promotes mitophagy is currently considered unidentified[1].
Mechanism of Action
The primary pathway for the clearance of damaged mitochondria involves the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. This leads to the ubiquitination of mitochondrial outer membrane proteins, flagging the organelle for engulfment by an autophagosome and subsequent degradation.
This compound is reported to directly bind to and stabilize the active conformation of the PINK1 complex[2]. This action potentiates PINK1 activity in the presence of mitochondrial stress, effectively lowering the threshold for the initiation of the mitophagy cascade. It does not require metabolic conversion to be active[2].
Kinetin's mechanism remains a subject of ongoing research. The previously held hypothesis that its triphosphate form (KTP) acts as a PINK1 substrate has been overturned by recent structural and biochemical evidence showing that wild-type PINK1 cannot efficiently utilize KTP[1]. Therefore, kinetin is now thought to induce mitophagy through a novel, yet-to-be-elucidated pathway that may still converge on the core mitophagy machinery.
Signaling Pathway Diagram
Performance Data: this compound vs. Kinetin
Quantitative comparison between this compound and kinetin is challenging due to the limited availability of head-to-head studies and the recent re-evaluation of kinetin's mechanism. The following tables summarize available data from independent studies.
This compound Performance Data
| Cell Line | Assay | Treatment Conditions | Key Findings | Reference |
| HeLa (YFP-Parkin/mt-Keima) | mt-Keima Flow Cytometry | 10 nM Oligomycin/Antimycin (O/A) + varying doses of MTK458 for 6h | Dose-dependent increase in mitophagy, with significant effects observed at 2.5 µM. | [3] |
| SH-SY5Y | mt-Keima Flow Cytometry | 10 nM O/A + 2.5 µM MTK458 for 24h | Significant induction of mitophagy. A slight increase in mitophagy was also observed with MTK458 alone. | [3] |
| HeLa | Western Blot (pS65-Ubiquitin) | 10 nM O/A + varying doses of MTK458 for 6h | Dose-dependent increase in pS65-Ubiquitin, a marker of PINK1 activation. | [3] |
| SK-OV-3 | mKeima Assay | Varying doses of MTK458 | Potent induction of mitophagy. | [2] |
Kinetin Performance Data
| Cell Line | Assay | Treatment Conditions | Key Findings | Reference |
| HeLa | Parkin Recruitment | 5 µM CCCP + Kinetin | Accelerated Parkin recruitment to depolarized mitochondria. | [4] |
| Human Neuronal Cells | Apoptosis Assay | Oxidative stress + Kinetin | PINK1-dependent anti-apoptotic effect. | [4] |
| HT22 | Mitochondrial Function | Glutamate-induced oxidative stress + Kinetin | Maintained normal mitochondrial function. | [5][6] |
Note: Direct comparison of potency is not feasible from the currently available data. This compound has been characterized in more detail with quantitative dose-response curves for mitophagy induction, whereas the data for kinetin is more qualitative and focuses on downstream neuroprotective effects.
Experimental Protocols
Mitophagy Assessment using mt-Keima and Flow Cytometry
This method is a robust and quantitative approach to measure mitophagic flux. The mt-Keima protein is a pH-sensitive fluorescent reporter targeted to the mitochondrial matrix. In the neutral pH of healthy mitochondria, mt-Keima fluoresces maximally when excited at 440 nm (green emission). Upon delivery of mitochondria to the acidic environment of the lysosome during mitophagy, the protein undergoes a conformational change, shifting its excitation maximum to 586 nm (red emission). The ratio of red to green fluorescence provides a quantitative measure of mitophagy.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or SH-SY5Y) and transfect with a plasmid encoding mt-Keima. For studying the PINK1-Parkin pathway in cells lacking endogenous Parkin (like HeLa), co-transfection with a Parkin-expressing plasmid is necessary. Stable cell lines expressing these constructs are recommended for consistency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or kinetin. A positive control (e.g., CCCP or a combination of oligomycin and antimycin A) and a vehicle control should be included.
-
Incubation: Incubate the cells for the desired time period to allow for mitophagy to occur.
-
Cell Harvesting: Detach the cells using a gentle method (e.g., trypsinization), wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer equipped with lasers and filters capable of detecting both the green and red emission of mt-Keima.
-
Data Analysis: Gate on the live cell population and quantify the ratio of red to green fluorescence intensity for each cell. An increase in this ratio indicates an increase in mitophagic flux.
Western Blotting for Mitophagy Markers
Western blotting provides a complementary approach to assess mitophagy by measuring the degradation of mitochondrial proteins and the processing of autophagy-related proteins.
Key Markers:
-
Mitochondrial Proteins (e.g., TOM20, COX IV, VDAC1): A decrease in the levels of these proteins indicates their degradation through mitophagy.
-
LC3-II: The conversion of LC3-I to the lipidated form, LC3-II, and its recruitment to the autophagosome is a hallmark of autophagy. An increase in the LC3-II/LC3-I ratio can indicate an induction of autophagy, including mitophagy. To specifically assess mitophagic flux, LC3-II levels can be measured in isolated mitochondrial fractions.
-
pS65-Ubiquitin: This is a direct marker of PINK1 kinase activity and an early event in the mitophagy signaling cascade.
Experimental Protocol Outline:
-
Cell Lysis: After treatment with the compounds, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the markers of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Summary and Conclusion
This compound emerges as a well-characterized, potent inducer of mitophagy with a clear mechanism of action involving the direct stabilization of active PINK1[2]. The available data demonstrates its efficacy in a dose-dependent manner in multiple cell lines, including those relevant to neurodegenerative disease research.
Kinetin also shows promise as a mitophagy-inducing agent, although its mechanism of action is currently not well understood following the refutation of the KTP-as-a-neosubstrate hypothesis[1]. While some studies indicate its ability to promote mitophagy and confer neuroprotection, there is a need for more comprehensive, quantitative studies to establish its dose-response relationship and efficacy across different cell types, particularly in direct comparison with newer compounds like this compound.
For researchers seeking a tool with a well-defined mechanism and robust quantitative data to support its use in modulating the PINK1/Parkin pathway, This compound represents a more characterized option. Kinetin remains an interesting molecule with potential therapeutic applications, but further investigation is required to elucidate its mechanism and to quantify its efficacy in mitophagy induction. As the field advances, direct comparative studies will be invaluable in guiding the selection of the most appropriate chemical tools for both basic research and therapeutic development.
References
- 1. Reassessing kinetin's effect on PINK1 and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (Rac)-MTK458 and FB231: Mitophagy Activators in Focus
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of cellular quality control pathways is paramount. Mitophagy, the selective degradation of damaged mitochondria, is a critical process implicated in neurodegenerative diseases like Parkinson's. This guide provides a detailed, data-driven comparison of two experimental compounds, (Rac)-MTK458 and FB231, which have been investigated for their ability to activate this pathway.
This document summarizes the known mechanisms of action, presents comparative experimental data, and outlines the methodologies used to evaluate these compounds. A key finding from comparative studies is that while both compounds enhance mitophagy in the presence of mitochondrial stressors, their primary mechanism may be through the induction of mild mitochondrial stress themselves, rather than direct enzymatic activation under basal conditions.[1][2][3]
Performance and Properties: A Tabular Comparison
The following tables summarize the key quantitative data and properties of this compound and FB231 based on available literature.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | FB231 | Reference |
| Target | Reported as a PINK1 activator | Reported as a Parkin activator | [4][5] |
| EC50 for Mitophagy Induction | 2.7 µM (in the presence of 10 nM O/A) | 0.67 µM (in the presence of 10 nM O/A) | [1] |
| Iron Chelation EC50 | Not Reported | 23.2 µM | [5] |
| Cell Viability | Reduces cell viability at higher concentrations | Reduces cell viability in HeLa and SH-SY5Y cells (3.125-20µM, 24h) | [5][6] |
Table 2: Mechanistic and In Vivo Properties
| Parameter | This compound | FB231 | Reference |
| Proposed Primary Mechanism | Binds to and stabilizes an active PINK1 heterocomplex | Activates Parkin | [4][5] |
| Alternative/Observed Mechanism | Induces mild mitochondrial stress, lowering the threshold for mitophagy | Induces mild mitochondrial stress via iron chelation, lowering the threshold for mitophagy | [1][2] |
| Brain Penetrance | Yes, orally active | Not Reported | [4][6] |
| In Vivo Efficacy | Clears pathologic α-synuclein in a mouse model of Parkinson's disease (50 mg/kg, p.o.) | Not Reported | [4][6] |
| Effect on Integrated Stress Response (ISR) | Induces ISR markers (ATF3, ATF4) | Induces ISR markers (ATF3, ATF4, IFRD1) | [1][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathways for this compound and FB231 in activating mitophagy.
Caption: A generalized experimental workflow for characterizing mitophagy-inducing compounds.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound and FB231.
mt-Keima Mitophagy Assay
This assay is used to quantify the rate of mitophagy. mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondria. In the neutral pH of the mitochondrial matrix, it fluoresces at 440 nm. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the protein's fluorescence shifts to 586 nm.
-
Cell Lines: HeLa cells stably expressing YFP-Parkin and mt-Keima are commonly used.[1] SH-SY5Y cells with endogenous Parkin can also be utilized.[5]
-
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Treat cells with a dose titration of the compound of interest (e.g., this compound or FB231) with or without a low dose of a mitochondrial stressor like Oligomycin/Antimycin A (O/A; e.g., 10 nM).[1]
-
Incubate for a specified time course (e.g., 6, 12, or 24 hours).[1]
-
Analyze cells using flow cytometry or high-content imaging.
-
Quantify mitophagy by measuring the ratio of the 586 nm (lysosomal) to 440 nm (mitochondrial) fluorescence.
-
Western Blotting for pS65-Ubiquitin and ISR Markers
This technique is used to measure the levels of key proteins that indicate the activation of the PINK1/Parkin pathway and the integrated stress response.
-
Procedure:
-
Treat cells as described in the mt-Keima assay.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pS65-Ubiquitin, ATF3, ATF4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system and quantify band intensities.
-
Cell Viability Assay
This assay determines the cytotoxic effects of the compounds.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Treat with a dose range of the compound (e.g., 3.125-20µM for FB231) for a specified duration (e.g., 24 hours).[5]
-
Add a viability reagent (e.g., CellTiter-Glo) to each well.
-
Measure luminescence or fluorescence according to the manufacturer's instructions.
-
Normalize the results to vehicle-treated control cells to determine the percentage of viable cells.
-
Conclusion
Both this compound and FB231 are valuable research tools for studying the intricate process of mitophagy. While they were initially developed as direct activators of PINK1 and Parkin, respectively, current evidence suggests a more nuanced mechanism of action involving the induction of mild mitochondrial stress.[1][2][3] FB231 appears to be more potent in in vitro mitophagy assays, while this compound has demonstrated in vivo efficacy in a preclinical model of Parkinson's disease.[1][4] The choice between these compounds will depend on the specific research question, with careful consideration of their potential off-target effects and the need for co-treatment with a mitochondrial stressor to observe robust activity. Future research should focus on elucidating the precise molecular targets of these compounds and developing second-generation molecules with improved specificity and safety profiles.
References
- 1. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Mitophagy Induction: (Rac)-MTK458 Versus Classical Inducers
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of the novel mitophagy inducer (Rac)-MTK458 with established alternatives, CCCP and Oligomycin/Antimycin A (O/A). This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in the study of mitochondrial quality control.
This compound has emerged as a potent activator of the PINK1 kinase, a key regulator of mitophagy. Unlike classical mitophagy inducers that trigger a widespread mitochondrial stress response, this compound acts as a sensitizer, lowering the threshold for PINK1/Parkin-mediated mitophagy in the presence of existing mitochondrial dysfunction. This targeted mechanism presents a promising therapeutic strategy for diseases associated with impaired mitochondrial quality control, such as Parkinson's disease.
Performance Comparison
This compound distinguishes itself from conventional mitophagy inducers like CCCP and O/A by its mode of action. While CCCP, a protonophore, and O/A, a combination of mitochondrial respiratory chain inhibitors, induce mitophagy by causing acute and widespread mitochondrial depolarization, this compound enhances the cell's natural response to mitochondrial stress.[1][2] It achieves this by binding to and stabilizing the active PINK1 complex, thereby amplifying the signal for the removal of damaged mitochondria.[3][4][5]
The following tables summarize the quantitative effects of these compounds on mitophagy induction, as measured by the mt-Keima assay.
| Compound | Cell Line | Concentration | Co-treatment | Mitophagy Induction (% of max) | Reference |
| This compound | YFP-Parkin HeLa | 20 µM | 10 nM O/A | Lowered EC50 of O/A to 1.7 nM | [1] |
| FB231 (Parkin Activator) | YFP-Parkin HeLa | 5 µM | 10 nM O/A | Lowered EC50 of O/A to ~5 nM | [1] |
Table 1: Comparative Efficacy of Mitophagy Sensitizers. This table illustrates the potency of this compound in sensitizing cells to a sub-threshold dose of Oligomycin/Antimycin A (O/A), as indicated by the reduction in the half-maximal effective concentration (EC50) of O/A required to induce mitophagy.
| Compound | Cell Line | Concentration | Treatment Duration | Mitophagy Induction (Fold Change) | Reference |
| CCCP | HeLa-Parkin | 10 µM | 24 hours | Significant Increase | [6] |
| Oligomycin/Antimycin A | 3T3-SA-YFP-Parkin | 1 µM each | 48 hours | Significant mitochondrial protein depletion | [7] |
| Ivermectin | HEK293 | 15 µM | 2 hours | Comparable to 8h O/A or CCCP treatment | [8] |
Table 2: Mitophagy Induction by Classical Inducers. This table provides an overview of the conditions under which classical inducers elicit a strong mitophagic response. Direct quantitative comparison with this compound is challenging due to its sensitizing role.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PINK1/Parkin-mediated mitophagy pathway activated by this compound and a typical experimental workflow for its quantitative analysis.
References
- 1. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTK458 | PTEN | TargetMol [targetmol.com]
- 6. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Autophagy of Mitochondria on a Ubiquitin-Endoplasmic-Reticulum Platform - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clearance of α-Synuclein Aggregates: A Comparative Guide to (Rac)-MTK458 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Therapeutic strategies aimed at clearing these toxic protein aggregates are of paramount interest. This guide provides a comparative analysis of a novel PINK1 activator, (Rac)-MTK458, and other promising alternatives for promoting the clearance of α-synuclein aggregates, supported by experimental data.
Overview of Therapeutic Approaches
The clearance of α-synuclein aggregates can be targeted through several mechanisms:
-
Enhancing Mitophagy: Promoting the selective degradation of damaged mitochondria, which are implicated in α-synuclein accumulation.
-
Inhibiting Aggregation: Directly preventing the misfolding and aggregation of α-synuclein monomers.
-
Promoting Autophagy: Upregulating the cellular machinery responsible for degrading aggregated proteins.
This guide will focus on a comparative analysis of compounds representing each of these strategies:
-
This compound: A novel, orally active, and brain-penetrant PINK1 activator that enhances mitophagy.[1][2][3][4]
-
CLR01: A molecular tweezer that inhibits α-synuclein aggregation by binding to lysine residues.[5][6]
-
NPT200-11: A small molecule inhibitor of α-synuclein misfolding and aggregation.[7][8]
-
Rapamycin: An mTOR inhibitor that promotes autophagy.[9][10]
Comparative Efficacy of α-Synuclein Clearance Agents
The following tables summarize the quantitative data on the efficacy of this compound and alternative compounds in preclinical models.
In Vitro Studies
| Compound | Model System | Concentration | Endpoint | Result | Reference |
| This compound | Primary cortical neurons seeded with α-synuclein pre-formed fibrils (PFFs) | 0.1 - 25 µM | Clearance of pS129 α-synuclein aggregates | Dose-dependent clearance | [1][3] |
| iPSC-derived dopaminergic neurons (A53T mutation) | 0 - 13 µM (10 days) | Reduction in α-synuclein pathology | Dose-dependent reduction | [1] | |
| CLR01 | PC12 cells treated with α-synuclein oligomers | 4 ± 1 µM (IC50) | Inhibition of α-synuclein-induced toxicity | 50% inhibition of toxicity | [2] |
| SH-SY5Y cells | 85.4 nM (IC50) | Inhibition of intracellular α-synuclein oligomerization | 50% inhibition of oligomerization | [3] | |
| NPT200-11 | Not explicitly detailed in the provided search results | Not specified | Inhibition of α-synuclein misfolding and aggregation | Demonstrated inhibition | [7][8] |
| Rapamycin | Fission yeast expressing human α-synuclein-GFP | Not specified | Reduction in the number of cells with α-synuclein aggregates | Markedly reduced | [10] |
| SH-SY5Y cells treated with rotenone | Not specified | Reduction in α-synuclein accumulation | Reduced accumulation | [11] |
In Vivo Studies
| Compound | Model System | Dosage | Treatment Duration | Endpoint | Result | Reference |
| This compound | Mice with striatal injection of α-synuclein PFFs | 50 mg/kg, p.o., daily | 6 months | Clearance of pathologic α-synuclein in the striatum | Dose-dependent clearance | [1][3] |
| CLR01 | Transgenic mouse model of multiple system atrophy (PLP-α-syn) | 0.3 or 1 mg/kg/day, intracerebroventricular | 32 days | Reduction of pathological α-synuclein | Dose-dependent reduction | [6] |
| NPT200-11 | Transgenic mouse model overexpressing human wild-type α-synuclein (Line 61) | 1 & 5 mg/kg, i.p. | Not specified | Reduction in Proteinase K-resistant α-synuclein in the cortex | Statistically significant reduction | [7] |
| Transgenic mice expressing hASYN::GFP | 5 mg/kg, i.p., daily | 2 months | Reduction in retinal α-synuclein pathology | Time-dependent and progressive reduction | [8] | |
| Rapamycin | Transgenic mice expressing A53T α-synuclein | 2.25 mg/kg/day in diet | 24 weeks | Did not alter A53T α-synuclein content | No change in total α-synuclein levels | [9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a PINK1 activator. In response to mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, initiating the process of mitophagy to clear damaged mitochondria, which are sites of α-synuclein accumulation.
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. A Novel “Molecular Tweezer” Inhibitor of α-Synuclein Neurotoxicity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 5. Small Molecule Inhibitors of Alpha-synuclein Assembly and Toxicity | Parkinson's Disease [michaeljfox.org]
- 6. The molecular tweezer CLR01 reduces aggregated, pathologic, and seeding-competent α-synuclein in experimental multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin improves motor function, reduces 4-hydroxynonenal adducted protein in brain, and attenuates synaptic injury in a mouse model of synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin Abrogates Aggregation of Human α-Synuclein Expressed in Fission Yeast via an Autophagy-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impairments of α-Synuclein and Mechanistic Target of Rapamycin in Rotenone-Induced SH-SY5Y Cells and Mice Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (Rac)-MTK458 for PINK1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to assess the specificity of (Rac)-MTK458, a known PINK1 activator, against alternative compounds. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations of key cellular pathways and experimental workflows.
This compound is a small molecule activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control. Loss-of-function mutations in PINK1 are linked to early-onset Parkinson's disease, making it a critical therapeutic target. MTK458 is reported to bind to and stabilize the active PINK1 complex, thereby enhancing the clearance of damaged mitochondria through a process known as mitophagy.[1][2] However, thorough assessment of its specificity is crucial to ensure on-target efficacy and minimize potential off-target effects.
This guide outlines several established methods for evaluating the specificity of this compound for PINK1, presents comparative data with other known PINK1 modulators like kinetin and FB231, and discusses potential off-target mechanisms.
Core-On-Target Activity and Specificity Assessment
A multi-tiered approach is essential to rigorously assess the on-target activity and specificity of this compound. This involves biochemical assays to confirm direct engagement and cellular assays to measure the downstream consequences of PINK1 activation.
In Vitro Direct Target Engagement and Kinase Activity
1. NanoBRET™ Target Engagement Assay: This assay directly measures the binding of this compound to PINK1 in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PINK1 and a fluorescently labeled tracer that competes with the test compound. A decrease in the BRET signal upon addition of this compound indicates direct binding to PINK1.[2]
2. In Vitro PINK1 Kinase Assay: This biochemical assay quantifies the enzymatic activity of recombinant PINK1 in the presence of this compound. The assay measures the phosphorylation of a known PINK1 substrate, such as Ubiquitin or the ubiquitin-like domain of Parkin.[1][3][4][5] An increase in substrate phosphorylation confirms that this compound enhances PINK1's catalytic function.
Cellular Assays for PINK1 Pathway Activation
1. Phospho-Ubiquitin (Ser65) ELISA: Upon activation, PINK1 phosphorylates Ubiquitin at serine 65 (pS65-Ub). This phosphorylation event is a specific and proximal biomarker of PINK1 activity in cells. An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the levels of pS65-Ub in cell lysates, providing a robust measure of target engagement and pathway activation.[2]
2. YFP-Parkin Translocation Assay: In response to PINK1 activation and pS65-Ub accumulation on the mitochondrial outer membrane, the E3 ubiquitin ligase Parkin is recruited from the cytosol to the mitochondria. This translocation can be visualized and quantified in cells expressing YFP-tagged Parkin using fluorescence microscopy. An increase in mitochondrial YFP-Parkin puncta is a hallmark of PINK1 pathway activation.[2]
3. Mito-Keima Mitophagy Assay: The ultimate downstream effect of PINK1 activation is the removal of damaged mitochondria via mitophagy. The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the fluorescence emission of mito-Keima shifts. This shift can be quantified by flow cytometry or high-content imaging, providing a functional readout of the entire PINK1-Parkin pathway.[2]
Comparison with Alternative PINK1 Modulators
The specificity and potency of this compound can be benchmarked against other compounds reported to modulate PINK1 activity.
| Compound | Proposed Mechanism of Action for PINK1 | On-Target Potency (Mitophagy Induction EC50) | Key Distinguishing Features |
| This compound | Binds to and stabilizes the active PINK1/TOM complex.[1][2] | ~2.7 µM (in the presence of 10 nM Oligomycin/Antimycin A)[4] | Brain penetrant and orally active.[6] Does not require conversion to a triphosphate form.[2][7] |
| Kinetin | Precursor to Kinetin Triphosphate (KTP), a proposed alternative substrate for PINK1.[3] | Not widely reported in direct comparative assays with MTK458. | Its direct interaction with wild-type PINK1 is debated.[7][8] |
| FB231 | Reported Parkin activator that sensitizes cells to mitochondrial stress.[4] | ~0.67 µM (in the presence of 10 nM Oligomycin/Antimycin A)[4] | Appears more potent than MTK458 in inducing mitophagy under co-stress conditions.[4] |
Off-Target and Specificity Profiling
Recent evidence suggests that some PINK1 activators, including this compound, may exert their effects in part by inducing mild mitochondrial stress, thereby lowering the threshold for PINK1 activation.[4] This highlights the importance of comprehensive off-target profiling.
1. Proteomic Analysis: Global label-free proteomics can be employed to identify changes in protein expression in cells treated with this compound. This can reveal the activation of stress response pathways or other off-target effects that are independent of PINK1.[4]
2. Kinome-Wide Profiling: To assess the specificity of this compound against other kinases, a kinome-wide binding or activity assay is the gold standard. This involves screening the compound against a large panel of purified kinases to determine its binding affinity (e.g., KINOMEscan™) or inhibitory activity (IC50 values). While a specific kinome scan dataset for this compound is not publicly available, this methodology is crucial for any rigorous specificity assessment.[5][9]
3. Mitochondrial Health Assays: To directly test for potential mitochondrial toxicity, assays measuring mitochondrial respiration (e.g., Seahorse XF Analyzer) and membrane potential can be performed.[4]
Experimental Protocols
In Vitro PINK1 Kinase Assay (Non-Radioactive)
Objective: To measure the ability of this compound to directly enhance the kinase activity of recombinant PINK1.
Materials:
-
Recombinant active PINK1 protein
-
Recombinant Ubiquitin (or Parkin) substrate
-
This compound
-
Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against pS65-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant PINK1, and the Ubiquitin substrate.
-
Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for pS65-Ubiquitin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Quantify the band intensities to determine the fold-increase in Ubiquitin phosphorylation.
YFP-Parkin Translocation Assay (Immunofluorescence)
Objective: To quantify the recruitment of Parkin to mitochondria in cells treated with this compound.
Materials:
-
HeLa cells stably expressing YFP-Parkin
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) as a positive control
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., TOM20)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed YFP-Parkin HeLa cells onto glass-bottom dishes.
-
Treat the cells with this compound at various concentrations for a specified time. Include vehicle and positive controls.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the mitochondrial marker overnight at 4°C.
-
Wash the cells and incubate with the Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify the colocalization of YFP-Parkin with the mitochondrial marker to determine the percentage of cells with Parkin translocation.
Visualizations
Caption: The PINK1/Parkin signaling pathway for mitophagy.
Caption: Experimental workflow for assessing the specificity of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for the Development of Pink1 and Parkin Activators for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interaction of PINK1 with nucleotides and kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-MTK458 in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PINK1 Activator (Rac)-MTK458 with an Alternative Therapeutic Strategy.
This guide provides a comparative overview of the investigational drug this compound, a novel PINK1 activator, and its performance in preclinical models of Parkinson's disease (PD). As a point of comparison, this guide also examines CVN424, a GPR6 inverse agonist, representing an alternative therapeutic approach. The information is compiled from publicly available research to facilitate an objective assessment of their respective mechanisms and efficacy in relevant disease models.
Executive Summary
This compound is a brain-penetrant small molecule that activates PINK1, a key regulator of mitophagy, the cellular process for clearing damaged mitochondria. Dysfunctional mitochondria are strongly implicated in the pathogenesis of Parkinson's disease. In preclinical studies, MTK458 has demonstrated the ability to clear pathological α-synuclein aggregates, a hallmark of PD, in the α-synuclein preformed fibril (PFF) mouse model.
CVN424, in contrast, is a selective GPR6 inverse agonist. GPR6 is highly expressed in the basal ganglia, a brain region critical for motor control that is heavily affected in Parkinson's disease. By modulating the activity of this receptor, CVN424 aims to restore motor function. It has shown efficacy in rodent models of PD, particularly the 6-hydroxydopamine (6-OHDA) model, which mimics the dopamine depletion characteristic of the disease.
A direct head-to-head comparison of this compound and CVN424 in the same preclinical model has not been identified in the reviewed literature. Therefore, this guide presents their performance data within the context of the different experimental models used, providing a parallel assessment of their potential as therapeutic agents for Parkinson's disease.
Mechanism of Action
This compound: Enhancing Mitochondrial Quality Control
This compound functions by directly binding to and stabilizing the PINK1 protein, which in turn promotes the clearance of damaged mitochondria through a process called mitophagy.[1] In a healthy neuron, PINK1 is constantly degraded. However, when mitochondria are damaged, PINK1 accumulates on the mitochondrial outer membrane, initiating a signaling cascade that flags the mitochondrion for removal. In Parkinson's disease, this process is often impaired. MTK458 enhances this natural quality control mechanism, thereby reducing cellular stress and clearing pathological protein aggregates.[1]
CVN424: Modulating Neuronal Circuitry
CVN424 is a GPR6 inverse agonist. GPR6 is a G-protein coupled receptor that is highly expressed on medium spiny neurons in the striatum, a key component of the basal ganglia.[2][3] In Parkinson's disease, the loss of dopamine leads to hyperactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. GPR6 is constitutively active and its activation is thought to exacerbate this hyperactivity. As an inverse agonist, CVN424 reduces the basal activity of GPR6, thereby dampening the overactive indirect pathway and helping to restore motor control.[2][3]
Comparative Performance in Parkinson's Disease Models
The preclinical efficacy of this compound and CVN424 has been evaluated in different, well-established animal models of Parkinson's disease. It is important to note that the α-synuclein PFF model used for MTK458 primarily recapitulates the protein aggregation aspect of PD, while the 6-OHDA model used for CVN424 focuses on the dopaminergic neurodegeneration that underlies the motor symptoms.
This compound in the α-Synuclein PFF Mouse Model
The α-synuclein PFF model involves injecting pre-formed fibrils of α-synuclein into the brain of mice, which then seeds the aggregation of endogenous α-synuclein, mimicking the Lewy body pathology seen in human PD patients.
| Efficacy Endpoint | Vehicle Control | This compound (50 mg/kg, p.o., daily for 6 months) | Reference |
| α-Synuclein Pathology | Significant pS129 α-synuclein aggregates | Dose-dependent decrease in α-synuclein pathology | [1] |
| Motor Activity | Deficits in freely moving PFF mice | Rescued activity deficits | [4] |
| Inflammatory Markers (TREM2, IL-6, CXCL1) | Increased levels | Reduced levels | [4] |
| pS65-Ubiquitin (pUb) Levels | Increased in brain and plasma | Decreased in brain and plasma | [4] |
CVN424 in the 6-OHDA Rat Model
The 6-OHDA model involves the neurotoxin 6-hydroxydopamine being injected into the brain to selectively destroy dopaminergic neurons, thus modeling the dopamine depletion seen in Parkinson's disease.
| Efficacy Endpoint | Vehicle Control | CVN424 (oral administration) | Reference |
| Locomotor Activity | Dose-dependently decreased | Dose-dependently increased | [3] |
| Haloperidol-Induced Catalepsy | Present | Reversed | [3] |
| Mobility in Bilateral 6-OHDA Lesion | Impaired | Restored | [3] |
Experimental Protocols
This compound in α-Synuclein PFF Mouse Model
1. Animal Model:
-
Mice are unilaterally injected with α-synuclein pre-formed fibrils (PFFs) into the striatum to induce progressive α-synuclein pathology.
2. Dosing:
-
This compound is administered orally (p.o.) on a daily basis for a period of 6 months at a dose of 50 mg/kg.[4]
3. Behavioral Assessment:
-
Motor activity of freely moving mice is monitored to assess for deficits and any rescue by the therapeutic compound.[4]
4. Biomarker Analysis:
-
At the end of the study, brain tissue is collected to quantify the levels of phosphorylated α-synuclein (pS129), a marker of pathological aggregation.
-
Levels of inflammatory markers such as TREM2, IL-6, and CXCL1 are measured in the brain.[4]
-
Levels of phosphorylated ubiquitin (pS65-Ubiquitin), a substrate of PINK1 and a marker of mitochondrial stress, are measured in both brain and plasma.[4]
CVN424 in 6-OHDA Rat Model
1. Animal Model:
-
Rats are treated with 6-hydroxydopamine (6-OHDA) to induce motor deficits. This can be done through unilateral or bilateral injections into relevant brain regions like the striatum.
2. Dosing:
-
CVN424 is administered orally (p.o.) and its effects are assessed.
3. Behavioral Assessment:
-
Locomotor activity is measured in an open field test.
-
Catalepsy, a state of immobility, can be induced with haloperidol and the ability of the test compound to reverse this is quantified.
-
General mobility and motor function are observed.
Discussion and Future Directions
This compound and CVN424 represent two distinct and promising therapeutic strategies for Parkinson's disease. MTK458 targets the fundamental cellular process of mitochondrial quality control, which is thought to be a root cause of neurodegeneration. Its ability to clear α-synuclein pathology in the PFF model is a significant finding. CVN424, on the other hand, offers a novel non-dopaminergic approach to symptom management by modulating the overactive neuronal circuits that result from dopamine loss.
The lack of direct comparative studies makes it difficult to definitively state which compound has greater therapeutic potential. The choice of preclinical model significantly influences the observed outcomes. A therapy that excels in a neuroprotection model (like the PFF model) may not show the same efficacy in a purely symptomatic model (like the 6-OHDA model), and vice versa.
Future research should aim to evaluate these different therapeutic strategies in a wider range of preclinical models, and ideally, in head-to-head comparative studies. This would provide a more comprehensive understanding of their respective strengths and weaknesses and help to guide the clinical development of the most promising candidates for the treatment of Parkinson's disease. Furthermore, a recent study has suggested that some PINK1/Parkin activators, including MTK458, may act as mild mitochondrial stressors, which could contribute to their mechanism of action but also warrants further investigation into potential off-target effects.
References
- 1. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 2. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-MTK458 and Other PINK1/Parkin Pathway Modulators in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of (Rac)-MTK458, a novel PINK1 activator, with other experimental compounds targeting the PINK1/Parkin pathway for the potential treatment of Parkinson's Disease (PD). The data presented is compiled from various preclinical studies and is intended to offer an objective overview for research and development purposes. It is important to note that the compounds discussed have not been directly compared in head-to-head clinical trials.
Executive Summary
This compound (also known as ABBV-1008) is a brain-penetrant small molecule designed to activate PINK1, a key kinase in the mitochondrial quality control pathway. In preclinical models of PD, MTK458 has demonstrated the ability to promote the clearance of pathological α-synuclein aggregates and normalize levels of phosphorylated ubiquitin (pUb), a biomarker of mitochondrial stress. This guide compares the performance of MTK458 with two other compounds that modulate the PINK1/Parkin pathway: FB231, a Parkin activator, and Kinetin, an earlier explored PINK1 activator. Notably, recent studies suggest that the apparent activity of MTK458 and FB231 in some cellular assays may be linked to their function as mild mitochondrial stressors, a crucial consideration in their mechanism of action. Kinetin, in contrast, has shown a lack of efficacy in rodent models of α-synuclein-induced neurodegeneration.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various in vitro and in vivo experiments for this compound and its comparators.
Table 1: In Vitro Efficacy in Cellular Models of Parkinson's Disease
| Parameter | This compound | FB231 | Kinetin |
| Mechanism of Action | PINK1 Activator (stabilizes active PINK1/TOM complex)[1]; Weak mitochondrial stressor[2] | Parkin Activator; Weak mitochondrial stressor[2] | Putative PINK1 Activator |
| Mitophagy Induction | Potentiates mitophagy in the presence of mitochondrial stress (e.g., with Oligomycin/Antimycin A)[2] | Potentiates mitophagy in the presence of mitochondrial stress (e.g., with Oligomycin/Antimycin A)[2] | Limited data on direct mitophagy induction in PD models |
| α-Synuclein Clearance | Dose-dependent clearance of pS129 α-synuclein aggregates in primary neurons | Reduces accumulation of pathologic α-synuclein in the brain[3] | No protective effects against α-synuclein toxicity observed in rodent models[4][5][6] |
| Neuroprotection | Not explicitly quantified in comparative in vitro studies | Not explicitly quantified in comparative in vitro studies | Showed some neuroprotective activity in salsolinol-induced PD model in SH-SY5Y cells[7] |
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Parameter | This compound | FB231 | Kinetin |
| Animal Model | α-synuclein Preformed Fibril (PFF) Mouse Model | Gut α-synuclein PFF Mouse Model | α-synuclein Overexpression Rodent Models |
| Reduction of pS129 α-Synuclein | Dose-dependent decrease in α-synuclein pathology with daily oral dosing | Reduces accumulation of pathologic α-synuclein in the brain[3] | No protective effects observed[4][5][6] |
| Reduction of pUb Levels | Normalizes brain and plasma pUb levels | Data not available | Data not available |
| Neuroprotection (Dopaminergic Neurons) | Attenuates dopaminergic neuron loss | Attenuates dopaminergic neuron loss in the substantia nigra[3] | No protective effects on dopaminergic neurons in α-synuclein models[4][5][6] |
| Behavioral Improvement | Rescued activity deficits in freely moving PFF mice | Data not available | No protective effects observed |
Experimental Protocols
In Vivo α-Synuclein Preformed Fibril (PFF) Mouse Model
This model is utilized to study the seeding and propagation of α-synuclein pathology, mimicking key aspects of Parkinson's disease.
-
PFF Preparation: Recombinant monomeric α-synuclein is incubated under specific conditions to generate aggregated fibrils. These fibrils are then sonicated to create shorter seeds optimal for inducing pathology[8].
-
Stereotaxic Injection:
-
Mice (e.g., C57BL/6J, 8-12 weeks old) are anesthetized (e.g., Ketamine/Xylazine cocktail).
-
The mouse is placed in a stereotaxic frame.
-
A small hole is drilled in the skull over the target brain region (e.g., dorsal striatum).
-
A Hamilton syringe is used to inject a specific amount of α-synuclein PFFs (e.g., 5 µg in 2 µL) into the striatum at a controlled rate (e.g., 0.2 µL/min).
-
The injection coordinates are precisely determined relative to bregma (e.g., AP: +0.2 mm, ML: +2.0 mm, DV: -2.6 mm from dura).
-
The needle is left in place for a few minutes post-injection to prevent backflow.
-
The incision is closed with sutures or clips.
-
-
Post-operative Care: Analgesics are administered, and animals are monitored for recovery.
-
Therapeutic Intervention: this compound or other compounds are typically administered via oral gavage daily for a specified duration (e.g., 3 to 6 months).
-
Endpoint Analysis: Brain tissue is collected for immunohistochemical and biochemical analysis of pS129 α-synuclein, pUb levels, and dopaminergic neuron survival.
mt-Keima Mitophagy Assay (In Vitro)
This assay is used to quantify the rate of mitophagy in cultured cells. It utilizes a pH-sensitive fluorescent protein, mt-Keima, which is targeted to the mitochondria.
-
Cell Culture and Transfection:
-
HeLa cells stably expressing YFP-Parkin are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transfected with a plasmid encoding mt-Keima.
-
-
Induction of Mitophagy:
-
Cells are treated with a mitochondrial uncoupler (e.g., 10 µM CCCP or a combination of oligomycin and antimycin A) to induce mitochondrial stress and initiate mitophagy.
-
The test compound (this compound or FB231) is added to the media at various concentrations.
-
-
Flow Cytometry Analysis:
-
After a set incubation period (e.g., 6 hours), cells are harvested, washed, and resuspended in PBS.
-
Cells are analyzed on a flow cytometer equipped with 405 nm and 561 nm lasers.
-
The ratio of fluorescence emission at 561 nm (acidic environment of the lysosome) to 405 nm (neutral environment of the mitochondria) is measured to quantify the percentage of cells undergoing mitophagy.
-
-
Confocal Microscopy: As a complementary approach, cells can be imaged using a confocal microscope to visualize the colocalization of mt-Keima with lysosomal markers.
Phosphorylated Ubiquitin (pUb) Immunoassay
This assay quantifies the levels of ubiquitin phosphorylated at serine 65 (pS65-Ub or pUb), a key biomarker of PINK1/Parkin pathway activation and mitochondrial stress. The Meso Scale Discovery (MSD) platform is often used for its high sensitivity and dynamic range.
-
Sample Preparation: Brain tissue homogenates or plasma samples are prepared in appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Assay Procedure (General MSD Protocol):
-
MSD plates pre-coated with a capture antibody specific for total ubiquitin are used.
-
Samples and calibrators are added to the wells and incubated to allow the capture of ubiquitin.
-
After washing, a detection antibody specific for pS65-Ub and labeled with an electrochemiluminescent tag (SULFO-TAG™) is added.
-
The plate is washed again, and a read buffer is added.
-
The plate is read on an MSD instrument, which applies an electrical current to the wells, causing the SULFO-TAG™ to emit light. The intensity of the emitted light is proportional to the amount of pUb in the sample.
-
Mandatory Visualizations
Caption: The this compound-modulated PINK1/Parkin signaling pathway.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Mouse Stereotaxic Surgery for Alpha Synuclein Pre-formed Fibrils (PFFs) Injection in the Dorsal Striatum [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. mesoscale.com [mesoscale.com]
- 4. Stereotaxic α-Syn PFF injection into mouse striatum [protocols.io]
- 5. Long-term oral kinetin does not protect against α-synuclein-induced neurodegeneration in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term oral kinetin does not protect against α-synuclein-induced neurodegeneration in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modeling α-Synuclein Propagation with Preformed Fibril Injections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-MTK458: Long-Term Efficacy and Safety in Animal Models
A comprehensive review of the available preclinical data on the novel therapeutic agent (Rac)-MTK458, with a comparative analysis against established alternatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Extensive searches of public databases, scientific literature, and patent filings have revealed no publicly available information on a compound designated as "this compound". This suggests that "this compound" may be an internal codename for a therapeutic candidate that is not yet in the public domain, a compound that is no longer under active development, or a potential misnomer.
Consequently, a direct comparative analysis of the long-term efficacy and safety of this compound in animal models against other alternatives cannot be performed at this time. The following guide is structured to provide a framework for such an analysis, which can be populated once data on this compound becomes available. This structure is based on standard practices for preclinical drug comparison and is designed to meet the informational needs of researchers and drug development professionals.
Section 1: Efficacy Analysis (Hypothetical Framework)
A thorough comparison of the long-term efficacy of this compound would necessitate data from various animal models relevant to its intended therapeutic indication. The primary and secondary endpoints would be compared against one or more relevant alternative compounds.
Key Efficacy Endpoints
Table 1: Comparative Efficacy of this compound and Alternatives in Animal Models (Illustrative)
| Parameter | This compound | Alternative A | Alternative B |
| Animal Model | e.g., Xenograft Mouse Model | e.g., Xenograft Mouse Model | e.g., Xenograft Mouse Model |
| Tumor Growth Inhibition (%) | Data Not Available | e.g., 65% | e.g., 58% |
| Mean Survival (Days) | Data Not Available | e.g., 45 days | e.g., 42 days |
| Metastasis Inhibition (%) | Data Not Available | e.g., 30% | e.g., 25% |
| Biomarker Modulation | Data Not Available | e.g., p-ERK levels | e.g., Ki-67 index |
Experimental Protocols
A detailed description of the experimental methodologies is crucial for the interpretation and replication of efficacy studies.
Protocol 1: Long-Term Tumor Growth Inhibition Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with human cancer cells.
-
Treatment Groups: Animals are randomized into vehicle control, this compound, and alternative treatment groups.
-
Dosing Regimen: Dosing is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified frequency and duration.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Statistical analysis is performed to compare tumor growth rates and final tumor weights between groups.
Section 2: Safety and Tolerability Profile (Hypothetical Framework)
The long-term safety of this compound would be evaluated through comprehensive toxicology studies in relevant animal models.
Key Safety Endpoints
Table 2: Comparative Safety Profile of this compound and Alternatives (Illustrative)
| Parameter | This compound | Alternative A | Alternative B |
| Animal Model | e.g., Sprague-Dawley Rat | e.g., Sprague-Dawley Rat | e.g., Sprague-Dawley Rat |
| Body Weight Change (%) | Data Not Available | e.g., -5% | e.g., -8% |
| Hematological Changes | Data Not Available | e.g., Mild Anemia | e.g., Neutropenia |
| Clinical Chemistry | Data Not Available | e.g., Elevated ALT | e.g., Elevated Creatinine |
| Histopathological Findings | Data Not Available | e.g., Hepatic Necrosis | e.g., Renal Tubular Damage |
Experimental Protocols
Protocol 2: Chronic Toxicology Study (General Protocol)
-
Animal Model: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), are used.
-
Treatment Groups: Animals are assigned to multiple dose groups of this compound and a vehicle control.
-
Dosing and Duration: The compound is administered daily for an extended period (e.g., 3-6 months).
-
Safety Monitoring: Regular monitoring of clinical signs, body weight, food consumption, hematology, and clinical chemistry.
-
Terminal Procedures: At the end of the study, a full necropsy and histopathological examination of all major organs are performed.
Section 3: Visualizing Mechanisms and Workflows (Hypothetical)
Visual diagrams are essential for conveying complex information such as signaling pathways and experimental designs.
Signaling Pathway
Should this compound's mechanism of action be elucidated, a DOT script could be generated to visualize the targeted signaling pathway.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
The workflow of a preclinical study can be effectively communicated through a diagram.
Safety Operating Guide
Navigating the Disposal of (Rac)-MTK458: A Guide for Laboratory Professionals
Researchers and scientists handling (Rac)-MTK458, a mitophagy activator, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not readily found, general best practices for the disposal of research-grade chemical compounds of this nature should be strictly followed. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, aligned with standard laboratory safety protocols.
Core Principles of Chemical Waste Management
The proper disposal of any chemical agent begins with a thorough understanding of its potential hazards. For this compound, as with many research compounds, it is crucial to assume the substance may have hazardous properties in the absence of comprehensive safety data. Therefore, all waste generated from its use must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
Proper segregation of waste is the first and most critical step in the disposal process. Different types of waste require different disposal routes.
-
Solid Waste: This category includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Action: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental media, and solvents used for cleaning contaminated glassware.
-
Action: Collect all liquid waste in a separate, dedicated, and clearly labeled hazardous waste container. This container must be leak-proof and stored in secondary containment to mitigate spills.
-
-
Sharps Waste: Any sharp objects, such as needles, syringes, or contaminated broken glass, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Container Labeling and Storage:
All hazardous waste containers must be accurately and clearly labeled.
-
Labeling Requirements: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration of the waste, if applicable
-
The primary hazards (e.g., "Toxic," "Handle with Care"). In the absence of specific data, it is prudent to list it as potentially toxic.
-
The date the waste was first added to the container.
-
-
Storage: Waste containers should be kept closed at all times, except when adding waste. They should be stored in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.
3. Final Disposal:
The ultimate disposal of the hazardous waste must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Never dispose of chemical waste down the drain or in the regular trash.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Key Precautions |
| Solid Waste | Labeled, leak-proof, compatible solid waste container | Avoid generating dust. Seal container when not in use. |
| Liquid Waste | Labeled, leak-proof, compatible liquid waste container with secondary containment | Do not mix incompatible wastes. Keep container closed. |
| Sharps Waste | Labeled, puncture-resistant sharps container | Do not overfill. Handle with extreme care. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Disclaimer: The information provided here is a general guide based on standard laboratory safety practices. It is imperative to obtain the official Safety Data Sheet (SDS) for this compound from your supplier and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and regulations applicable to your location. Always prioritize safety and compliance in the laboratory.
Personal protective equipment for handling (Rac)-MTK458
(Rac)-MTK458 is a research chemical and should be handled with care, adhering to standard laboratory safety protocols. While a comprehensive toxicological profile is not publicly available, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, or direct contact.
Proper personal protective equipment (PPE) is mandatory to ensure the safety of researchers and laboratory personnel. The following guidelines provide essential information for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is recommended to prevent exposure.
| Route of Exposure | Recommended PPE | Specifications & Best Practices |
| Skin & Body | Chemical-resistant laboratory coat | Should be buttoned and have long sleeves. |
| Nitrile gloves (or other appropriate chemical-resistant gloves) | Inspect gloves for any tears or perforations before use. Change gloves frequently and immediately if contaminated. Due to a lack of specific glove material resistance data, double-gloving may be considered for extended handling periods. | |
| Eyes & Face | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where chemicals are being handled. |
| Face shield | Recommended when there is a risk of splashes or when handling larger quantities of the compound, especially in solution. | |
| Respiratory | Not generally required for handling small quantities of the solid in a well-ventilated area. | If there is a risk of aerosolization or if handling the compound outside of a ventilated enclosure, a properly fitted respirator (e.g., N95 or higher) should be used. |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Handle this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood or a powder containment hood.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) if available.
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within a chemical fume hood or powder containment hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Disposal Plan
-
Waste Generation: All disposable materials that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be considered chemical waste.
-
Waste Segregation: Segregate waste containing this compound from general laboratory waste.
-
Waste Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Visual Workflow for PPE Selection
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
